Prolixin
Beschreibung
Eigenschaften
CAS-Nummer |
146-56-5 |
|---|---|
Molekularformel |
C22H27ClF3N3OS |
Molekulargewicht |
474.0 g/mol |
IUPAC-Name |
2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol;hydrochloride |
InChI |
InChI=1S/C22H26F3N3OS.ClH/c23-22(24,25)17-6-7-21-19(16-17)28(18-4-1-2-5-20(18)30-21)9-3-8-26-10-12-27(13-11-26)14-15-29;/h1-2,4-7,16,29H,3,8-15H2;1H |
InChI-Schlüssel |
CUXQPMGPJPHNFO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.Cl |
Aussehen |
White to Off-White Solid |
melting_point |
235-237 °C |
Andere CAS-Nummern |
146-56-5 |
Piktogramme |
Corrosive; Acute Toxic; Irritant; Health Hazard |
Reinheit |
> 95% |
Menge |
Grams-Kilos |
Haltbarkeit |
2 years |
Löslichkeit |
Soluble to 38mg/mL in DMSO |
Lagerung |
Store in a cool and dry place and at 0 - 4℃ for short term (days to weeks) or -77℃ for long term (months to years). |
Synonyme |
4-[3-[2-(Trifluoromethyl)-10H-phenothiazin-10-yl]propyl]-1-piperazineethanol Dihydrochloride; Anatensol; Dapotum; Flufenazin; Tensofin; Permitil hydrochloride; Prolinate; Prolixin; Siqualone; Squibb 4918; Trancin; Valamina; Fluphenazine Decanoate EP Impurity B DiHCl |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Advent of a Potent Antipsychotic: A Technical History of Fluphenazine
Introduction
The introduction of chlorpromazine (B137089) in the early 1950s revolutionized the treatment of schizophrenia and other psychotic disorders, marking the dawn of psychopharmacology. This breakthrough spurred intensive research into the phenothiazine (B1677639) chemical class, aiming to develop derivatives with improved potency, efficacy, and side-effect profiles. It was within this fervent period of discovery that fluphenazine (B1673473) emerged as a pivotal second-generation phenothiazine, distinguished by its remarkably high potency and the later development of long-acting injectable formulations that transformed long-term patient management. This technical guide delineates the discovery, key experimental evaluations, and mechanistic understanding of fluphenazine, tracing its path from chemical synthesis to a cornerstone of antipsychotic therapy.
Discovery and Chemical Development
Fluphenazine was synthesized in the late 1950s at the Squibb Institute for Medical Research as part of a systematic effort to modify the chlorpromazine molecule. The core scientific strategy involved Structure-Activity Relationship (SAR) studies, where different chemical groups were substituted on the phenothiazine nucleus to observe the effects on antipsychotic activity.
Researchers discovered two key modifications that dramatically increased potency:
-
Piperazine (B1678402) Side Chain: Replacing the dimethylaminopropyl side chain of chlorpromazine with a piperazine group was found to enhance neuroleptic activity.
-
Trifluoromethyl Group: The substitution of a trifluoromethyl (-CF3) group at the C-2 position of the phenothiazine ring, in place of the chlorine atom in chlorpromazine, resulted in a significant amplification of potency.
This strategic molecular manipulation led to the synthesis of fluphenazine, a compound estimated to be 20 to 50 times more potent than chlorpromazine on a milligram-for-milligram basis. Later, to address the challenge of medication non-adherence in chronic schizophrenia, long-acting esterified forms were developed. By attaching fatty acid chains (decanoic acid or enanthic acid) to the terminal hydroxyl group of the piperazine side chain, the water solubility was drastically reduced. When administered in an oil-based vehicle via intramuscular injection, these esters—fluphenazine decanoate (B1226879) and fluphenazine enanthate—formed a depot from which the active drug was slowly released and hydrolyzed, enabling dosing intervals of several weeks.
Preclinical Evaluation and Mechanism of Action
The primary mechanism of action for fluphenazine, like other typical antipsychotics, is the blockade of dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain. This action is believed to be responsible for its therapeutic effects on the positive symptoms of schizophrenia, such as hallucinations and delusions.
Key Experimental Protocol: In Vitro Receptor Binding Assay
The affinity of fluphenazine for various neurotransmitter receptors was a critical step in elucidating its pharmacological profile. This is typically determined using radioligand binding assays.
Objective: To determine the binding affinity (Ki) of fluphenazine for dopamine D2 receptors in vitro.
Methodology:
-
Tissue Preparation: Striatal tissue from rodent brains (e.g., rat or calf), a region rich in D2 receptors, is homogenized in a chilled buffer solution (e.g., Tris-HCl).
-
Centrifugation: The homogenate is centrifuged at high speed to pellet the cell membranes containing the receptors. The supernatant is discarded, and the pellet is washed and re-suspended to remove endogenous neurotransmitters.
-
Incubation: The membrane preparation is incubated in assay tubes containing:
-
A fixed concentration of a radioligand specific for the D2 receptor (e.g., [3H]-spiperone or [3H]-raclopride).
-
Varying concentrations of unlabeled fluphenazine (the competitor drug).
-
A control group for determining non-specific binding, which includes a high concentration of an unlabeled D2 antagonist (e.g., haloperidol (B65202) or sulpiride) to saturate all specific binding sites.
-
-
Separation: After incubation reaches equilibrium, the bound and free radioligand are separated via rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Quantification: The filters are washed to remove any remaining free radioligand and then placed in scintillation vials with scintillation fluid. The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of fluphenazine that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The binding affinity (Ki) is then derived from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Quantitative Data: Receptor Binding Profile
The data below summarizes the binding affinity of fluphenazine for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
| Receptor Type | Binding Affinity (Ki, nM) | Therapeutic Relevance |
| Dopamine D2 | 0.3 - 0.9 | Primary antipsychotic effect |
| Dopamine D1 | 10 - 20 | Contribution to effects and side effects |
| Serotonin 5-HT2A | 5 - 15 | Potential modulation of negative symptoms and EPS |
| Alpha-1 Adrenergic | 1 - 5 | Orthostatic hypotension, sedation |
| Histamine H1 | 10 - 30 | Sedation, weight gain |
| Muscarinic M1 | >1000 | Low incidence of anticholinergic side effects |
Data compiled from multiple publicly available pharmacology databases.
Dopamine D2 Receptor Signaling Pathway
Fluphenazine acts as a potent antagonist at the D2 receptor, which is a G-protein coupled receptor (GPCR) linked to an inhibitory G-protein (Gi). Blockade of this receptor prevents the endogenous ligand, dopamine, from initiating the downstream signaling cascade.
Caption: Fluphenazine antagonism of the D2 receptor signaling pathway.
Clinical Trials and Efficacy
Early clinical trials in the late 1950s and early 1960s were essential for establishing the efficacy and safety profile of fluphenazine. These studies compared it against placebo and other established phenothiazines like chlorpromazine.
Representative Clinical Trial Protocol (Early 1960s)
Objective: To evaluate the efficacy and safety of fluphenazine compared to placebo in hospitalized patients with chronic schizophrenia.
Methodology:
-
Study Design: A double-blind, placebo-controlled, randomized clinical trial.
-
Patient Population: Hospitalized adult patients with a confirmed diagnosis of chronic schizophrenia, exhibiting prominent positive symptoms. A washout period was often included to eliminate the effects of prior medications.
-
Randomization: Patients were randomly assigned to receive either fluphenazine or an identical-looking placebo.
-
Dosing and Administration: Fluphenazine was typically initiated at a low oral dose (e.g., 2-5 mg/day) and titrated upwards based on clinical response and tolerability to a maximum defined dose (e.g., 20 mg/day). Doses were administered in a divided schedule.
-
Efficacy Assessment: Patient symptoms were rated at baseline and at regular intervals (e.g., weekly) throughout the trial (typically 6-12 weeks). The primary outcome measure was the change in total score on a standardized rating scale, such as the Brief Psychiatric Rating Scale (BPRS) or the Inpatient Multidimensional Psychiatric Scale (IMPS).
-
Safety Assessment: Side effects were systematically monitored and recorded. This included the emergence of extrapyramidal symptoms (EPS), which were assessed using scales like the Simpson-Angus Scale (SAS). Vital signs and routine lab tests were also monitored.
-
Statistical Analysis: The mean change in BPRS scores from baseline to the end of the study was compared between the fluphenazine and placebo groups using statistical tests such as the t-test or ANOVA.
Quantitative Data: Clinical Efficacy
The results from numerous early trials consistently demonstrated the superiority of fluphenazine over placebo.
| Study Parameter | Fluphenazine Group | Placebo Group |
| Mean BPRS Score Change | -35% to -50% | -5% to +10% |
| Percentage of 'Much Improved' Patients | 40% - 60% | 5% - 15% |
| Typical Oral Dose Range | 2 - 20 mg/day | N/A |
| Typical Decanoate IM Dose | 12.5 - 50 mg every 2-4 weeks | N/A |
Data represents a synthesis of findings from multiple early clinical trials.
Fluphenazine Development Workflow
The development of fluphenazine followed a structured, multi-stage process common in pharmaceutical research, from initial chemical synthesis to post-market surveillance.
Caption: The development and approval workflow for fluphenazine.
Conclusion
The history of fluphenazine is a testament to the power of systematic medicinal chemistry and rigorous clinical evaluation. Born from the structural modification of chlorpromazine, its high potency and the innovative development of long-acting injectable esters secured its place in the psychiatric pharmacopeia for decades. The detailed study of its receptor binding profile and its antagonism of the D2 signaling pathway not only clarified its therapeutic action but also deepened the understanding of the neurobiological basis of psychosis. While newer atypical antipsychotics with different side-effect profiles have since been developed, the story of fluphenazine remains a cornerstone in the history of drug development for severe mental illness.
In Vivo Effects of Fluphenazine on Neuronal Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluphenazine (B1673473) is a typical antipsychotic of the phenothiazine (B1677639) class, primarily utilized in the management of schizophrenia and other psychotic disorders. Its therapeutic efficacy is intrinsically linked to its potent antagonism of dopamine (B1211576) D2 receptors, which instigates a cascade of changes in various neuronal signaling pathways. This technical guide provides an in-depth analysis of the in vivo effects of Fluphenazine, focusing on its interactions with key neurotransmitter systems and downstream intracellular signaling cascades. The content herein is intended to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of Fluphenazine's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways.
Core Mechanism of Action: Dopamine Receptor Antagonism
Fluphenazine's primary mechanism of action is the blockade of postsynaptic dopamine D2 receptors within the mesolimbic, nigrostriatal, and tuberoinfundibular pathways of the central nervous system.[1] This antagonism helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions, by reducing excessive dopaminergic neurotransmission.[1] Fluphenazine also exhibits affinity for D1 dopamine receptors, contributing to its complex pharmacological profile.[2]
Quantitative Data: Receptor Binding Affinity
The affinity of Fluphenazine for dopamine receptors has been quantified in in vitro studies using radioligand binding assays in mouse striatal membranes. These studies provide crucial insights into the drug's potency at its primary targets.
| Receptor Subtype | Ligand | Brain Region | K D (nM) | B max (fmol/mg protein) | Reference |
| Dopamine D1 | [ 3 H]Fluphenazine | Mouse Striatum | 3.2 | 1400 | [3] |
| Dopamine D2 | [ 3 H]Fluphenazine | Mouse Striatum | 0.7 | 700 | [3] |
Impact on Neuronal Signaling Pathways
Fluphenazine's interaction with dopamine receptors initiates a series of downstream effects on intracellular signaling pathways that are critical for neuronal function.
Dopamine Signaling Pathway
By blocking D2 autoreceptors on presynaptic dopaminergic neurons, Fluphenazine disrupts the negative feedback loop that normally inhibits dopamine synthesis and release.[4] This disinhibition is thought to lead to an initial surge in the firing rate of dopaminergic neurons and an increase in extracellular dopamine concentrations.[4] Chronic administration, however, leads to adaptive changes, including a decrease in D2 receptor binding in the basal ganglia.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Modulation of basal ganglia neurotransmission by the classical antipsychotic fluphenazine is due in part to the blockade of dopamine D1-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Fluphenazine's role as a calmodulin inhibitor in cellular processes.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluphenazine (B1673473), a potent typical antipsychotic of the phenothiazine (B1677639) class, is primarily recognized for its dopamine (B1211576) D2 receptor antagonism in the treatment of schizophrenia and other psychotic disorders.[1] However, a significant body of research has established fluphenazine as a potent inhibitor of calmodulin (CaM), a ubiquitous and highly conserved calcium-binding protein that plays a pivotal role in a myriad of cellular processes.[2][3] This guide provides a comprehensive technical overview of fluphenazine's role as a calmodulin inhibitor, its impact on various cellular signaling pathways, and detailed experimental protocols for studying these interactions.
Calmodulin acts as a primary intracellular calcium sensor, translating calcium signals into cellular responses by binding to and modulating the activity of a diverse array of target proteins. These include protein kinases, phosphatases, phosphodiesterases, and structural proteins. By binding to the hydrophobic pockets on calmodulin that are exposed upon calcium binding, fluphenazine competitively inhibits the interaction of calmodulin with its target enzymes, thereby disrupting calcium-dependent signaling cascades.[4] This inhibitory action is the basis for fluphenazine's effects on numerous cellular functions, including cell proliferation, apoptosis, and neurotransmission.
Quantitative Data on Fluphenazine-Calmodulin Interaction
The inhibitory potency of fluphenazine on calmodulin and its dependent enzymes is a critical aspect of its pharmacological profile. The following tables summarize the available quantitative data.
| Parameter | Value | Enzyme/Protein | Notes |
| IC50 | 14 µM | Calmodulin-activated Phosphodiesterase | This value represents the concentration of fluphenazine required to inhibit 50% of the activity of calmodulin-dependent phosphodiesterase.[2] |
| Inhibitory Concentration | 50 µM | Myosin Light Chain Kinase (MLCK) | Preincubation with 50 µM fluphenazine inhibited the maximal rate and extent of myosin light chain phosphorylation in intact smooth muscle.[5] This is an observed effective concentration, not a formal IC50 value. |
Impact on Cellular Signaling Pathways
Fluphenazine's inhibition of calmodulin has far-reaching consequences on multiple signaling pathways that are crucial for cellular regulation. This section explores its effects on the Akt and Wnt/β-catenin pathways.
Akt Signaling Pathway
The Akt signaling pathway is a central regulator of cell survival, proliferation, and metabolism. Calmodulin can influence this pathway at multiple levels. Fluphenazine-mediated inhibition of calmodulin can disrupt these regulatory inputs, leading to downstream effects on cell fate.
Figure 1: Fluphenazine's impact on the Akt signaling pathway.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is critical for embryonic development and tissue homeostasis, and its dysregulation is often implicated in cancer. Calmodulin can modulate the activity of key components in this pathway. By inhibiting calmodulin, fluphenazine can interfere with Wnt signaling, affecting gene transcription and cell proliferation.
Figure 2: Fluphenazine's influence on the Wnt/β-catenin pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the interaction of fluphenazine with calmodulin and its functional consequences.
Fluphenazine-Sepharose Affinity Chromatography
This protocol describes the preparation of a fluphenazine-coupled affinity resin and its use for the purification of calmodulin-binding proteins.
Materials:
-
CNBr-activated Sepharose 4B
-
Fluphenazine hydrochloride
-
Coupling buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3
-
Blocking buffer: 0.1 M Tris-HCl, pH 8.0
-
Wash Buffer A: 0.1 M Acetate, 0.5 M NaCl, pH 4.0
-
Wash Buffer B: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0
-
Binding Buffer: 50 mM Tris-HCl, 150 mM NaCl, 2 mM CaCl₂, pH 7.5
-
Elution Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM EGTA, pH 7.5
-
1 mM HCl
Procedure:
-
Preparation of Fluphenazine-Sepharose:
-
Swell 1 g of CNBr-activated Sepharose 4B in 200 mL of 1 mM HCl for 15 minutes at room temperature.
-
Wash the swollen beads with 1 mM HCl on a sintered glass filter.
-
Dissolve 10-20 mg of fluphenazine hydrochloride in 10 mL of coupling buffer.
-
Immediately add the washed Sepharose beads to the fluphenazine solution and incubate with gentle mixing for 2 hours at room temperature or overnight at 4°C.
-
Collect the beads by centrifugation and wash with coupling buffer to remove unbound fluphenazine.
-
Block any remaining active groups on the Sepharose by incubating the beads in blocking buffer for 2 hours at room temperature.
-
Wash the beads alternately with Wash Buffer A and Wash Buffer B (3 cycles each) to remove non-covalently bound molecules.
-
Finally, wash the fluphenazine-sepharose resin with Binding Buffer and store at 4°C.
-
-
Purification of Calmodulin-Binding Proteins:
-
Prepare a cell or tissue lysate in Binding Buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation at high speed to remove insoluble material.
-
Equilibrate the fluphenazine-sepharose resin in a chromatography column with 5-10 column volumes of Binding Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column extensively with Binding Buffer until the absorbance at 280 nm of the flow-through returns to baseline.
-
Elute the bound calmodulin-binding proteins with Elution Buffer.
-
Collect fractions and analyze by SDS-PAGE and other relevant techniques.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Competitive binding assay for drugs that interfere with calmodulin function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antipsychotic Drug Fluphenazine against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [researchdiscovery.drexel.edu]
- 5. Effects of the calmodulin antagonist, fluphenazine, on phosphorylation of myosin and phosphorylase in intact smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
The Repurposed Antipsychotic Fluphenazine: A Technical Guide to its Anticancer Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluphenazine (B1673473), a first-generation antipsychotic drug, is emerging as a promising candidate for drug repositioning in oncology. This technical guide provides an in-depth analysis of the anticancer properties of fluphenazine, summarizing its mechanisms of action, effects on various cancer types, and quantitative data from preclinical studies. Detailed experimental protocols for key assays are provided to facilitate further research and development. Fluphenazine exhibits a multi-faceted anticancer activity profile, including the induction of apoptosis and cell cycle arrest, inhibition of cell proliferation and migration, and modulation of critical signaling pathways such as Akt/Wnt and PI3K/Akt/mTOR. This document aims to serve as a comprehensive resource for researchers investigating the therapeutic potential of fluphenazine in cancer treatment.
Introduction
Drug repositioning, the identification of new therapeutic uses for existing drugs, offers a streamlined and cost-effective approach to drug development.[1][2] Fluphenazine, a phenothiazine (B1677639) derivative traditionally used in the management of psychotic disorders, has demonstrated significant anticancer activity in a variety of preclinical models.[1][2][3][4] Its ability to target multiple cancer-related pathways makes it an attractive candidate for further investigation. This guide synthesizes the current knowledge on the anticancer properties of fluphenazine, providing a foundation for future research and clinical exploration.
Mechanisms of Anticancer Activity
Fluphenazine exerts its anticancer effects through a range of molecular mechanisms, impacting cell survival, proliferation, and metastasis.
Induction of Apoptosis
Fluphenazine has been shown to induce programmed cell death, or apoptosis, in various cancer cell lines.[3][4][5] This process is mediated through both caspase-dependent and caspase-independent pathways.[3] Studies have demonstrated that fluphenazine can trigger the intrinsic apoptotic pathway, characterized by the disruption of the mitochondrial membrane potential and the generation of reactive oxygen species (ROS).[6] In some cancer cells, fluphenazine treatment leads to increased DNA fragmentation, a hallmark of apoptosis.[3][6]
Cell Cycle Arrest
A key mechanism of fluphenazine's antiproliferative effect is the induction of cell cycle arrest, primarily in the G0/G1 phase.[5] This prevents cancer cells from progressing through the cell cycle and dividing, thereby inhibiting tumor growth. This effect has been observed in various cancer types, including triple-negative breast cancer and hepatocellular carcinoma.[5][7]
Inhibition of Cell Proliferation and Migration
Fluphenazine effectively inhibits the proliferation of a wide range of cancer cells.[1][2][3][4] Furthermore, it has been demonstrated to impede the migration and invasion of cancer cells, which are critical processes in metastasis.[5][6] In vivo studies have confirmed that fluphenazine can suppress tumor growth and reduce the incidence of lung and brain metastases in mouse models.[5][8]
Modulation of Autophagy
Fluphenazine has been identified as a modulator of autophagy, a cellular process of self-digestion that can either promote or inhibit cancer cell survival depending on the context.[7][9][10] In some cancer cells, fluphenazine appears to disrupt lysosomal function, leading to a blockage of the autophagic flux, which can contribute to cell death.[7]
Induction of Cuproptosis
A recent study has suggested that fluphenazine may induce a novel form of programmed cell death called cuproptosis in breast cancer cells.[11] This copper-dependent cell death pathway is a newly emerging area of cancer research, and fluphenazine's involvement highlights a potentially unique mechanism of action.[11]
Affected Signaling Pathways
Fluphenazine's anticancer activity is linked to its ability to modulate several key signaling pathways that are often dysregulated in cancer.
Akt/Wnt Signaling
Fluphenazine has been shown to regulate the Akt and Wnt signaling pathways, both of which are crucial for cancer cell survival, proliferation, and metastasis.[1][2][3][4][12] By inhibiting these pathways, fluphenazine can effectively suppress tumor growth.
PI3K/Akt/mTOR Signaling
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival, and its hyperactivation is common in many cancers. Fluphenazine has been observed to reduce signaling through this pathway, contributing to its anticancer effects.
Other Molecular Targets
Fluphenazine is also known to target cancer-related proteins such as the ATP-binding cassette transporter B1 (ABCB1) and P-glycoprotein, which are involved in multidrug resistance.[1][3][4][6] By inhibiting these transporters, fluphenazine may enhance the efficacy of other chemotherapeutic agents.
Quantitative Data Summary
The following tables summarize the in vitro cytotoxic activity of fluphenazine across various human cancer cell lines, as indicated by the half-maximal inhibitory concentration (IC50) values.
Table 1: IC50 Values of Fluphenazine in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Colon Cancer | HT-29 | 1.86 | [3] |
| Colon Cancer | LoVo | 80 (IC50) | [3] |
| Colon Cancer | LoVo/Dx (resistant) | 80 (IC50) | [3] |
| Breast Cancer | MCF-7 | 2.68 | [3] |
| Ovarian Cancer | OVCAR-3 | 3.84 | [3] |
| Hepatoma | HepG2 | 9.9 - 12.2 | [3] |
| Lung Cancer | PC9/R (resistant) | 8.08 | [1] |
| Lung Cancer | PC9 | 10.90 | [1] |
| Lung Cancer | A549 | 58.92 | [1] |
| Lung Cancer | H522 | 12.67 | [1] |
| Lung Cancer | H1975 | 12.36 | [1] |
| Glioblastoma | GBM8401 | 5 - 10 | [1] |
| Glioblastoma | U87-MG | 5 - 10 | [1] |
| Melanoma | B16 (wild-type) | Not specified | [3] |
| Melanoma | B16 (MDR) | Not specified | [3] |
| Various | HeLa, A431, MSTO-211H | 10.5, 9.5, 24.5 | [3] |
| Various | SK-MEL-2, SK-MEL-5, RPMI-7951 | 21.1, 19.1, 21.7 | [3] |
Table 2: In Vivo Efficacy of Fluphenazine
| Cancer Model | Animal Model | Treatment Details | Outcome | Reference |
| Triple-Negative Breast Cancer (TNBC) | Subcutaneous xenograft mouse model | Not specified | Decreased tumor growth | [5] |
| TNBC with Brain Metastasis | Mouse brain metastasis model | Not specified | 85% inhibition of brain metastasis | [5][8] |
| TNBC with Lung Metastasis | Mouse model | Not specified | Strong inhibitory effect on spontaneous lung metastasis | [5] |
| Hepatocellular Carcinoma (HCC) | Subcutaneous xenograft nude mice | 4 or 8 mg/kg intraperitoneally every 2 days | Significant reduction in tumor volume and weight | |
| Melanoma | Xenograft model | Not specified | Inhibition of tumor growth | [6] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of fluphenazine's anticancer properties.
Cell Viability Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of fluphenazine (e.g., 0.1 to 100 µM) and a vehicle control for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
-
Principle: Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
-
Protocol:
-
Treat cells with fluphenazine for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Principle: Propidium iodide stoichiometrically binds to DNA, allowing for the quantification of DNA content and determination of the cell cycle phase (G0/G1, S, G2/M).
-
Protocol:
-
Treat cells with fluphenazine and harvest them.
-
Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
-
Cell Migration Assay (Wound Healing/Scratch Assay)
-
Principle: This assay mimics cell migration in vivo. A "wound" is created in a confluent cell monolayer, and the rate at which the cells migrate to close the wound is measured.
-
Protocol:
-
Grow cells to confluence in a 6-well plate.
-
Create a scratch in the monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells and add fresh medium with or without fluphenazine.
-
Capture images of the scratch at different time points (e.g., 0, 12, 24 hours).
-
Measure the width of the scratch at multiple points and calculate the percentage of wound closure over time.
-
Cell Invasion Assay (Transwell Assay)
-
Principle: This assay measures the ability of cells to invade through a basement membrane matrix.
-
Protocol:
-
Coat the upper chamber of a Transwell insert with Matrigel.
-
Seed cells in serum-free medium in the upper chamber.
-
Add medium containing a chemoattractant (e.g., FBS) to the lower chamber.
-
Add fluphenazine to the upper and/or lower chambers.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the top of the membrane.
-
Fix and stain the invading cells on the bottom of the membrane.
-
Count the number of invading cells under a microscope.
-
Western Blot Analysis
-
Principle: This technique is used to detect specific proteins in a sample and assess their expression levels and phosphorylation status.
-
Protocol:
-
Treat cells with fluphenazine and lyse them to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, mTOR, p-mTOR, β-catenin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
In Vivo Xenograft Model
-
Principle: This model involves the transplantation of human tumor cells into immunocompromised mice to study tumor growth and the efficacy of anticancer agents in a living organism.
-
Protocol:
-
Subcutaneously inject cancer cells (e.g., 5 x 10^6 MHCC97-H cells) into the flank of nude mice.
-
Allow tumors to grow to a palpable size.
-
Randomly assign mice to treatment groups (vehicle control and fluphenazine).
-
Administer fluphenazine (e.g., 4 or 8 mg/kg) via intraperitoneal injection on a defined schedule (e.g., every 2 days).
-
Measure tumor volume and mouse body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).
-
Conclusion and Future Directions
The evidence presented in this technical guide strongly supports the potential of fluphenazine as a repurposed anticancer agent. Its ability to induce apoptosis and cell cycle arrest, inhibit proliferation and metastasis, and modulate key oncogenic signaling pathways highlights its multifaceted mechanism of action. The quantitative data from numerous preclinical studies demonstrate its efficacy across a broad range of cancer types, including those with poor prognoses and limited treatment options.
Future research should focus on several key areas to advance the clinical translation of fluphenazine in oncology. Elucidating the precise molecular interactions and downstream effectors of fluphenazine in different cancer contexts will be crucial for identifying predictive biomarkers of response. Combination studies with standard-of-care chemotherapies and targeted agents are warranted to explore potential synergistic effects and overcome drug resistance. Furthermore, well-designed clinical trials are necessary to evaluate the safety and efficacy of fluphenazine in cancer patients. The wealth of preclinical data summarized in this guide provides a solid foundation for these future investigations, paving the way for the potential repositioning of this established drug for a new and critical therapeutic application.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Repurposing fluphenazine as an autophagy modulator for treating liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. kumc.edu [kumc.edu]
- 8. researchgate.net [researchgate.net]
- 9. Assessing Autophagic Flux by Measuring LC3, p62, and LAMP1 Co-localization Using Multispectral Imaging Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Downregulated AKT-mTOR signaling pathway proteins in dorsolateral prefrontal cortex in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Long-Term Neurological Sequelae of Chronic Fluphenazine Administration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluphenazine (B1673473), a typical first-generation antipsychotic of the phenothiazine (B1677639) class, has been a cornerstone in the management of schizophrenia and other psychotic disorders for decades.[1][2] Its therapeutic efficacy is primarily attributed to the potent antagonism of dopamine (B1211576) D2 receptors in the central nervous system.[3][4][5][6] However, chronic administration is fraught with the risk of significant and sometimes irreversible neurological side effects. This technical guide provides a comprehensive overview of the long-term neurological effects of chronic fluphenazine administration, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Introduction
Fluphenazine's mechanism of action involves blocking postsynaptic dopamine D2 receptors within the mesolimbic, nigrostriatal, and tuberoinfundibular pathways.[1][2] While this action alleviates the positive symptoms of psychosis, such as hallucinations and delusions, prolonged interference with dopaminergic neurotransmission can lead to a cascade of adaptive and potentially neurotoxic changes in the brain.[1][3][5] The most concerning of these are extrapyramidal symptoms (EPS) and tardive dyskinesia (TD), which can have a profound impact on a patient's quality of life.[7][8][9] Furthermore, evidence from both clinical and preclinical studies suggests that long-term use of typical antipsychotics may be associated with structural brain changes.[10][11]
Tardive Dyskinesia and Extrapyramidal Symptoms
Tardive dyskinesia is a hyperkinetic movement disorder characterized by involuntary, repetitive movements, often affecting the orofacial region.[7] It is a significant risk associated with long-term exposure to dopamine receptor antagonists.
Incidence of Tardive Dyskinesia
Several studies have investigated the incidence of TD in patients treated with fluphenazine. A study of 261 schizophrenic outpatients found a 31% incidence of TD among those treated with neuroleptics, with a higher incidence noted in those treated with fluphenazine.[12] Another study evaluating 135 outpatients found that of the 63 patients treated with fluphenazine, 32 (50.8%) developed TD.[13]
| Study Population | Total Patients | Fluphenazine-Treated | TD in Fluphenazine Group | TD Percentage |
| Schizophrenic Outpatients[12] | 261 | Not specified | Higher incidence | - |
| Outpatients[13] | 135 | 63 | 32 | 50.8% |
Experimental Protocol: Clinical Assessment of Tardive Dyskinesia
-
Objective: To determine the incidence and severity of tardive dyskinesia in patients receiving long-term fluphenazine therapy.
-
Patient Population: Outpatients with a diagnosis of schizophrenia or other psychotic disorders who have been treated with fluphenazine for a specified minimum duration.
-
Assessment Tools: The Abnormal Involuntary Movement Scale (AIMS) is a commonly used rating scale to assess the severity of TD.[14][15]
-
Data Collection: A trained clinician administers the AIMS at baseline and regular intervals throughout the study. Patient charts are reviewed to collect data on the duration of fluphenazine treatment, dosage (including total and average daily dose), and concomitant medications, such as antiparkinsonian agents.[14]
-
Statistical Analysis: The incidence of TD is calculated as the percentage of patients who develop symptoms. Correlation analyses are performed to determine the relationship between AIMS scores and variables such as total fluphenazine dose and duration of treatment.[14]
Dopamine Receptor and Structural Brain Alterations
Chronic blockade of dopamine D2 receptors can lead to adaptive changes in receptor density and may contribute to structural alterations in the brain.
Dopamine D2 Receptor Upregulation
Preclinical studies in animal models have demonstrated that chronic administration of fluphenazine can lead to an increase in the density of dopamine D2 receptors in the striatum.
| Animal Model | Treatment Duration | Brain Region | Change in D2 Receptor Density |
| Rats[16] | 10 days (subchronic) | Striatum | 55% increase after 18-day withdrawal |
| Young (7-month) and Old (25-month) Rats[17] | Chronic | Striatum | Increase in Bmax in young rats at 6 weeks |
Experimental Protocol: Receptor Binding Assay
-
Objective: To quantify the changes in dopamine D2 receptor density in the rat brain following chronic fluphenazine administration.
-
Animal Model: Male Sprague-Dawley rats.
-
Drug Administration: Fluphenazine is administered daily via intraperitoneal injection or in a long-acting decanoate (B1226879) formulation for a specified period (e.g., 6 weeks to 6 months). A control group receives vehicle injections.
-
Tissue Preparation: Following the treatment period, animals are euthanized, and the brains are rapidly dissected. The striatum is isolated and homogenized.
-
Radioligand Binding: Saturation binding assays are performed using a radiolabeled D2 receptor antagonist, such as [3H]spiperone.[16][17] Membranes are incubated with increasing concentrations of the radioligand in the presence and absence of a non-labeled competitor to determine total and non-specific binding.
-
Data Analysis: The specific binding data are analyzed using Scatchard analysis to determine the maximal binding capacity (Bmax), representing the receptor density, and the dissociation constant (Kd), indicating the receptor affinity.
Structural Brain Changes
Long-term use of typical antipsychotics has been associated with changes in brain volume.[10] Studies have reported reductions in grey matter volume, particularly in the frontal and temporal lobes, in patients treated with antipsychotics.[11] Conversely, some studies have noted an increase in the volume of the basal ganglia with typical antipsychotic treatment.[11] It is important to note that it can be challenging to disentangle the effects of the medication from the underlying pathophysiology of the illness.[11][18]
Signaling Pathways and Experimental Workflows
The neurological effects of fluphenazine are mediated through its interaction with dopamine signaling pathways.
Caption: Fluphenazine blocks the inhibitory effect of dopamine on adenylyl cyclase.
Caption: A typical experimental workflow for studying chronic fluphenazine effects.
Conclusion
Chronic administration of fluphenazine, while effective for managing psychosis, carries a substantial risk of long-term neurological side effects, including tardive dyskinesia and structural brain changes. The primary mechanism underlying these effects is the prolonged antagonism of dopamine D2 receptors, leading to receptor upregulation and other neuroadaptations. The data and protocols presented in this guide underscore the importance of continued research to elucidate the precise molecular mechanisms of these adverse effects. Such knowledge is paramount for the development of novel antipsychotic agents with improved safety profiles and for optimizing the long-term treatment strategies for individuals with severe mental illness.
References
- 1. Fluphenazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. What is the mechanism of Fluphenazine Hydrochloride? [synapse.patsnap.com]
- 4. Exploring Fluphenazine Decanoate's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 5. What is the mechanism of Fluphenazine Decanoate? [synapse.patsnap.com]
- 6. What is the mechanism of Fluphenazine Maleate? [synapse.patsnap.com]
- 7. nami.org [nami.org]
- 8. drugs.com [drugs.com]
- 9. What are the side effects of Fluphenazine Decanoate? [synapse.patsnap.com]
- 10. Antipsychotic - Wikipedia [en.wikipedia.org]
- 11. The effects of antipsychotics on brain structure: what have we learnt from structural imaging of schizophrenia? | Psychological Medicine | Cambridge Core [cambridge.org]
- 12. Factors related to tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The prevalence of tardive dyskinesia in fluphenazine-treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. psychiatryonline.org [psychiatryonline.org]
- 15. Fluphenazine decanoate and tardive dyskinesia: a possible association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dopamine D2 and muscarinic receptor binding characteristics in rat brain after withdrawal of subchronic fluphenazine and sulpiride treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Age affects dopamine receptor changes during chronic administration of fluphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. psypost.org [psypost.org]
Fluphenazine's Impact on Gene Expression in Neural Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular impact of fluphenazine (B1673473), a typical antipsychotic, on gene expression within neural tissues. By elucidating the downstream effects of its primary pharmacological action, this document aims to provide a comprehensive resource for researchers in neuropharmacology, psychiatry, and drug development.
Core Mechanism of Action: Dopamine (B1211576) D2 Receptor Antagonism
Fluphenazine primarily exerts its antipsychotic effects by acting as a potent antagonist at dopamine D2 receptors in the brain's mesolimbic and nigrostriatal pathways.[1][2][3] This blockade of dopamine signaling is the initiating event that triggers a cascade of intracellular changes, ultimately leading to alterations in gene expression. Beyond its high affinity for D2 receptors, fluphenazine also exhibits antagonist activity at dopamine D1, alpha-1 adrenergic, muscarinic M1, and histaminergic H1 receptors, which contributes to its broader pharmacological profile and side effects.[1][4]
Quantitative Analysis of Gene Expression Changes
While comprehensive, large-scale transcriptomic studies focusing specifically on fluphenazine in neural tissues are limited, analyses of postmortem brain tissue from individuals treated with antipsychotics, including fluphenazine, provide valuable insights. A notable study by Schulmann et al. (2023) examined the "schizophrenia expression signature" in the dorsolateral prefrontal cortex (DLPFC) of patients who had taken various antipsychotics. This signature represents an aggregated score of schizophrenia-associated differential gene expression.
The findings from this study indicate that typical antipsychotics like fluphenazine are associated with distinct changes in the brain's transcriptome.[5] Although a detailed list of individually up- and down-regulated genes for fluphenazine alone was not the primary output of this specific analysis, the study's supplementary materials offer a rich dataset for further investigation into the specific genes and pathways affected by fluphenazine.
Table 1: Summary of Fluphenazine's Influence on Schizophrenia-Associated Gene Expression Signature in the Dorsolateral Prefrontal Cortex (DLPFC)
| Drug Class | Specific Drug(s) | Number of Samples (n) | Relative SCZ Expression Signature | Key Findings |
| Typical Antipsychotics | Fluphenazine, Haloperidol | 5, 14 (respectively) | Lower than atypical antipsychotics | Typical antipsychotics as a group showed a less pronounced schizophrenia expression signature compared to atypical antipsychotics.[5] |
Data adapted from Schulmann et al. (2023). The "SCZ expression signature" is an aggregated score of differential gene expression associated with schizophrenia.
Signaling Pathways Modulated by Fluphenazine
Fluphenazine's blockade of the D2 dopamine receptor initiates a series of downstream signaling events that ultimately impinge upon transcription factors and regulate gene expression. Two key pathways implicated in the action of D2 receptor antagonists are the Akt and Wnt/β-catenin signaling cascades.[1][6]
The Akt Signaling Pathway
The Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Dopamine D2 receptor activation has been shown to modulate Akt activity. By blocking the D2 receptor, fluphenazine is thought to influence the phosphorylation state and activity of Akt and its downstream targets, such as Glycogen Synthase Kinase 3 (GSK-3).
References
- 1. Dopamine D2 receptor modulates Wnt expression and control of cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. An open RNA-Seq data analysis pipeline tutorial with an example of reprocessing data from a recent Zika virus study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. MyBrain-Seq: A Pipeline for MiRNA-Seq Data Analysis in Neuropsychiatric Disorders [mdpi.com]
- 6. journals.physiology.org [journals.physiology.org]
An In-depth Technical Guide to the Chemical Structure and Stability of Fluphenazine Decanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluphenazine (B1673473) decanoate (B1226879) is a long-acting injectable antipsychotic medication, belonging to the phenothiazine (B1677639) class of drugs. It is the decanoate ester of the potent neuroleptic, fluphenazine. This extended-release formulation is crucial for the management of chronic psychosis, particularly in patients with schizophrenia, by improving medication adherence. This technical guide provides a comprehensive overview of the chemical structure and stability of Fluphenazine decanoate, intended to support research, development, and quality control activities.
Chemical Structure
Fluphenazine decanoate is chemically designated as 2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl decanoate.[1] It is a prodrug that is hydrolyzed in the body to release the active moiety, fluphenazine. The chemical structure consists of a trifluoromethylphenothiazine nucleus linked via a propyl chain to a piperazine (B1678402) ring, which is further esterified with decanoic acid. This long-chain fatty acid ester significantly increases the lipophilicity of the molecule, enabling its formulation as a depot injection in an oily vehicle, typically sesame oil. This formulation allows for slow release from the injection site and a prolonged duration of action.[2]
| Identifier | Value |
| IUPAC Name | 2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl decanoate[1][3] |
| CAS Number | 5002-47-1[1][4][5] |
| Molecular Formula | C₃₂H₄₄F₃N₃O₂S[1][4][5][6] |
| Molecular Weight | 591.8 g/mol [1][5] |
| SMILES | CCCCCCCCCC(=O)OCCN1CCN(CCCN2c3ccccc3Sc4ccc(cc42)C(F)(F)F)CC1 |
A diagram illustrating the chemical structure of Fluphenazine decanoate is provided below.
Caption: Chemical structure of Fluphenazine decanoate.
Stability Profile
The stability of Fluphenazine decanoate is a critical factor for its safe and effective use. As a pharmaceutical product, it is susceptible to degradation under various environmental conditions.
Storage Conditions: Fluphenazine decanoate injection should be stored at a controlled room temperature, typically between 15°C and 25°C (59°F and 77°F).[1] It is crucial to protect the product from light and to prevent freezing.[1] The injection formulation often contains benzyl (B1604629) alcohol as a preservative.
Degradation Pathways: Several degradation pathways have been identified for Fluphenazine decanoate, particularly in its oily solution formulation.
-
Hydrolysis: The ester linkage is susceptible to hydrolysis, which would release the active drug, fluphenazine, and decanoic acid. This can be influenced by pH and the presence of moisture.
-
Oxidation: The phenothiazine ring system is prone to oxidation. This process can be catalyzed by the presence of acids and may be enhanced by preservatives like benzyl alcohol, which can autoxidize to form hydrogen peroxide.
-
Transesterification: In the oily vehicle (sesame oil), transesterification can occur, leading to the formation of other fluphenazine esters with the fatty acids present in the oil.
-
Photodegradation: Exposure to light can lead to the degradation of the phenothiazine nucleus.
Quantitative Stability Data: While extensive quantitative data for the degradation of Fluphenazine decanoate under various stress conditions is not readily available in the public domain, studies on the parent compound, fluphenazine hydrochloride, provide valuable insights. Forced degradation studies on fluphenazine hydrochloride have shown susceptibility to oxidative and photolytic conditions.
| Stress Condition | Observations on Fluphenazine HCl (as a proxy) |
| Acidic | Generally stable. |
| Basic | Generally stable. |
| Oxidative | Significant degradation observed. |
| Thermal | Relatively stable at moderate temperatures. |
| Photolytic | Degradation occurs upon exposure to UV light. |
Note: This table is based on studies of fluphenazine hydrochloride and should be considered indicative for the potential behavior of the phenothiazine core of fluphenazine decanoate.
Experimental Protocols for Stability-Indicating Assay
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for the quality control of Fluphenazine decanoate, allowing for the separation and quantification of the active ingredient from its degradation products.
Sample Preparation from Oily Injection:
-
Accurately weigh a portion of the Fluphenazine decanoate injection equivalent to a known amount of the drug.
-
Dissolve the sample in a suitable organic solvent, such as a mixture of isopropanol (B130326) and hexane, to precipitate the sesame oil.
-
Centrifuge the mixture and collect the supernatant containing the Fluphenazine decanoate.
-
Evaporate the solvent from the supernatant under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
HPLC Method:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) is typically employed. The exact ratio and pH should be optimized to achieve adequate separation.
-
Flow Rate: A flow rate of 1.0 to 1.5 mL/min is generally suitable.
-
Detection: UV detection at a wavelength of approximately 254 nm is appropriate for the phenothiazine chromophore.
-
Temperature: The column is usually maintained at ambient temperature.
Forced Degradation Study Protocol:
-
Acid and Base Hydrolysis: Treat samples of Fluphenazine decanoate with solutions of hydrochloric acid (e.g., 0.1 M HCl) and sodium hydroxide (B78521) (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60°C) for a specified period. Neutralize the samples before HPLC analysis.
-
Oxidative Degradation: Expose the sample to a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Store the sample at an elevated temperature (e.g., 80°C) in a calibrated oven.
-
Photostability: Expose the sample to UV light (e.g., 254 nm) and fluorescent light in a photostability chamber.
The following diagram illustrates a typical workflow for a stability-indicating HPLC method development and validation.
Caption: Workflow for stability testing of Fluphenazine decanoate.
Mechanism of Action and Signaling Pathway
Fluphenazine, the active metabolite of Fluphenazine decanoate, exerts its antipsychotic effects primarily through the antagonism of dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain. Overactivity in this pathway is associated with the positive symptoms of schizophrenia, such as hallucinations and delusions. By blocking these receptors, fluphenazine reduces dopaminergic neurotransmission.
In addition to its high affinity for D2 receptors, fluphenazine also interacts with other neurotransmitter receptors, which contributes to its therapeutic effects and side-effect profile:
-
Dopamine D1 Receptors: Antagonism at D1 receptors may also play a role in its mechanism of action.
-
Serotonin (5-HT) Receptors: Fluphenazine has some affinity for 5-HT₂ receptors, which may modulate its effects on negative symptoms and reduce the incidence of extrapyramidal side effects.
-
Adrenergic (α₁) Receptors: Blockade of α₁-adrenergic receptors can lead to side effects such as orthostatic hypotension.
-
Histamine (H₁) Receptors: Antagonism at H₁ receptors is responsible for the sedative effects.
-
Muscarinic (M₁) Receptors: Blockade of M₁ cholinergic receptors can cause anticholinergic side effects like dry mouth, blurred vision, and constipation.
The antagonism of the G-protein coupled D2 receptor inhibits the adenylyl cyclase pathway, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and protein kinase A (PKA) activity.
The following diagram illustrates the primary signaling pathway of Fluphenazine.
Caption: Fluphenazine's antagonism of the D2 receptor pathway.
Conclusion
This technical guide has provided a detailed overview of the chemical structure and stability of Fluphenazine decanoate. A thorough understanding of its chemical properties, degradation pathways, and appropriate analytical methods for stability testing is essential for ensuring the quality, safety, and efficacy of this important long-acting antipsychotic medication. The information presented herein serves as a valuable resource for professionals involved in the research, development, and manufacturing of Fluphenazine decanoate.
References
- 1. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mentalhealth.com [mentalhealth.com]
- 3. Studies on the mechanism of absorption of depot neuroleptics: fluphenazine decanoate in sesame oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijbpas.com [ijbpas.com]
- 5. bbrc.in [bbrc.in]
- 6. researchgate.net [researchgate.net]
Understanding the pharmacokinetics of different Fluphenazine esters
An In-depth Technical Guide to the Pharmacokinetics of Fluphenazine (B1673473) Esters
Introduction
Fluphenazine is a potent, first-generation typical antipsychotic belonging to the phenothiazine (B1677639) class of drugs.[1][2] It is primarily utilized for the symptomatic management of psychosis in patients with schizophrenia.[3][4] To address challenges with medication adherence in chronic conditions, long-acting injectable (LAI) formulations were developed. This is achieved through esterification of the parent drug, fluphenazine, with a long-chain fatty acid and dissolving the resulting compound in a vegetable oil vehicle, typically sesame oil.[5][6]
This technical guide provides a comprehensive overview and comparison of the pharmacokinetics of the two primary fluphenazine esters: Fluphenazine Decanoate (B1226879) and Fluphenazine Enanthate. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of key pathways and processes.
Mechanism of Action: Dopamine (B1211576) D2 Receptor Antagonism
The primary mechanism of action for fluphenazine is the blockade of postsynaptic dopamine D2 receptors in the mesolimbic pathways of the brain.[7][8][9] In conditions like schizophrenia, an excess of dopaminergic activity is thought to contribute to psychotic symptoms such as hallucinations and delusions.[10] By acting as a dopamine antagonist, fluphenazine inhibits the binding of dopamine to D2 receptors, thereby reducing dopaminergic neurotransmission and alleviating these symptoms.[3][10][11]
Dopamine D2-like receptors are G-protein coupled receptors (GPCRs) associated with Gαi/o proteins.[12][] Activation of these receptors by dopamine normally inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular second messenger cyclic AMP (cAMP).[14][15] By blocking these receptors, fluphenazine prevents this inhibitory effect. Fluphenazine also exhibits some, albeit limited, activity on histaminergic, muscarinic, and alpha-adrenergic receptors.[1][2][9]
General Pharmacokinetics of Long-Acting Injectable Esters
The depot formulations of fluphenazine are designed for slow release following deep intramuscular injection.[10] The esterified drug is slowly absorbed from the oily vehicle into the systemic circulation.[6][10] In the bloodstream, the ester bond is hydrolyzed by plasma esterases to release the active parent compound, fluphenazine.[10]
A key pharmacokinetic principle of these LAI formulations is "flip-flop" kinetics.[5][16] Unlike oral medications where elimination is the rate-limiting step, for depot injections, the absorption rate from the injection site is significantly slower than the elimination rate.[5][17] Consequently, the apparent elimination half-life reflects the rate of absorption, not elimination.[5] This slow, continuous absorption provides a sustained therapeutic plasma concentration over several weeks, improving medication adherence.[8][10]
Comparative Pharmacokinetics: Decanoate vs. Enanthate
While both are long-acting esters of fluphenazine, the decanoate and enanthate forms exhibit distinct pharmacokinetic profiles due to the different lengths of their fatty acid chains. The decanoate ester, with a ten-carbon chain, is more lipophilic and is released more slowly from the injection site than the enanthate ester, which has a seven-carbon chain.[18][19]
Quantitative Data Summary
The following table summarizes the key pharmacokinetic parameters for Fluphenazine Hydrochloride (for baseline comparison), Fluphenazine Enanthate, and Fluphenazine Decanoate.
| Parameter | Fluphenazine Hydrochloride (Oral) | Fluphenazine Enanthate (IM) | Fluphenazine Decanoate (IM) |
| Onset of Action | ~1 hour[2][6] | 24-72 hours | 24-72 hours[2][6] |
| Time to Peak (Tmax) | 0.5 hours[2] | 2 to 3 days[5][20] | 8 to 10 hours[2] (or within the first day[5][20]) |
| Elimination Half-Life | 14.7-15.3 hours[2] | 3.5 to 4 days (single dose)[5][20] | 6.8 to 9.6 days (single dose)[2][5][11][20] |
| Elimination Half-Life | N/A | N/A | ~14.3 days (multiple doses)[5][11][20] |
| Duration of Action | 6-8 hours[2][6] | 1 to 3 weeks[18][19] | 1 to 6 weeks (average 4 weeks)[6][11] |
| Time to Steady-State | N/A | N/A | 4 to 6 weeks[5][20] |
One comparative study found that fluphenazine enanthate resulted in higher initial plasma peaks and a greater area under the curve (AUC) than the decanoate form, suggesting better bioavailability for the enanthate ester in that context.[21] However, clinical observations suggest the decanoate ester acts longer and may provoke fewer extrapyramidal side effects, making it the more commonly prescribed depot formulation.[18][19]
Experimental Protocols for Pharmacokinetic Analysis
The analysis of LAI antipsychotics requires specific methodologies to accurately characterize their prolonged release profiles. The protocols generally involve administering the drug to subjects and then measuring plasma concentrations over an extended period.
General Experimental Workflow
A typical pharmacokinetic study for a fluphenazine ester involves the following steps:
-
Subject Selection: Chronic schizophrenia patients who are stable on antipsychotic therapy are often recruited.[21] Ethical committee approval and informed consent are mandatory.[21]
-
Drug Administration: A single, deep intramuscular (IM) injection of the fluphenazine ester is administered, typically in the gluteal muscle.[21]
-
Blood Sample Collection: Venous blood samples are collected at predetermined intervals. Sampling is frequent initially to capture the peak concentration (e.g., at 0, 4, 8, 12, 24, 48, 72 hours) and then spaced out over several weeks (e.g., daily, then weekly) to characterize the long elimination phase.[22]
-
Plasma Separation and Storage: Blood samples are centrifuged to separate plasma, which is then stored, usually at -20°C or lower, until analysis.
-
Analytical Method: A highly sensitive and specific analytical method is required to measure the low concentrations of fluphenazine in plasma. Gas chromatography with mass spectrometry (GC/MS) is a common and effective technique used for this purpose.[23]
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax (peak concentration), Tmax (time to peak), AUC (area under the curve), and apparent half-life (t½).
Conclusion
The esterification of fluphenazine into its decanoate and enanthate forms provides significant therapeutic advantages by creating long-acting injectable formulations that improve patient adherence. The primary pharmacokinetic difference lies in their absorption rates from the intramuscular injection site, dictated by the lipophilicity of their respective fatty acid chains. Fluphenazine decanoate is absorbed more slowly, resulting in a longer half-life and duration of action compared to fluphenazine enanthate.[5][18] This extended profile has made the decanoate ester the preferred option for long-term maintenance therapy in schizophrenia.[19] Understanding these distinct pharmacokinetic profiles is critical for optimizing dosing strategies and achieving consistent therapeutic outcomes in clinical practice and drug development.
References
- 1. youtube.com [youtube.com]
- 2. mims.com [mims.com]
- 3. Fluphenazine Decanoate | C32H44F3N3O2S | CID 3388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fluphenazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics of the depot antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medcentral.com [medcentral.com]
- 7. Flufenazine Decanoate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. Articles [globalrx.com]
- 9. Fluphenazine - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Fluphenazine Decanoate? [synapse.patsnap.com]
- 11. mentalhealth.com [mentalhealth.com]
- 12. researchgate.net [researchgate.net]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 16. The pharmacokinetics of long-acting antipsychotic medications. | Semantic Scholar [semanticscholar.org]
- 17. mdpi.com [mdpi.com]
- 18. psychiatryonline.org [psychiatryonline.org]
- 19. Fluphenazine decanoate (depot) and enanthate for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
- 22. Kinetics of fluphenazine after fluphenazine dihydrochloride, enanthate and decanoate administration to man - PMC [pmc.ncbi.nlm.nih.gov]
- 23. psychiatry.ru [psychiatry.ru]
Prolixin (Fluphenazine): An In-depth Technical Guide to Off-Target Effects and Secondary Pharmacological Actions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prolixin (fluphenazine) is a potent, first-generation typical antipsychotic agent primarily utilized for the management of schizophrenia and other psychotic disorders. Its therapeutic efficacy is largely attributed to its high-affinity antagonism of the dopamine (B1211576) D2 receptor. However, fluphenazine (B1673473) exhibits a broad pharmacological profile, interacting with a multitude of other neurotransmitter receptors and ion channels. These "off-target" interactions are not central to its antipsychotic activity but are responsible for a significant portion of its side-effect profile and contribute to its overall complex pharmacology. This technical guide provides a comprehensive overview of the off-target effects and secondary pharmacological actions of fluphenazine, presenting quantitative binding data, detailed experimental methodologies, and visualizations of the associated signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.
Introduction
Fluphenazine, a member of the phenothiazine (B1677639) class, exerts its primary therapeutic effect through the blockade of postsynaptic dopamine D2 receptors in the mesolimbic pathway of the brain.[1][2] This action alleviates the positive symptoms of schizophrenia, such as hallucinations and delusions.[2] Despite its efficacy, fluphenazine's utility can be limited by a range of adverse effects stemming from its interactions with other receptors, including adrenergic, serotonergic, histaminergic, and muscarinic receptors, as well as voltage-gated ion channels.[3][4][5] Understanding this polypharmacology is crucial for predicting potential side effects, designing safer and more effective antipsychotics, and exploring potential new therapeutic applications for existing compounds.
Off-Target Receptor Binding Profile
The affinity of fluphenazine for various neurotransmitter receptors has been quantified using in vitro radioligand binding assays. The inhibition constant (Ki) is a measure of the drug's binding affinity, with lower values indicating a higher affinity. The following table summarizes the Ki values for fluphenazine at its primary target (D2 receptor) and a range of off-target receptors.
| Receptor Family | Receptor Subtype | Ki (nM) |
| Dopamine | D1 | 2.3 |
| D2 | 0.4 - 0.89 | |
| D3 | 1.4 | |
| D4 | 7.1 | |
| D5 | 25 | |
| Serotonin (B10506) | 5-HT1A | 130 |
| 5-HT2A | 4.5 | |
| 5-HT2C | 150 | |
| 5-HT6 | 60 | |
| 5-HT7 | 45 | |
| Adrenergic | α1 | 2.5 |
| α2 | 200 | |
| Histamine (B1213489) | H1 | 2.0 |
| Muscarinic | M1 | >1000 |
| M2 | >1000 | |
| M3 | >1000 | |
| M4 | >1000 | |
| M5 | >1000 |
Data compiled from multiple sources. Note: Ki values can vary between studies due to different experimental conditions.
Secondary Pharmacological Actions & Clinical Implications
The binding of fluphenazine to off-target receptors results in a variety of secondary pharmacological actions, which are primarily antagonistic in nature.[3][5] These actions are directly linked to many of the clinically observed side effects.
-
Alpha-1 Adrenergic Receptor Antagonism: Blockade of α1-adrenergic receptors in the peripheral vasculature can lead to vasodilation, resulting in orthostatic hypotension (a drop in blood pressure upon standing) and dizziness.[6]
-
Histamine H1 Receptor Antagonism: Fluphenazine's potent antagonism of H1 receptors is responsible for its sedative and hypnotic effects.[6] This action can also contribute to weight gain.[6]
-
Muscarinic Receptor Antagonism: While fluphenazine has a relatively low affinity for muscarinic acetylcholine (B1216132) receptors, its anticholinergic effects can still manifest, particularly at higher doses.[1][7] These effects include dry mouth, blurred vision, constipation, and urinary retention.[1]
-
Serotonin Receptor Antagonism: Fluphenazine's interaction with various serotonin receptors, particularly 5-HT2A, may contribute to its overall antipsychotic profile and potentially mitigate some of the extrapyramidal side effects associated with potent D2 blockade.[5]
-
Voltage-Gated Sodium Channel Blockade: Fluphenazine has been shown to block neuronal voltage-gated sodium channels.[4] This action, which is independent of its receptor-binding activities, may contribute to its overall central nervous system effects and warrants further investigation.[4]
Signaling Pathways of Key Off-Target Interactions
The following diagrams illustrate the canonical signaling pathways associated with the principal off-target receptors of fluphenazine. Fluphenazine's antagonistic action would inhibit these pathways.
Experimental Protocols
The quantitative data presented in this guide are primarily derived from competitive radioligand binding assays. Below is a detailed methodology for a typical assay used to determine the binding affinity (Ki) of a test compound like fluphenazine for a G-protein coupled receptor (GPCR).
Competitive Radioligand Binding Assay
Objective: To determine the inhibition constant (Ki) of an unlabeled test compound (fluphenazine) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.
Materials:
-
Cell Membranes: A preparation of cell membranes expressing the target receptor (e.g., from transfected cell lines or specific brain regions).
-
Radioligand: A high-affinity ligand for the target receptor that has been labeled with a radioisotope (e.g., [³H]-Spiperone for D2 receptors).
-
Unlabeled Test Compound: Fluphenazine.
-
Assay Buffer: A buffer solution with appropriate pH and ionic strength to maintain receptor integrity and facilitate binding.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor to determine non-specific binding.
-
96-well Filter Plates: Plates with a filter membrane at the bottom of each well.
-
Scintillation Counter: An instrument to measure radioactivity.
Procedure:
-
Membrane Preparation: a. Thaw frozen cell membrane aliquots on ice. b. Homogenize the membranes in ice-cold assay buffer. c. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay). d. Dilute the membranes in assay buffer to a final concentration optimized for the specific assay.
-
Assay Plate Setup (in a 96-well plate): a. Total Binding Wells: Add assay buffer, a fixed concentration of the radioligand, and the diluted cell membranes. b. Non-specific Binding (NSB) Wells: Add a high concentration of the non-specific binding control, the fixed concentration of the radioligand, and the diluted cell membranes. c. Competitive Binding Wells: Add serial dilutions of the test compound (fluphenazine), the fixed concentration of the radioligand, and the diluted cell membranes.
-
Incubation: a. Incubate the plate at a specified temperature (e.g., 30°C) for a predetermined time (e.g., 60-90 minutes) with gentle agitation to allow the binding reaction to reach equilibrium.
-
Filtration and Washing: a. Terminate the incubation by rapidly filtering the contents of each well through the filter plate using a vacuum manifold. b. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Radioactivity Measurement: a. Dry the filter plate. b. Add scintillation cocktail to each well. c. Measure the radioactivity in each well using a scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Subtract the non-specific binding (from NSB wells) from the total binding and the competitive binding values.
-
Generate a Competition Curve: Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Determine IC50: Fit the data to a sigmoidal dose-response curve to determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50).
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
Conclusion
This compound (fluphenazine) is a pharmacologically complex agent with significant activity at a range of neurotransmitter receptors beyond its primary target, the dopamine D2 receptor. Its potent antagonism of alpha-1 adrenergic and histamine H1 receptors are major contributors to its side-effect profile, particularly orthostatic hypotension and sedation. While its anticholinergic activity is less pronounced, it can still be clinically relevant. The interactions with serotonin receptors may play a role in its overall therapeutic effect. Furthermore, its ability to block voltage-gated sodium channels represents a distinct off-target action that merits further investigation. A thorough understanding of this multifaceted pharmacology, as detailed in this guide, is essential for the rational use of fluphenazine in the clinic and for the development of future antipsychotic drugs with improved safety and tolerability profiles.
References
- 1. Fluphenazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Exploring Fluphenazine Decanoate's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 3. Fluphenazine | C22H26F3N3OS | CID 3372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The neuroleptic drug, fluphenazine, blocks neuronal voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Fluphenazine Hydrochloride? [synapse.patsnap.com]
- 6. Risperidone - Wikipedia [en.wikipedia.org]
- 7. Fluphenazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Fluphenazine in Preclinical Schizophrenia Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluphenazine (B1673473), a typical antipsychotic of the phenothiazine (B1677639) class, has been a cornerstone in the management of schizophrenia for decades. Its primary therapeutic action is attributed to its potent antagonism of dopamine (B1211576) D2 receptors. In the realm of basic research, fluphenazine serves as a critical tool and a benchmark compound for studying the pathophysiology of schizophrenia and for the development of novel antipsychotic agents. Animal models that recapitulate certain aspects of schizophrenia are indispensable for this research, allowing for the detailed investigation of neurobiological mechanisms and the predictive screening of potential therapeutics. This guide provides an in-depth overview of the fundamental research applications of fluphenazine in various schizophrenia models, with a focus on its mechanism of action, experimental protocols, and the underlying signaling pathways.
Mechanism of Action and Receptor Profile
Fluphenazine's antipsychotic effects are primarily mediated through its high-affinity antagonism of the dopamine D2 receptor in the brain's mesolimbic pathway.[1] Overactivity in this pathway is strongly linked to the positive symptoms of schizophrenia, such as hallucinations and delusions.[2] By blocking these postsynaptic D2 receptors, fluphenazine mitigates the effects of excess dopamine.[2][3]
Beyond its principal action on D2 receptors, fluphenazine also interacts with a range of other neurotransmitter receptors, which contributes to both its therapeutic profile and its side effects.[2] It is a potent antagonist of D1 receptors as well.[4] This multifaceted receptor-binding profile underscores the complexity of its pharmacological actions.
Receptor Binding Affinity
The affinity of a drug for its receptor is a critical determinant of its potency. The inhibition constant (Ki) represents the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity.
| Receptor | Ki (nM) | Reference |
| Dopamine D1 | 2.3 | [2] |
| Dopamine D2 | 0.4 - 0.8 | [2][5] |
| Dopamine D3 | 1.4 | [2] |
| Dopamine D4 | 7.1 | [2] |
| Dopamine D5 | 25 | [2] |
| Serotonin 5-HT2 | 2.0 | [1] |
| Muscarinic M1 | 2165 | [5] |
| Adrenergic α1 | 9.549 | [5] |
| Histamine H1 | 41.58 | [5] |
Key Signaling Pathways
The therapeutic action of fluphenazine is rooted in its ability to modulate intracellular signaling cascades downstream of the dopamine D2 receptor. The D2 receptor is a G protein-coupled receptor (GPCR) that, upon activation by dopamine, inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular second messenger cyclic AMP (cAMP). By blocking this receptor, fluphenazine prevents this inhibitory effect, thereby influencing gene expression and neuronal activity.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Fluphenazine hydrochloride, dopamine D2/D1 receptor antagonist (CAS 146-56-5) | Abcam [abcam.com]
- 3. Effects of fluphenazine decanoate (a long-acting phenothiazine) on serum prolactin and amphetamine-induced behavioural changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of basal ganglia neurotransmission by the classical antipsychotic fluphenazine is due in part to the blockade of dopamine D1-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. psychopharmacopeia.com [psychopharmacopeia.com]
Methodological & Application
Application Notes: Protocol for Dissolving Fluphenazine Hydrochloride for In Vitro Studies
Introduction
Fluphenazine is a typical antipsychotic drug belonging to the phenothiazine (B1677639) class, widely utilized in the management of psychotic disorders such as schizophrenia.[1][2] Its primary mechanism of action involves the potent antagonism of postsynaptic dopamine (B1211576) D1 and D2 receptors within the mesolimbic pathways of the brain.[3][4] Beyond its principal targets, Fluphenazine hydrochloride also interacts with adrenergic alpha-1, histaminergic H1, and muscarinic M1 receptors.[3][4] In recent in vitro research, particularly in oncology, Fluphenazine has been investigated for its ability to induce apoptosis, regulate the cell cycle, and modulate key signaling pathways such as Akt/Wnt.[5][6] Proper solubilization is a critical first step for ensuring accurate and reproducible results in any in vitro study. This document provides a detailed protocol for the dissolution of Fluphenazine hydrochloride for use in cell-based assays and other experimental systems.
Solubility Data
Fluphenazine hydrochloride is a crystalline solid that exhibits varying solubility depending on the solvent.[7] For in vitro studies, it is common practice to prepare a concentrated stock solution in an organic solvent, which can then be diluted to the final working concentration in aqueous cell culture media or buffer. Ensure that the final concentration of the organic solvent in the assay is minimal to avoid solvent-induced cytotoxicity.[7]
Table 1: Solubility of Fluphenazine Hydrochloride in Common Laboratory Solvents
| Solvent | Reported Solubility | Source(s) |
| Dimethyl Sulfoxide (DMSO) | Soluble; ~10 mg/mL (for a derivative) | [7][8] |
| Methanol | Soluble; can be used to prepare 1 mg/mL stock | [8][9][10] |
| Ethanol | Soluble; ~1 mg/mL (for a derivative), 149 mg/mL | [7][11] |
| Water | >100 mg/L | [11] |
| Phosphate-Buffered Saline (PBS) | 100 mg/mL (with ultrasonication) | [12] |
Note: The solubility of specific derivatives like Fluphenazine-N-2-chloroethane hydrochloride may vary slightly from the parent compound but provides a useful reference.
Experimental Protocol: Preparation of Stock and Working Solutions
This protocol details the steps for preparing a 10 mM stock solution of Fluphenazine hydrochloride (MW: 510.44 g/mol ) in DMSO and subsequent dilution for use in cell culture experiments.
3.1 Materials
-
Fluphenazine hydrochloride powder (CAS: 146-56-5)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile 1.5 mL microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Sterile, pyrogen-free cell culture medium or desired aqueous buffer
-
Pipettes and sterile, filtered pipette tips
3.2 Safety Precautions
-
Fluphenazine hydrochloride is a potent psychoactive compound and should be handled with care.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Handle the powder in a chemical fume hood or a ventilated enclosure to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for complete handling and disposal information.
3.3 Preparation of 10 mM Stock Solution in DMSO
-
Weighing: Carefully weigh out 5.1 mg of Fluphenazine hydrochloride powder and transfer it to a sterile 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add 1 mL of sterile, cell culture-grade DMSO to the tube. This will yield a final concentration of 10 mM.
-
Dissolution: Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.[10]
-
Sterilization (Optional): If required for the specific application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[12] Store the aliquots in tightly sealed tubes at -20°C or -80°C, protected from light.[12][13] The solid compound and stock solutions should be protected from light whenever possible.[14][15]
3.4 Preparation of Working Solutions
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilution: Perform serial dilutions of the stock solution directly into the pre-warmed cell culture medium or experimental buffer to achieve the desired final concentration.
-
Example for a 10 µM working solution: Add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium. Mix gently by pipetting up and down.
-
-
Important Considerations:
-
Always add the DMSO stock solution to the aqueous medium, not the other way around, to prevent precipitation.
-
Ensure the final concentration of DMSO in the cell culture medium is below 0.5% (v/v), as higher concentrations can be toxic to cells.[7] Include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
It is recommended not to store the final aqueous working solutions for more than one day.[7] Prepare them fresh for each experiment.
-
Visualization of Mechanism of Action
Fluphenazine's primary antipsychotic effect is mediated through the blockade of dopamine D2 receptors. This action disrupts the downstream signaling cascade typically initiated by dopamine binding, which has implications for gene expression and neuronal activity.
Figure 1. Simplified signaling pathway illustrating Fluphenazine's mechanism of action.
References
- 1. Fluphenazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Fluphenazine | C22H26F3N3OS | CID 3372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fluphenazine Hydrochloride [benchchem.com]
- 4. What is the mechanism of Fluphenazine Hydrochloride? [synapse.patsnap.com]
- 5. Antipsychotic Drug Fluphenazine against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. FLUPHENAZINE HYDROCHLORIDE | 146-56-5 [chemicalbook.com]
- 9. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bbrc.in [bbrc.in]
- 11. Fluphenazine Hydrochloride - LKT Labs [lktlabs.com]
- 12. Fluphenazine HCl | antipsychotic medication | CAS# 146-56-5 | InvivoChem [invivochem.com]
- 13. publications.ashp.org [publications.ashp.org]
- 14. uspnf.com [uspnf.com]
- 15. drugfuture.com [drugfuture.com]
Application Notes and Protocols for Administering Fluphenazine Decanoate in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration and evaluation of Fluphenazine (B1673473) decanoate (B1226879) in rodent models. This document includes detailed protocols for drug administration, behavioral testing, and an overview of the relevant signaling pathways.
Introduction
Fluphenazine decanoate is a long-acting injectable antipsychotic medication belonging to the phenothiazine (B1677639) class. It is the decanoate ester of the potent neuroleptic drug fluphenazine.[1] Due to its long duration of action, it is frequently used in clinical practice to ensure treatment adherence. In preclinical research, Fluphenazine decanoate serves as a valuable tool for studying the long-term effects of dopamine (B1211576) D2 receptor antagonism in rodent models of neuropsychiatric disorders.[1][2] Its primary mechanism of action involves blocking postsynaptic D2 receptors in the brain, which modulates dopamine signaling.[2][3]
Data Presentation
Pharmacokinetic Parameters of Fluphenazine Decanoate
The following table summarizes the available pharmacokinetic parameters for Fluphenazine decanoate. It is important to note that detailed pharmacokinetic studies in rodents are limited, and the provided data is primarily derived from human studies, offering a comparative perspective.
| Parameter | Human | Rat | Mouse |
| Route of Administration | Intramuscular (IM), Subcutaneous (SC) | Subcutaneous (SC), Intramuscular (IM) | Intramuscular (IM) |
| Time to Peak Plasma Concentration (Tmax) | ~24 hours | Data not readily available in tabular format | Data not readily available in tabular format |
| Half-life (t½) | 7-10 days (single dose), up to 14 days (multiple doses) | Prolonged action, effective for more than 3 days | Prolonged action |
| Key Findings from Rodent Studies | - | A single injection of 2.5 or 5.0 mg/kg antagonized d-amphetamine effects for 4 to 28 days.[4] Increased dopamine turnover with prolonged effects.[5] | A single injection produces long-lasting catalepsy.[6] |
Experimental Protocols
I. Preparation and Administration of Fluphenazine Decanoate
Materials:
-
Fluphenazine decanoate solution (typically 25 mg/mL in sesame oil)
-
Sterile syringes (1 mL)
-
Sterile needles (21-gauge or smaller for injection, 18-gauge for drawing up the solution is recommended to avoid dulling the injection needle)
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Acclimation: Allow rodents to acclimate to the housing facility for at least one week prior to the experiment to minimize stress.
-
Dosage Calculation:
-
Weigh each animal accurately on the day of injection.
-
Calculate the required volume of Fluphenazine decanoate solution based on the desired dose (e.g., 1-5 mg/kg) and the concentration of the solution.
-
-
Preparation of Injection:
-
Gently swirl the vial of Fluphenazine decanoate to ensure a uniform suspension.
-
Using an 18-gauge needle, draw the calculated volume into a 1 mL syringe.
-
Replace the 18-gauge needle with a fresh, smaller gauge needle (e.g., 21-gauge) for the injection to ensure sharpness and minimize tissue damage.
-
Ensure there are no air bubbles in the syringe.
-
-
Administration:
-
Subcutaneous (SC) Injection:
-
Firmly grasp the animal and lift a fold of skin on the back, between the shoulder blades.
-
Insert the needle into the base of the skin fold, parallel to the spine.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the solution slowly to form a subcutaneous depot.
-
Withdraw the needle and gently massage the injection site to aid dispersion.
-
-
Intramuscular (IM) Injection:
-
Anesthetize the animal according to your institution's approved protocol.
-
Identify the large muscle mass of the hind limb (quadriceps or gluteal).
-
Insert the needle into the muscle.
-
Aspirate to check for blood.
-
Inject the solution slowly.
-
Withdraw the needle.
-
-
-
Post-Injection Monitoring:
-
Monitor the animals for any signs of distress, irritation at the injection site, or adverse reactions.
-
Provide adequate food and water.
-
II. Open-Field Test
This test is used to assess general locomotor activity and anxiety-like behavior.
Materials:
-
Open-field arena (e.g., a square or circular arena with high walls)
-
Video tracking software (optional, but recommended for accurate data collection)
-
70% ethanol for cleaning
Procedure:
-
Habituation: Bring the animals to the testing room at least 30 minutes before the test to acclimate.
-
Arena Preparation: Clean the open-field arena thoroughly with 70% ethanol between each animal to remove any olfactory cues.
-
Testing:
-
Gently place the rodent in the center of the arena.
-
Allow the animal to explore freely for a predetermined period (typically 5-10 minutes).[6]
-
Record the session using a video camera mounted above the arena.
-
-
Data Analysis:
-
Analyze the recordings to quantify parameters such as:
-
Total distance traveled
-
Time spent in the center of the arena vs. the periphery
-
Number of entries into the center zone
-
Rearing frequency
-
Grooming bouts
-
-
-
Interpretation: A decrease in total distance traveled may indicate sedative effects, while a reduced time spent in the center is often interpreted as increased anxiety-like behavior.
III. Catalepsy Test (Bar Test)
This test measures the induction of catalepsy, a state of motor immobility, which is a characteristic effect of dopamine D2 receptor antagonists.
Materials:
-
Horizontal bar (e.g., a wooden dowel or metal rod) elevated at a specific height (e.g., 9 cm for rats).
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30 minutes.
-
Testing:
-
Gently place the animal's forepaws on the horizontal bar.
-
Start a stopwatch immediately.
-
Measure the time it takes for the animal to remove both forepaws from the bar (descent latency).
-
A cut-off time is typically set (e.g., 180 seconds) to avoid causing undue stress to the animal.
-
-
Data Analysis:
-
Record the descent latency for each animal.
-
Longer latencies are indicative of a cataleptic state.
-
-
Interpretation: Fluphenazine decanoate is expected to induce a dose-dependent increase in the time the animal remains on the bar, reflecting its cataleptic effect.[6]
Signaling Pathway
Dopamine D2 Receptor Signaling Pathway
Fluphenazine's primary mechanism of action is the antagonism of the dopamine D2 receptor, a G-protein coupled receptor (GPCR). The diagram below illustrates the canonical signaling pathway of the D2 receptor and the inhibitory effect of Fluphenazine.
Caption: Dopamine D2 Receptor Signaling and Fluphenazine Inhibition.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the effects of Fluphenazine decanoate in rodent models.
Caption: Experimental Workflow for Fluphenazine Decanoate Studies.
References
- 1. Fluphenazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. [Pharmacological studies of long-acting phenothiazines with particular reference to fluphenazine decanoate (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jmedchem.com [jmedchem.com]
- 4. [Clinical pharmacokinetics of haloperidol decanoate. Comparison with other prolonged-action neuroleptics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics of haloperidol and fluphenazine decanoates in chronic schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Fluphenazine
Introduction
Fluphenazine is a potent antipsychotic medication primarily used in the treatment of schizophrenia and other psychotic disorders.[1][2] Accurate and reliable quantification of Fluphenazine in various matrices, including pharmaceutical formulations and biological samples, is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. High-Performance Liquid Chromatography (HPLC) is a widely accepted technique for the analysis of Fluphenazine due to its high sensitivity, specificity, and robustness.[1] This application note presents a detailed protocol for the quantification of Fluphenazine using a reversed-phase HPLC method with UV detection.
Principle of the Method
The method employs a reversed-phase C18 column to separate Fluphenazine from other components in the sample matrix. The mobile phase, a mixture of organic solvents and an aqueous buffer, carries the sample through the column. Fluphenazine, being a relatively nonpolar compound, interacts with the hydrophobic stationary phase of the C18 column. By optimizing the mobile phase composition, Fluphenazine is eluted at a specific retention time and detected by a UV detector at its maximum absorbance wavelength. Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standard solutions of known concentrations.
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is required.
| Parameter | Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Methanol (B129727) : Acetonitrile (B52724) : 10 mM Ammonium Acetate (pH 6.0, adjusted with acetic acid) (70:15:15, v/v/v)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Injection Volume | 20 µL[3] |
| Column Temperature | Ambient |
| Detection Wavelength | 259 nm[3] |
| Run Time | Approximately 10 minutes |
2. Preparation of Solutions
-
Diluent: A mixture of water and methanol (40:60, v/v) can be used as a diluent.[4]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Fluphenazine hydrochloride reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.[3]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Sample Preparation
The sample preparation method will vary depending on the matrix.
-
For Pharmaceutical Formulations (Tablets/Injections):
-
Accurately weigh and crush a representative number of tablets or measure the volume of the injection.
-
Transfer an amount of powder or liquid equivalent to a known concentration of Fluphenazine into a volumetric flask.
-
Add a suitable volume of diluent, sonicate for 15-20 minutes to ensure complete dissolution, and then dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.[3]
-
-
For Biological Matrices (Plasma/Serum):
-
Protein Precipitation: To 1 mL of plasma or serum sample, add 2 mL of a precipitating agent (e.g., acetonitrile or methanol). Vortex for 1-2 minutes. Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes. Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of mobile phase.[1]
-
Solid-Phase Extraction (SPE): This technique offers a more refined sample cleanup.[1] Use a suitable SPE cartridge (e.g., C18). Condition the cartridge with methanol followed by water. Load the pre-treated sample onto the cartridge. Wash the cartridge with a weak solvent to remove interferences. Elute the Fluphenazine with a strong solvent (e.g., methanol). Evaporate the eluate and reconstitute in the mobile phase.
-
4. Method Validation
The developed HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[3]
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | No interference from blank, placebo, or degradation products at the retention time of Fluphenazine. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range.[5] |
| Accuracy | Percent recovery between 98.0% and 102.0%.[4] |
| Precision (Repeatability & Intermediate Precision) | Relative Standard Deviation (RSD) ≤ 2%.[4] |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters. |
Data Presentation
Summary of Quantitative Data for Fluphenazine HPLC Methods
| Parameter | Method 1 (Pharmaceuticals) | Method 2 (Plasma) |
| Linearity Range | 10 - 60 µg/mL[3] | 0.25 - 10 ng/mL[6] |
| Correlation Coefficient (r²) | > 0.999[2] | 0.995[6] |
| Limit of Detection (LOD) | Not Reported | 0.1 ng/mL[6] |
| Limit of Quantification (LOQ) | Not Reported | 0.25 ng/mL[6] |
| Accuracy (% Recovery) | 99.0 - 100.0%[4] | Not explicitly stated, but CV < 10% for standards[6] |
| Precision (RSD) | Intraday: 0.2%[4] | < 10%[7] |
Mandatory Visualization
Caption: Workflow for Fluphenazine quantification by HPLC.
References
- 1. jmedchem.com [jmedchem.com]
- 2. Stability-Indicating RP-HPLC Method Development and Validation for the Quantification of Fluphenazine Tablets in Solid Oral Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bbrc.in [bbrc.in]
- 5. researchgate.net [researchgate.net]
- 6. psychiatry.ru [psychiatry.ru]
- 7. ncpz.ru [ncpz.ru]
Application Notes and Protocols for Fluphenazine-Induced Catalepsy in Animal Behavior Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluphenazine (B1673473), a potent typical antipsychotic of the phenothiazine (B1677639) class, is a widely used tool in preclinical neuroscience research to induce catalepsy in animal models, primarily rodents. This state of motor immobility, characterized by a failure to correct an externally imposed posture, serves as a robust and predictive model for the extrapyramidal side effects (EPS) seen in humans treated with dopamine (B1211576) D2 receptor antagonists. Understanding the pharmacology of fluphenazine and the standardized protocols for inducing and quantifying catalepsy is crucial for the evaluation of novel antipsychotic drugs and for studying the underlying neurobiology of motor control.
Fluphenazine exerts its cataleptic effects primarily through the blockade of postsynaptic dopamine D2 receptors in the nigrostriatal pathway.[1][2][3] This antagonism disrupts the normal flow of dopamine-mediated signaling, leading to the characteristic motor deficits. Various formulations of fluphenazine are available, including the short-acting hydrochloride salt and the long-acting decanoate (B1226879) and enanthate esters, which allow for flexibility in experimental design regarding the onset and duration of the cataleptic state.[2][4]
These application notes provide a comprehensive overview of the use of fluphenazine to induce catalepsy in rodents, including detailed experimental protocols, data presentation guidelines, and a visualization of the relevant signaling pathway and experimental workflow.
Data Presentation
The following tables summarize the key parameters related to the use of different fluphenazine formulations for inducing catalepsy in rodents. It is important to note that the precise dose-response and time-course relationships can vary depending on the animal species, strain, sex, and specific experimental conditions. The data presented here are compiled from various preclinical studies and should be used as a guideline for experimental design.
Table 1: Fluphenazine Formulations and Key Characteristics for Catalepsy Induction
| Fluphenazine Formulation | Route of Administration | Onset of Action | Duration of Action | Typical Dose Range (Rats) | Typical Dose Range (Mice) | Notes |
| Fluphenazine Hydrochloride | Intraperitoneal (i.p.), Subcutaneous (s.c.), Intramuscular (i.m.) | Rapid (within 1 hour)[5] | Short (6-8 hours)[5] | 0.5 - 5 mg/kg[6] | 1 - 10 mg/kg | Suitable for acute studies requiring rapid onset and shorter duration of action. |
| Fluphenazine Decanoate | Intramuscular (i.m.), Subcutaneous (s.c.) | Delayed (24-72 hours)[5] | Long-lasting (weeks)[5] | 6.25 - 25 mg/kg | 12.5 - 50 mg/kg | Ideal for chronic studies or when sustained dopamine receptor blockade is required.[4] |
| Fluphenazine Enanthate | Intramuscular (i.m.) | Delayed | Long-lasting | Similar to decanoate | Similar to decanoate | Produces a marked and long-lasting catalepsy.[2][4] |
Table 2: Dose-Response Relationship for Fluphenazine-Induced Catalepsy (Qualitative)
| Dose Range | Expected Cataleptic Effect |
| Low | Mild to moderate catalepsy, with animals maintaining imposed postures for a shorter duration. |
| Medium | Robust and consistent catalepsy, suitable for most experimental paradigms. |
| High | Profound and prolonged catalepsy; may be accompanied by other motor side effects. |
Note: Specific quantitative dose-response data with mean catalepsy scores and durations should be determined empirically in a pilot study for the specific animal model and experimental conditions being used.
Experimental Protocols
Protocol 1: Induction of Catalepsy with Fluphenazine Hydrochloride (Acute Model)
Objective: To induce a rapid and short-lasting cataleptic state in rodents for behavioral testing.
Materials:
-
Fluphenazine hydrochloride solution (e.g., 1 mg/mL in sterile saline)
-
Rodents (rats or mice)
-
Animal scale
-
Syringes and needles for injection (appropriate gauge for the species and route of administration)
-
Catalepsy testing apparatus (Bar test)
-
Timer
Procedure:
-
Animal Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes prior to the experiment.
-
Baseline Measurement: Before drug administration, assess the baseline catalepsy score for each animal using the Bar Test (see Protocol 3). Animals should readily correct their posture.
-
Drug Preparation: Prepare the required concentration of fluphenazine hydrochloride in sterile saline on the day of the experiment.
-
Dosing:
-
Weigh each animal to determine the precise volume of the drug solution to be injected.
-
Administer the desired dose of fluphenazine hydrochloride (e.g., 1-5 mg/kg for rats) via the chosen route (i.p. is common).[6]
-
Administer a vehicle control (sterile saline) to a separate group of animals.
-
-
Post-Injection Period: Return the animals to their home cages and allow for the drug to take effect. The onset of catalepsy is typically observed within 30-60 minutes.
-
Catalepsy Assessment: At predetermined time points (e.g., 30, 60, 90, 120, 180, and 240 minutes post-injection), measure the duration of catalepsy using the Bar Test (Protocol 3).
-
Data Recording: Record the latency to withdraw the forepaws from the bar for each animal at each time point.
Protocol 2: Induction of Catalepsy with Fluphenazine Decanoate (Chronic Model)
Objective: To induce a sustained cataleptic state in rodents for long-term studies.
Materials:
-
Fluphenazine decanoate solution (typically in a sesame oil vehicle)[3]
-
Rodents (rats or mice)
-
Animal scale
-
Syringes and needles for injection (21 gauge or larger is recommended for the viscous solution)[3]
-
Catalepsy testing apparatus (Bar test)
-
Timer
Procedure:
-
Animal Acclimation: As in Protocol 1.
-
Baseline Measurement: As in Protocol 1.
-
Drug Preparation: Fluphenazine decanoate is typically supplied in a ready-to-use oil-based solution.
-
Dosing:
-
Weigh each animal.
-
Administer the desired dose of fluphenazine decanoate (e.g., 12.5-25 mg/kg for rats) via deep intramuscular injection (e.g., into the gluteal muscle).[3]
-
Administer a vehicle control (sesame oil) to a separate group of animals.
-
-
Post-Injection Period: Return the animals to their home cages. The onset of catalepsy is delayed, typically appearing between 24 and 72 hours post-injection.[3]
-
Catalepsy Assessment: Measure catalepsy using the Bar Test (Protocol 3) at regular intervals (e.g., daily or every other day) to monitor the onset, peak, and duration of the cataleptic effect.
-
Data Recording: Record the catalepsy scores for each animal at each assessment point.
Protocol 3: Quantification of Catalepsy using the Bar Test
Objective: To quantitatively measure the intensity of catalepsy in rodents.
Apparatus:
-
A horizontal bar (for rats: ~0.9 cm diameter; for mice: ~0.7 cm diameter) elevated above a flat surface.[7]
-
The height of the bar should be adjustable (typically 3-8 cm for mice and rats) to place the animal in an unnatural, semi-rearing position with its forepaws on the bar and hind paws on the surface.[7][8]
Procedure:
-
Gently place the animal's forepaws on the horizontal bar.
-
Start a timer immediately upon placing the forepaws on the bar.
-
Measure the latency (in seconds) for the animal to remove both of its forepaws from the bar.
-
A cut-off time should be established (e.g., 180 or 300 seconds) to avoid animal distress. If the animal remains on the bar for the entire cut-off period, it is assigned the maximum score.
-
The test can be repeated multiple times within a session (e.g., three trials with a short inter-trial interval) and the average latency recorded.
Mandatory Visualizations
Caption: Fluphenazine's antagonism of the D2 receptor inhibits Gi/o protein signaling.
Caption: Workflow for fluphenazine-induced catalepsy studies.
References
- 1. pure.mpg.de [pure.mpg.de]
- 2. karger.com [karger.com]
- 3. FLUPHENAZINE DECANOATE INJECTION, USP [dailymed.nlm.nih.gov]
- 4. Catalepsy produced by long-acting neuroleptics, fluphenazine enanthate and fluphenazine decanoate, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mims.com [mims.com]
- 6. Behavior of rats during one-year administration of fluphenazine and subsequent withdrawal period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Solubility of Fluphenazine Hydrochloride in DMSO and Other Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluphenazine (B1673473) hydrochloride is a potent typical antipsychotic agent belonging to the phenothiazine (B1677639) class. It is primarily used in the management of schizophrenia and other psychotic disorders. The therapeutic efficacy of a drug is intrinsically linked to its bioavailability, which in turn is significantly influenced by its solubility. Understanding the solubility of fluphenazine hydrochloride in various solvents is critical for in vitro assay development, formulation studies, and preclinical evaluations. This document provides a comprehensive overview of the solubility of fluphenazine hydrochloride in dimethyl sulfoxide (B87167) (DMSO) and other common organic solvents, along with detailed protocols for solubility determination.
Mechanism of Action
Fluphenazine hydrochloride primarily exerts its antipsychotic effects through the potent antagonism of dopamine (B1211576) D2 receptors in the central nervous system.[1] In psychotic disorders such as schizophrenia, an overactivity of dopaminergic signaling is often observed. By blocking these D2 receptors, fluphenazine hydrochloride mitigates the effects of excess dopamine, thereby alleviating symptoms like hallucinations and delusions.[1] Additionally, it interacts with other neurotransmitter systems, including serotonin (B10506) (5-HT2), histamine (B1213489) (H1), adrenergic, and muscarinic acetylcholine (B1216132) receptors, which contributes to its overall therapeutic profile and side effects.[1]
Solubility Data
The solubility of fluphenazine hydrochloride in various organic solvents is summarized in the table below. This data is crucial for preparing stock solutions for in vitro experiments and for developing suitable formulations.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | [2] |
| 20 mg/mL | [3] | |
| Soluble | [4][5] | |
| Soluble to 38mg/mL | [6] | |
| Dimethylformamide (DMF) | ~10 mg/mL | [2] |
| 30 mg/mL | [3] | |
| Ethanol | ~1 mg/mL | [2] |
| 5 mg/mL | [3] | |
| Methanol | Soluble | [4][5] |
Note: Solubility values can vary between different sources and batches. It is recommended to determine the solubility for the specific batch of fluphenazine hydrochloride being used.
Experimental Protocols
Protocol for Preparation of a Fluphenazine Hydrochloride Stock Solution
This protocol outlines the steps for preparing a stock solution of fluphenazine hydrochloride in an organic solvent.
Materials:
-
Fluphenazine hydrochloride (crystalline solid)
-
Anhydrous DMSO (or other desired organic solvent)
-
Inert gas (e.g., nitrogen or argon)
-
Sterile, amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the fluphenazine hydrochloride container to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of fluphenazine hydrochloride using a calibrated analytical balance.
-
Transfer the weighed compound into a sterile, amber glass vial.
-
Add the appropriate volume of the chosen organic solvent (e.g., DMSO) to the vial to achieve the desired concentration.
-
Purge the vial with an inert gas to minimize oxidation.
-
Tightly cap the vial and vortex the solution until the solid is completely dissolved. Sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no undissolved particulates.
-
Store the stock solution at -20°C for long-term stability. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol describes the "gold standard" shake-flask method for determining the thermodynamic solubility of fluphenazine hydrochloride.
Materials:
-
Fluphenazine hydrochloride
-
Selected organic solvents
-
Small, sealable glass vials
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Calibrated analytical balance
Procedure:
-
Add an excess amount of fluphenazine hydrochloride to a series of vials.
-
Add a known volume of each selected organic solvent to the respective vials.
-
Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C).
-
Allow the mixtures to shake for a sufficient period to reach equilibrium (typically 24-72 hours).
-
After equilibration, stop the shaker and allow the excess solid to settle. Centrifugation can be used to facilitate phase separation.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the diluted solution using a pre-validated HPLC-UV or UV-Vis spectroscopy method. A calibration curve should be prepared using standard solutions of fluphenazine hydrochloride of known concentrations.
-
Calculate the solubility of fluphenazine hydrochloride in each solvent based on the measured concentration and the dilution factor.
Visualizations
Signaling Pathway of Fluphenazine
Caption: Mechanism of action of Fluphenazine Hydrochloride.
Experimental Workflow for Solubility Determination
Caption: Workflow for thermodynamic solubility determination.
References
- 1. What is the mechanism of Fluphenazine Hydrochloride? [synapse.patsnap.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. FLUPHENAZINE HYDROCHLORIDE | 146-56-5 [chemicalbook.com]
- 5. FLUPHENAZINE HYDROCHLORIDE CAS#: 146-56-5 [m.chemicalbook.com]
- 6. Fluphenazine Hydrochloride [benchchem.com]
Application Notes & Protocols: Long-Acting Injectable Formulations of Fluphenazine for Sustained Release Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Fluphenazine (B1673473) is a potent typical antipsychotic of the phenothiazine (B1677639) class, primarily used in the management of schizophrenia.[1][2][3] To address challenges with medication adherence in chronic conditions, long-acting injectable (LAI) formulations have been developed. These formulations provide sustained release of the drug over several weeks, ensuring consistent therapeutic plasma concentrations.[4][5][6] The most common LAI is Fluphenazine Decanoate (B1226879), an ester prodrug formulated in a sesame oil vehicle.[6][7][8] Following deep intramuscular or subcutaneous injection, the ester slowly diffuses from the oil depot and is hydrolyzed by endogenous esterases to release the active fluphenazine.[4][6][9] This document provides detailed protocols and data for researchers working on the formulation and analysis of Fluphenazine LAIs for sustained release studies.
Mechanism of Action and Sustained Release
Fluphenazine exerts its antipsychotic effects primarily through the potent antagonism of dopamine (B1211576) D2 receptors in the mesolimbic pathways of the brain.[2][4][10][11] Overactivity in these pathways is associated with the positive symptoms of schizophrenia, such as hallucinations and delusions.[2][4][12] By blocking these receptors, fluphenazine mitigates the effects of excess dopamine.[10] It also has antagonistic effects on other receptors, including serotonin (B10506) (5-HT2), alpha-1 adrenergic, histamine (B1213489) (H1), and muscarinic (M1) receptors, which contribute to its therapeutic profile and side effects.[3][10]
The sustained release from LAI formulations is achieved by esterification of fluphenazine with a long-chain fatty acid (e.g., decanoic acid) to create a highly lipophilic prodrug.[6][9] This ester is then dissolved in a biocompatible oil vehicle, typically sesame oil.[6][7] After intramuscular injection, this formulation forms an oily depot in the muscle tissue. The drug's release is governed by its slow partitioning from the oil vehicle into the surrounding aqueous environment of the tissue fluid, followed by enzymatic hydrolysis of the ester bond to liberate the active fluphenazine.[4][6][9] This process results in a "flip-flop" kinetic model, where the slow absorption from the depot site is the rate-limiting step for elimination.[6]
Caption: Sustained release mechanism of Fluphenazine Decanoate LAI.
Pharmacokinetic Data
The pharmacokinetic profiles of Fluphenazine LAIs are characterized by a delayed time to peak concentration and a prolonged elimination half-life compared to oral formulations. The decanoate ester provides a longer duration of action than the enanthate ester.
Table 1: Comparative Pharmacokinetics of Fluphenazine Formulations
| Parameter | Fluphenazine Dihydrochloride (Oral) | Fluphenazine Enanthate (LAI) | Fluphenazine Decanoate (LAI) |
| Time to Peak (Tmax) | - | 2 - 3 days[13] | 24 hours (initial peak)[9] |
| Elimination Half-Life (t½) | 14 - 16 hours[3] | 3.5 - 4 days (single dose)[13] | 6.8 - 9.6 days (single dose)[1][6][13] |
| t½ (Multiple Doses) | - | - | ~14.3 days[1][6] |
| Dosing Interval | Daily (multiple doses)[3] | 1 - 3 weeks | 2 - 5 weeks[1][5] |
| Therapeutic Plasma Range | 0.4 - 0.7 ng/mL (via HPLC)[14] | 0.15 - 4.0 ng/mL[13] | 0.15 - 4.0 ng/mL[13] |
Note: Therapeutic ranges can vary based on the analytical method used. Assays like HPLC are more specific and may yield lower concentration values than older radioimmunoassays.[14]
Experimental Protocols
Protocol 1: In Vitro Release Testing of Fluphenazine Decanoate LAI
Due to the oil-based vehicle and low aqueous solubility of the ester, standard dissolution methods (e.g., USP Apparatus 1 or 2) are not suitable. An appropriate method must facilitate the diffusion of the drug from the oil phase to an aqueous/surfactant-containing release medium. This protocol is adapted from methodologies developed for LAI suspensions.[15]
Objective: To assess the in vitro release profile of Fluphenazine Decanoate from an oil-based formulation over an extended period.
Apparatus & Materials:
-
USP Apparatus 4 (Flow-Through Cell)
-
Dialysis membrane tubing (e.g., Float-A-Lyzer® with appropriate MWCO)
-
Release Medium: Phosphate buffered saline (PBS) pH 7.4 with 0.5% (w/v) Sodium Dodecyl Sulfate (SDS) to ensure sink conditions.
-
Fluphenazine Decanoate formulation (25 mg/mL)
-
HPLC system for quantification
Procedure:
-
Sample Preparation: Accurately pipette a defined volume (e.g., 200 µL) of the Fluphenazine Decanoate formulation into a dialysis bag. Seal the bag securely, ensuring no leakage.
-
Apparatus Setup: Place the sealed dialysis bag into the 22.6 mm flow-through cell of the USP 4 apparatus. Fill the cell with glass beads (1 mm) to ensure laminar flow of the release medium around the sample.[15]
-
Release Study Initiation: Pump the pre-warmed (37°C) Release Medium through the cell at a constant flow rate (e.g., 8-16 mL/min).[15]
-
Sampling: Collect the effluent (eluate) at predetermined time points (e.g., 1, 4, 8, 24, 48, 72 hours, and daily thereafter for up to 4 weeks). An open-loop configuration is recommended where fresh medium is continuously pumped through the system.
-
Quantification: Analyze the collected samples for Fluphenazine Decanoate concentration using a validated HPLC method (see Protocol 3).
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point relative to the initial amount of drug loaded into the dialysis bag. Plot the cumulative percent release versus time.
Caption: Workflow for in vitro release testing of Fluphenazine LAI.
Protocol 2: In Vivo Pharmacokinetic Study in a Rat Model
Objective: To determine the pharmacokinetic profile of Fluphenazine Decanoate LAI following intramuscular administration in rats.
Materials & Animals:
-
Sprague-Dawley rats (male, 250-300g)
-
Fluphenazine Decanoate formulation (25 mg/mL)
-
Vehicle control (Sesame oil)
-
Syringes with 21-gauge needles[16]
-
Blood collection tubes (containing K2-EDTA)
-
Anesthesia (e.g., Isoflurane)
Procedure:
-
Acclimatization: Acclimate animals for at least 7 days prior to the study.
-
Dosing: Divide animals into groups (n=5 per time point). Administer a single dose of Fluphenazine Decanoate (e.g., 12.5 mg/kg) via deep intramuscular injection into the gluteal muscle.[5] A control group should receive the vehicle only.
-
Blood Sampling: Collect blood samples (~250 µL) from the tail vein or saphenous vein at pre-dose (0 h) and at specified post-dose time points (e.g., 1, 6, 24, 48, 96 hours, and then on Days 7, 14, 21, 28).
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Determine the concentration of fluphenazine in the plasma samples using a validated LC-MS/MS or HPLC method (see Protocol 3).
-
Pharmacokinetic Analysis: Use non-compartmental analysis to calculate key PK parameters (Cmax, Tmax, AUC, t½) from the plasma concentration-time data.
Protocol 3: Quantification of Fluphenazine in Plasma by HPLC with Coulometric Detection
This protocol is based on a highly sensitive method for detecting low pg/mL concentrations of fluphenazine in plasma.[17]
Objective: To accurately quantify fluphenazine concentrations in plasma samples from in vivo studies.
Materials & Reagents:
-
HPLC system with a coulometric detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Reagents: Acetonitrile (B52724), Methanol, Sodium Acetate (B1210297), Acetic Acid, n-Heptane, Isoamyl alcohol (all HPLC grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Internal Standard (IS): A structurally similar phenothiazine, such as perphenazine.[18]
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction): a. To 1 mL of plasma sample, add the internal standard. b. Add 200 µL of 1M NaOH to basify the sample. c. Add 5 mL of extraction solvent (e.g., n-heptane with 1.5% isoamyl alcohol). d. Vortex for 2 minutes, then centrifuge at 3000 rpm for 10 minutes. e. Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C. f. Reconstitute the residue in 100 µL of mobile phase.
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and acetate buffer (e.g., 50:50 v/v), pH adjusted to ~5.0.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 50 µL.
-
-
Coulometric Detection:
-
Set the detector electrodes to appropriate potentials to selectively oxidize fluphenazine. This requires optimization but can provide a detection limit of ~10 pg/mL.[17]
-
-
Calibration and Quantification:
-
Prepare a calibration curve by spiking blank plasma with known concentrations of fluphenazine (e.g., 25 to 1000 pg/mL).[17]
-
Process the calibration standards and quality control (QC) samples alongside the study samples.
-
Calculate the peak area ratio of fluphenazine to the internal standard. Plot this ratio against the nominal concentration to generate a linear regression curve.
-
Determine the concentration of fluphenazine in the unknown samples using the regression equation.
-
Caption: Bioanalytical workflow for Fluphenazine in plasma.
References
- 1. mentalhealth.com [mentalhealth.com]
- 2. amfmtreatment.com [amfmtreatment.com]
- 3. Fluphenazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Fluphenazine Decanoate? [synapse.patsnap.com]
- 5. Articles [globalrx.com]
- 6. Long-Acting Injectable Antipsychotics | Basicmedical Key [basicmedicalkey.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. What is the mechanism of Fluphenazine Hydrochloride? [synapse.patsnap.com]
- 11. What is the mechanism of Fluphenazine Maleate? [synapse.patsnap.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. ncpz.ru [ncpz.ru]
- 15. In vitro release testing method development for long-acting injectable suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. FLUPHENAZINE DECANOATE INJECTION, USP [dailymed.nlm.nih.gov]
- 17. An ultrasensitive method for the measurement of fluphenazine in plasma by high-performance liquid chromatography with coulometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
Application Note: Determination of Fluphenazine Binding Affinity at Dopamine Receptors
For Research Use Only.
Introduction
Fluphenazine (B1673473) is a potent typical antipsychotic medication belonging to the phenothiazine (B1677639) class, primarily utilized in the management of schizophrenia and other psychotic disorders.[1][2] Its therapeutic efficacy is largely attributed to its antagonist activity at postsynaptic dopamine (B1211576) D2 receptors within the mesolimbic pathways of the brain.[1][2][3] Fluphenazine's pharmacological profile also includes interactions with other dopamine receptor subtypes, as well as adrenergic, serotonergic, and muscarinic receptors, which contribute to its overall therapeutic effects and side-effect profile.[1][2]
Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are integral to various physiological processes in the central nervous system, including cognition, motivation, and motor control.[4] They are categorized into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[5][6][7] Understanding the binding affinity of compounds like fluphenazine for each dopamine receptor subtype is crucial for elucidating their mechanism of action and for the development of more selective and effective therapeutics.[8]
This application note provides a summary of the in vitro binding affinities of fluphenazine for human dopamine receptor subtypes and a detailed protocol for a competitive radioligand binding assay to determine these affinities.
Quantitative Data Summary
The binding affinity of fluphenazine for the five human dopamine receptor subtypes is typically determined using in vitro competitive radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a competing ligand (in this case, fluphenazine) for a receptor. A lower Ki value signifies a higher binding affinity.
| Receptor Subtype | Fluphenazine Kᵢ (nM) |
| Dopamine D1 | 2.3 |
| Dopamine D2 | 0.4 |
| Dopamine D3 | 1.4 |
| Dopamine D4 | 7.1 |
| Dopamine D5 | 25 |
Table 1: In vitro binding affinities of Fluphenazine for human dopamine receptor subtypes. Data presented as Ki values (in nanomolars). A lower Ki value indicates a higher binding affinity.
Experimental Protocols
Principle of the Assay
Radioligand binding assays are a fundamental technique used to quantify the interaction between a ligand and a receptor.[4][8] This protocol describes a competitive binding assay where the affinity of an unlabeled test compound (fluphenazine) is determined by measuring its ability to displace a radiolabeled ligand that specifically binds to the dopamine receptor of interest. The resulting data allows for the calculation of the 50% inhibitory concentration (IC50), which can then be converted to the inhibition constant (Ki).
Materials and Reagents
-
Receptor Source: Crude membrane preparations from cell lines (e.g., CHO or HEK293) stably expressing individual human recombinant dopamine receptor subtypes (D1, D2, D3, D4, or D5).
-
Radioligands:
-
For D1 and D5 receptors: [³H]-SCH23390
-
For D2, D3, and D4 receptors: [³H]-Spiperone or [³H]-N-methylspiperone
-
-
Unlabeled Competitor (Test Compound): Fluphenazine hydrochloride
-
Non-Specific Binding (NSB) Determinant:
-
For D1/D5 receptors: 10 µM SCH23390
-
For D2/D3/D4 receptors: 10 µM Haloperidol
-
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation Cocktail
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI)
-
Cell harvester
-
Liquid scintillation counter
Experimental Workflow Diagram
Caption: Workflow for the in vitro radioligand binding assay.
Procedure
-
Membrane Preparation: On the day of the assay, thaw the frozen crude membrane preparations on ice. Once thawed, resuspend the membranes in ice-cold Assay Buffer to a predetermined protein concentration.
-
Assay Plate Setup: The assay is typically performed in a 96-well plate with a final reaction volume of 250 µL per well. Set up the following experimental conditions in triplicate:
-
Total Binding: 50 µL of Assay Buffer, 50 µL of the radioligand solution, and 150 µL of the membrane preparation.
-
Non-Specific Binding (NSB): 50 µL of the appropriate NSB determinant (e.g., 10 µM Haloperidol), 50 µL of the radioligand solution, and 150 µL of the membrane preparation.
-
Competitive Binding: 50 µL of Fluphenazine at various concentrations (typically a serial dilution), 50 µL of the radioligand solution, and 150 µL of the membrane preparation. The concentration of the radioligand should be close to its Kd for the specific receptor to ensure optimal binding conditions.
-
-
Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation to allow the binding reaction to reach equilibrium.[8]
-
Termination and Filtration: Terminate the incubation by rapid vacuum filtration through PEI-pre-soaked glass fiber filters using a cell harvester.[8] This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters three to four times with ice-cold Wash Buffer to remove any remaining unbound radioligand.[8]
-
Radioactivity Counting: Dry the filters (e.g., 30 minutes at 50°C).[8] Once dry, place the filters into scintillation vials, add an appropriate volume of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
Data Analysis
-
Calculate Specific Binding: Specific binding is determined by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).
-
Specific Binding = Total Binding - Non-Specific Binding
-
-
Generate Competition Curve: Plot the percentage of specific binding as a function of the logarithm of the Fluphenazine concentration.
-
Determine IC50: Using non-linear regression analysis (e.g., sigmoidal dose-response curve), determine the IC50 value, which is the concentration of Fluphenazine that inhibits 50% of the specific binding of the radioligand.
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
Dopamine Receptor Signaling
Dopamine receptors are classified into D1-like and D2-like families based on their signaling mechanisms. Fluphenazine, as an antagonist, blocks these signaling cascades.
Caption: Simplified dopamine receptor signaling pathways.
D1-like receptors (D1 and D5) are typically coupled to the Gαs protein, which stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4]
D2-like receptors (D2, D3, and D4) are coupled to the Gαi/o protein, which inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP.[4] Fluphenazine's primary mechanism of action is the blockade of D2-like receptors.[3]
References
- 1. Fluphenazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. jmedchem.com [jmedchem.com]
- 3. Exploring Fluphenazine Decanoate's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. resources.tocris.com [resources.tocris.com]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 7. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]
- 8. benchchem.com [benchchem.com]
Measuring Fluphenazine: Detailed Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the quantitative analysis of Fluphenazine in plasma and brain tissue. It is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, pharmacodynamic, and toxicological studies of this antipsychotic agent. The following sections offer a comparative overview of various analytical techniques, step-by-step experimental protocols, and visual workflows to guide laboratory procedures.
Overview of Analytical Techniques
The determination of Fluphenazine concentrations in biological matrices requires sensitive and specific analytical methods. Several techniques have been successfully employed, each with its own advantages and limitations. The choice of method often depends on the required sensitivity, sample throughput, and available instrumentation. The most common techniques include High-Performance Liquid Chromatography (HPLC) with various detectors, Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Table 1: Comparison of Analytical Methods for Fluphenazine Quantification in Plasma
| Technique | Sample Preparation | Limit of Quantification (LOQ) / Detection (LOD) | Linearity Range | Key Advantages | Key Disadvantages |
| HPLC-ECD | Liquid-Liquid Extraction | LOD: 0.05 ng/mL | 0.05 - 5 ng/mL | High sensitivity and specificity. | Requires specialized electrochemical detector. |
| UPLC-MS/MS | Protein Precipitation | LOQ: 0.2 ng/mL | 0.2 - 12.0 ng/mL | High throughput, high specificity, and sensitivity. | Requires expensive instrumentation. |
| GC-MS | Derivatization | LOD: < 0.1 ng/mL | Not specified | High specificity due to mass detection. | Requires derivatization, which can be time-consuming. |
| HPLC-Coulometric | Liquid-Liquid Extraction | LOD: 10 pg/mL, LOQ: 25 pg/mL | 25 - 1000 pg/mL | Extremely high sensitivity. | Susceptible to matrix interferences. |
Experimental Protocols
The following sections provide detailed protocols for the analysis of Fluphenazine in plasma and an adapted protocol for brain tissue.
Protocol 1: UPLC-MS/MS Analysis of Fluphenazine in Human Plasma
This protocol is based on a rapid and simple protein precipitation method, suitable for high-throughput analysis.[1]
2.1.1. Materials and Reagents
-
Fluphenazine standard
-
Imipramine-D3 (Internal Standard)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Human plasma (drug-free for calibration standards)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
2.1.2. Sample Preparation
-
Thaw plasma samples at room temperature.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of precipitating reagent (Acetonitrile:Methanol, 50:50, v/v) containing the internal standard (Imipramine-D3 at 0.12 ng/µL).
-
Vortex the mixture thoroughly for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an autosampler vial.
-
Inject 8 µL of the supernatant into the UPLC-MS/MS system.
2.1.3. UPLC-MS/MS Conditions
-
UPLC System: Waters Acquity UPLC
-
Column: Waters Acquity UPLC HSS T3, 1.8 µm, 2.1 x 50 mm
-
Column Temperature: 25°C
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Timed, linear gradient of mobile phase B
-
Flow Rate: As optimized for the specific system
-
Injection Volume: 8 µL
-
Total Run Time: 1.8 minutes
-
Mass Spectrometer: Waters Acquity TQD
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
2.1.4. Data Analysis
Quantification is performed by calculating the peak area ratio of Fluphenazine to the internal standard and comparing it to a calibration curve prepared in drug-free plasma.
Protocol 2: HPLC with Coulometric Detection for Fluphenazine in Plasma
This protocol offers high sensitivity for detecting low concentrations of Fluphenazine.[2]
2.2.1. Materials and Reagents
-
Fluphenazine standard
-
Perphenazine (Internal Standard)
-
Acetonitrile, Methanol, Cyclohexane (B81311), Ethyl Acetate (HPLC grade)
-
Acetone, Hydrochloric Acid (reagent grade)
-
Human plasma
-
Borosilicate glass tubes
2.2.2. Sample Preparation (Liquid-Liquid Extraction)
-
To 1.0 mL of human plasma in a glass tube, add 100 µL of internal standard solution (Perphenazine, 10 ng).
-
Add 3.0 mL of an acetone-methanol mixture (1:1, v/v) and sonicate for 10 minutes.
-
Add 6.0 mL of cyclohexane containing 5% ethyl acetate, cap the tube, and shake for 10 minutes.
-
Allow the layers to separate for 5 minutes at room temperature.
-
Transfer the upper organic layer to a clean tube containing 1.2 mL of 0.3 M HCl and mix for 10 minutes.
-
Centrifuge and discard the upper organic layer.
-
Wash the aqueous layer with n-pentane.
-
Make the aqueous layer alkaline with NaOH and extract Fluphenazine with n-pentane containing 5% ethyl acetate.
-
Evaporate the organic layer to dryness at 65°C under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of acetonitrile and inject 90 µL into the HPLC system.
2.2.3. HPLC Conditions
-
HPLC System: Waters Model 590 pump or equivalent
-
Column: C8, 3 µm, 15 x 4.6 mm I.D.
-
Mobile Phase: Acetonitrile:Methanol:0.2 M Ammonium Acetate (80:10:10, v/v/v)
-
Flow Rate: 1.2 mL/min
-
Detector: ESA Coulochem detector Model 5100A with a Model 5020 guard cell and a Model 5010 high-sensitivity cell.
Protocol 3: Adapted Protocol for Fluphenazine Extraction from Brain Tissue for LC-MS/MS Analysis
This protocol is an adaptation of established methods for drug extraction from brain tissue and should be validated for Fluphenazine analysis. It combines homogenization with protein precipitation and liquid-liquid extraction for sample clean-up.
2.3.1. Materials and Reagents
-
Fluphenazine standard and internal standard
-
Acetonitrile, Methanol, Ethyl Acetate (LC-MS grade)
-
0.1% Formic acid in water
-
Brain tissue
-
Homogenizer (e.g., bead beater or sonicator)
-
Microcentrifuge tubes
2.3.2. Brain Tissue Homogenization and Extraction
-
Accurately weigh a portion of the brain tissue (e.g., 100 mg).
-
Add ice-cold 0.1% formic acid in water (e.g., 400 µL for 100 mg tissue) to the tissue in a microcentrifuge tube.
-
Homogenize the tissue on ice until a uniform suspension is obtained.
-
Add internal standard to the homogenate.
-
Add 1 mL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Perform a liquid-liquid extraction by adding 2 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging to separate the layers.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
2.3.3. LC-MS/MS Conditions
The LC-MS/MS conditions described in Protocol 1 can be used as a starting point for the analysis of brain tissue extracts. Method optimization and validation are crucial.
Visualizations
Experimental Workflows
Caption: UPLC-MS/MS sample preparation workflow for Fluphenazine in plasma.
References
Application of Fluphenazine in Studies of Tardive Dyskinesia: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluphenazine (B1673473), a typical first-generation antipsychotic, is a potent dopamine (B1211576) D2 receptor antagonist widely used in clinical practice for the management of schizophrenia and other psychotic disorders.[1] However, its long-term administration is associated with a significant risk of developing tardive dyskinesia (TD), a persistent and often irreversible hyperkinetic movement disorder.[2][3] This adverse effect has made fluphenazine a critical tool in preclinical research to model TD in animals, thereby facilitating the investigation of its pathophysiology and the development of novel therapeutic interventions.[4] These application notes provide a comprehensive overview of the use of fluphenazine in TD research, including detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and workflows.
Pathophysiological Mechanisms of Fluphenazine-Induced Tardive Dyskinesia
The leading hypothesis for fluphenazine-induced TD is the dopamine D2 receptor supersensitivity theory.[5][6] Chronic blockade of D2 receptors in the nigrostriatal pathway by fluphenazine leads to a compensatory upregulation and sensitization of these receptors.[6] This results in an exaggerated response to dopamine, leading to the characteristic involuntary movements of TD.
Another significant mechanism involves oxidative stress. The metabolism of dopamine, which is increased as a compensatory response to receptor blockade, generates reactive oxygen species (ROS).[7] Prolonged exposure to fluphenazine can overwhelm the brain's antioxidant defense systems, leading to neuronal damage in the basal ganglia, a key region for motor control.[7][8] Evidence also suggests the involvement of GABAergic system dysregulation and potential structural abnormalities in the striatum.[9][10]
Caption: Signaling pathways in fluphenazine-induced tardive dyskinesia.
Quantitative Data from Fluphenazine-Induced Tardive Dyskinesia Studies
The following tables summarize quantitative data from representative studies using fluphenazine to induce and study tardive dyskinesia.
Table 1: Fluphenazine Administration Regimens in Rodent Models
| Parameter | Details |
| Animal Model | Male Sprague-Dawley or Wistar rats |
| Fluphenazine Formulation | Fluphenazine decanoate (B1226879) (long-acting) or Fluphenazine hydrochloride |
| Dosage Range | 1 - 5 mg/kg |
| Route of Administration | Intramuscular (IM) or Intraperitoneal (IP) |
| Frequency | Every 1-2 weeks (decanoate) or daily (hydrochloride) |
| Treatment Duration | 4 to 12 months for chronic studies |
Table 2: Behavioral Outcomes in Fluphenazine-Treated Rodents
| Behavioral Test | Key Findings | Reference |
| Vacuous Chewing Movements (VCMs) | Significant increase in VCMs after chronic fluphenazine treatment. | [11] |
| Locomotor Activity (Open Field Test) | Initially depressed locomotor and exploratory activities, followed by an increase after several months of treatment. | [12] |
| Catalepsy | Catalepsy declined with the increase in the length of treatment. | [12] |
Table 3: Neuropathological and Biochemical Changes
| Analysis | Key Findings | Reference |
| Striatal Neuron Density | Significant decrease in the density of large neurons in the striatum after 8 months of fluphenazine treatment. | [9] |
| Oxidative Stress Markers | Increased levels of malondialdehyde (MDA) and decreased activity of antioxidant enzymes (e.g., superoxide (B77818) dismutase, glutathione (B108866) peroxidase) in the striatum. | [8] |
| Dopamine Receptor Binding | Upregulation of D2 receptor density in the striatum. | [13] |
Experimental Protocols
Detailed methodologies for key experiments in fluphenazine-induced tardive dyskinesia research are provided below.
Caption: General experimental workflow for tardive dyskinesia studies.
Protocol 1: Induction of Tardive Dyskinesia in Rats with Fluphenazine
-
Animals: Use male Sprague-Dawley or Wistar rats (200-250g at the start of the experiment). House them in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Preparation:
-
Fluphenazine Decanoate: Use a commercially available long-acting injectable solution.
-
Vehicle Control: Use the sesame oil vehicle provided with the fluphenazine decanoate.
-
-
Administration:
-
Administer fluphenazine decanoate (e.g., 5 mg/kg) via intramuscular (IM) injection into the hind limb muscle every 2 weeks.[9]
-
Administer the vehicle control to a separate group of animals following the same schedule.
-
-
Treatment Duration: Continue the injections for a period of 4 to 12 months to induce stable TD-like symptoms.[9]
-
Monitoring: Monitor the animals' body weight and general health status weekly.
Protocol 2: Assessment of Vacuous Chewing Movements (VCMs)
-
Apparatus: A transparent observation cage (e.g., 30 x 30 x 30 cm Plexiglas).
-
Habituation: Place each rat individually in the observation cage for a 10-minute habituation period before each observation session.
-
Observation:
-
Record the behavior of each rat for a 5-minute period.
-
A trained observer, blind to the treatment groups, should score the number of VCMs.
-
VCMs are defined as purposeless chewing movements in the absence of food. Tongue protrusions should be scored separately.[14]
-
-
Data Analysis: Compare the mean number of VCMs between the fluphenazine-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol 3: Open Field Test for Locomotor Activity
-
Apparatus: A square or circular arena (e.g., 100 x 100 cm) with walls high enough to prevent escape, typically made of opaque material. The arena is usually divided into a grid of equal squares (e.g., 25 squares).
-
Procedure:
-
Gently place the rat in the center of the open field arena.
-
Allow the animal to explore the arena for a set period (e.g., 5-10 minutes).
-
Record the session using a video camera mounted above the arena.
-
-
Parameters Measured:
-
Locomotor Activity: Number of grid lines crossed with all four paws.
-
Rearing: Number of times the animal stands on its hind legs.
-
Time in Center: Time spent in the central squares of the arena.
-
-
Data Analysis: Use automated tracking software or manual scoring to quantify the behavioral parameters. Compare the results between the treatment groups.
Protocol 4: Histological Analysis of Striatal Neurons (Nissl Staining)
-
Tissue Preparation:
-
At the end of the treatment period, deeply anesthetize the rats and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Dissect the brain and post-fix it in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by immersing it in a 30% sucrose (B13894) solution in PBS until it sinks.
-
Freeze the brain and cut coronal sections (e.g., 30-40 µm thick) through the striatum using a cryostat.
-
-
Nissl Staining Procedure:
-
Mount the sections on gelatin-coated slides and air-dry.
-
Rehydrate the sections through a series of decreasing ethanol (B145695) concentrations (100%, 95%, 70%) and then in distilled water.
-
Stain the sections in 0.1% cresyl violet solution for 5-10 minutes.
-
Differentiate the sections in a series of increasing ethanol concentrations with a brief dip in acidified ethanol (e.g., 95% ethanol with a few drops of glacial acetic acid) to remove excess stain.
-
Dehydrate the sections in 100% ethanol, clear in xylene, and coverslip with a mounting medium.[12][15]
-
-
Analysis:
-
Use a light microscope and image analysis software to count the number and measure the size of Nissl-stained neurons in the striatum.
-
Compare the neuronal density and morphology between the fluphenazine and control groups.
-
Protocol 5: Immunohistochemistry for Dopamine D2 Receptors
-
Tissue Preparation: Prepare brain sections as described in Protocol 4.
-
Immunostaining Procedure:
-
Wash the sections in PBS.
-
Perform antigen retrieval if necessary (e.g., by heating in citrate (B86180) buffer).
-
Block non-specific binding with a blocking solution (e.g., PBS containing 5% normal goat serum and 0.3% Triton X-100) for 1 hour.
-
Incubate the sections with a primary antibody against the dopamine D2 receptor overnight at 4°C.
-
Wash the sections in PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.
-
Wash the sections and mount with a mounting medium containing a nuclear counterstain (e.g., DAPI).[16]
-
-
Analysis:
-
Visualize the sections using a fluorescence or confocal microscope.
-
Quantify the fluorescence intensity or the number of D2 receptor-positive cells in the striatum.
-
Protocol 6: Biochemical Assay for Oxidative Stress Markers
-
Tissue Preparation:
-
Rapidly dissect the striatum from fresh, un-perfused brains on ice.
-
Homogenize the tissue in an appropriate ice-cold buffer.
-
Centrifuge the homogenate and collect the supernatant for analysis.
-
-
Malondialdehyde (MDA) Assay (Lipid Peroxidation):
-
Mix the supernatant with a solution of thiobarbituric acid (TBA) and heat at 95°C for 60 minutes.
-
Cool the samples and measure the absorbance of the resulting pink-colored product at 532 nm.
-
Calculate the MDA concentration using a standard curve.[3]
-
-
Superoxide Dismutase (SOD) Activity Assay:
-
Use a commercial kit or a standard protocol based on the inhibition of a chromogenic reaction (e.g., the reduction of nitroblue tetrazolium).
-
Measure the change in absorbance over time and calculate the SOD activity.
-
-
Glutathione Peroxidase (GPx) Activity Assay:
-
Use a commercial kit or a protocol that measures the rate of oxidation of glutathione (GSH) to oxidized glutathione (GSSG) coupled to the oxidation of NADPH.
-
Monitor the decrease in absorbance at 340 nm.[10]
-
-
Data Analysis: Normalize the results to the total protein concentration of the sample and compare the values between the treatment groups.
Conclusion
The use of fluphenazine to induce a tardive dyskinesia-like syndrome in animal models remains a cornerstone of preclinical research in this field. The protocols and data presented here provide a framework for researchers to investigate the underlying mechanisms of TD and to evaluate the efficacy of potential therapeutic agents. Careful experimental design and the use of a battery of behavioral, histological, and biochemical assessments are crucial for obtaining robust and translatable findings.
References
- 1. Biochemical methods for predicting the occurrence of tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Assessment of Oxidative Stress Biomarkers in Rat Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. Dopamine D1 and D2 Receptor Immunoreactivities in the Arcuate-Median Eminence Complex and their Link to the Tubero-Infundibular Dopamine Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study of neuropathologic changes in the striatum following 4, 8 and 12 months of treatment with fluphenazine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxidative Stress Biomarkers in Some Rat Brain Structures and Peripheral Organs Underwent Cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidative stress in rat brain during experimental status epilepticus: effect of antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Behavioral Testing - Open Field and Dyskinesia Scoring [protocols.io]
- 10. Evaluation of Some Biochemical Parameters and Brain Oxidative Stress in Experimental Rats Exposed Chronically to Silver Nitrate and the Protective Role of Vitamin E and Selenium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 12. Histological methods for CNS [pathologycenter.jp]
- 13. [3H]Fluphenazine binding to brain membranes: simultaneous measurement of D-1 and D-2 receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. metris.nl [metris.nl]
- 15. Cresyl Violet Staining (Nissl Staining) — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 16. Primer for Immunohistochemistry on Cryosectioned Rat Brain Tissue: Example Staining for Microglia and Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluphenazine in Cell-Based Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluphenazine (B1673473) is a potent antipsychotic drug belonging to the phenothiazine (B1677639) class, which primarily functions as a dopamine (B1211576) D1 and D2 receptor antagonist.[1][2] Beyond its use in psychiatry, recent research has highlighted its potential as an anticancer agent, demonstrating cytotoxic effects across a variety of cancer cell lines.[3][4][5][6][7] This document provides a detailed protocol for the preparation of Fluphenazine solutions for use in in vitro cell-based experiments, along with essential data on its solubility, stability, and working concentrations.
Quantitative Data Summary
The following table summarizes key quantitative data for the use of Fluphenazine in cell-based assays.
| Parameter | Value | Cell Lines | Notes |
| Solubility | |||
| DMSO | ~10 mg/mL[8] | N/A | |
| Ethanol | ~1 mg/mL[8] | N/A | |
| Cytotoxicity (IC50/EC50) | The half-maximal inhibitory or effective concentration can vary significantly depending on the cell line and assay duration. | ||
| HT-29 (colon cancer) | 1.86 µM[3] | Human colon adenocarcinoma | |
| MCF-7 (breast cancer) | 2.68 µM[3] | Human breast adenocarcinoma | 48-hour treatment. |
| Melanocytes | 1.24 µM (EC50)[9] | Normal human melanocytes | 24-hour incubation. |
| PC9/R (NSCLC) | 8.08 µM[3] | Human non-small cell lung cancer | |
| A549 (NSCLC) | 58.92 µM[3] | Human non-small cell lung cancer | |
| H1975 (NSCLC) | 12.36 µM[3] | Human non-small cell lung cancer | |
| H522 (NSCLC) | 12.67 µM[3] | Human non-small cell lung cancer | |
| GBM8401 (glioblastoma) | 5-10 µM[3] | Human glioblastoma | |
| U87-MG (glioblastoma) | 5-10 µM[3] | Human glioblastoma | |
| HepG2 (hepatoma) | 9.9 - 12.2 µM (EC50)[3] | Human hepatocellular carcinoma | |
| LoVo/Dx (colon cancer) | 80 µM[3] | Doxorubicin-resistant human colon adenocarcinoma |
Experimental Protocols
Materials
-
Fluphenazine dihydrochloride (B599025) (or other salt form)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Ethanol (EtOH), absolute, cell culture grade
-
Sterile, light-protecting microcentrifuge tubes
-
Sterile, filtered pipette tips
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses.
Stock Solution Preparation (10 mM)
-
Weighing: Accurately weigh the desired amount of Fluphenazine powder in a sterile microcentrifuge tube. For Fluphenazine dihydrochloride (M.W. 510.44 g/mol ), 5.1 mg will be needed for a 1 mL of a 10 mM stock solution.
-
Dissolving: Add the appropriate volume of sterile DMSO to the tube to achieve a 10 mM concentration. For example, add 1 mL of DMSO to 5.1 mg of Fluphenazine dihydrochloride.
-
Solubilization: Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in light-protecting sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage. Fluphenazine is susceptible to photodegradation and oxidation, so protection from light is crucial.[10]
Working Solution Preparation
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature, protected from light.
-
Dilution: Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: To minimize solvent toxicity, the final concentration of DMSO in the cell culture medium should not exceed 0.5%, and ideally should be kept below 0.1%.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of complete cell culture medium). This results in a final DMSO concentration of 0.1%.
-
-
Application: Add the prepared working solutions to your cell cultures. Ensure that a vehicle control (medium with the same final concentration of DMSO) is included in your experimental design.
-
Stability: It is recommended to prepare fresh working solutions for each experiment as the stability of Fluphenazine in aqueous solutions can be limited.[10] Aqueous solutions should not be stored for more than one day.[8]
Safety Precautions
-
Handle Fluphenazine powder in a chemical fume hood.
-
Wear appropriate PPE, including a lab coat, gloves, and safety glasses.
-
Avoid inhalation of the powder and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Visualizations
Experimental Workflow for Fluphenazine Solution Preparation
Caption: Workflow for preparing Fluphenazine stock and working solutions.
Fluphenazine's Mechanism of Action: Dopamine D2 Receptor Signaling Pathway
Caption: Fluphenazine blocks dopamine D2 receptor signaling.
References
- 1. Modulation of basal ganglia neurotransmission by the classical antipsychotic fluphenazine is due in part to the blockade of dopamine D1-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [3H]Fluphenazine binding to brain membranes: simultaneous measurement of D-1 and D-2 receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antipsychotic Drug Fluphenazine against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antipsychotic Drug Fluphenazine against Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antipsychotic Drug Fluphenazine against Human Cancer Cells [agris.fao.org]
- 7. In vitro anticancer activity of fluphenazine, perphenazine and prochlorperazine. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Notes & Protocols: Assessing the Anti-proliferative Effects of Fluphenazine
Introduction
Fluphenazine is a typical antipsychotic medication belonging to the phenothiazine (B1677639) class, primarily used in the management of schizophrenia and other psychotic disorders.[1][2] Emerging research has highlighted its potential as a repurposed therapeutic agent in oncology.[3][4][5] Several studies have demonstrated that Fluphenazine exhibits cytotoxic and anti-proliferative effects across a variety of human cancer cell lines, including lung, breast, colon, and ovarian cancer.[3][4][5] Its mechanisms of action in cancer are multifaceted, involving the induction of apoptosis, cell cycle arrest, generation of reactive oxygen species (ROS), and modulation of key signaling pathways such as Akt and Wnt.[3][4][6][7] Additionally, Fluphenazine has been shown to inhibit P-glycoprotein (P-gp), a protein associated with multidrug resistance in tumors.[3][6][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute experiments for evaluating the anti-proliferative efficacy of Fluphenazine.
Quantitative Data Summary: In Vitro Efficacy of Fluphenazine
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for Fluphenazine across various human cancer cell lines, demonstrating its concentration-dependent cytotoxic effects.
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| HT-29 | Colon Cancer | 1.86 | [3] |
| OVCAR-3 | Ovarian Cancer | 3.84 | [3] |
| PC9/R | Non-Small Cell Lung Cancer (NSCLC) | 8.08 | [3] |
| PC9 | Non-Small Cell Lung Cancer (NSCLC) | 10.90 | [3] |
| H1975 | Non-Small Cell Lung Cancer (NSCLC) | 12.36 | [3] |
| H522 | Non-Small Cell Lung Cancer (NSCLC) | 12.67 | [3] |
| MCF-7 (Doxorubicin-resistant) | Breast Cancer | 23.0 | [3] |
| A549 | Non-Small Cell Lung Cancer (NSCLC) | 58.92 | [3] |
| LoVo | Colon Cancer | 80.0 | [3] |
| LoVo/Dx (Doxorubicin-resistant) | Colon Cancer | 80.0 | [3] |
Key Signaling Pathways Modulated by Fluphenazine
Fluphenazine's anti-cancer effects are attributed, in part, to its ability to interfere with critical cell survival and proliferation signaling pathways. The drug has been found to regulate the Akt and Wnt signaling pathways, which can, in turn, affect the expression and function of important downstream proteins.[3][6][7]
Experimental Design & Workflow
A structured experimental approach is essential to comprehensively assess the anti-proliferative effects of Fluphenazine. The workflow begins with treating cultured cancer cells, followed by a series of assays to measure viability, proliferation, and cell cycle distribution.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of viability.[8][9] Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[8][9]
A. Materials
-
96-well flat-bottom tissue culture plates
-
Fluphenazine stock solution (in DMSO or appropriate solvent)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filtered.[10]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Multi-well spectrophotometer (plate reader)
B. Procedure
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
Treatment: Prepare serial dilutions of Fluphenazine in culture medium. Remove the old medium from the wells and add 100 µL of the Fluphenazine dilutions. Include vehicle-only controls (e.g., medium with DMSO).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[9]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9][10] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[9] A reference wavelength of >650 nm can be used to subtract background.[9]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of Fluphenazine concentration to determine the IC50 value.
Protocol 2: Cell Proliferation Assessment (BrdU Assay)
This assay directly measures DNA synthesis by detecting the incorporation of bromodeoxyuridine (BrdU), a synthetic analog of thymidine, into the DNA of proliferating cells during the S phase of the cell cycle.[11][12][13]
A. Materials
-
96-well flat-bottom tissue culture plates
-
BrdU Labeling Reagent (e.g., 10 mM stock)
-
Fixing/Denaturing Solution
-
Anti-BrdU detection antibody (e.g., HRP-conjugated)
-
Substrate (e.g., TMB)
-
Stop Solution (e.g., 1 M H2SO4)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Multi-well spectrophotometer
B. Procedure
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT Assay Protocol.
-
BrdU Labeling: After the treatment period, add BrdU labeling solution to each well to a final concentration of 1X (e.g., 10 µM).[13][14] Incubate for 2-4 hours at 37°C.[14]
-
Fixation and Denaturation: Remove the culture medium. Add 100 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.[14] This step fixes the cells and denatures the DNA to allow antibody access to the incorporated BrdU.[12]
-
Antibody Incubation: Remove the fixing solution and wash the wells with Wash Buffer. Add 100 µL of the diluted anti-BrdU detection antibody to each well. Incubate for 1 hour at room temperature.[14]
-
Secondary Antibody (if required): If the primary antibody is not conjugated, wash the wells and add a diluted HRP-linked secondary antibody. Incubate for 1 hour at room temperature.[14]
-
Washing: Remove the antibody solution and wash the wells 3-4 times with Wash Buffer to remove any unbound antibody.[14]
-
Substrate Reaction: Add 100 µL of TMB substrate to each well. Incubate at room temperature in the dark for 15-30 minutes, or until color develops.
-
Stopping the Reaction: Add 100 µL of Stop Solution to each well.
-
Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the amount of DNA synthesis. Express results as a percentage of the control group.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry)
This method quantifies the DNA content within a cell population, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[15][16] A significant increase in the percentage of cells in a specific phase after treatment suggests drug-induced cell cycle arrest.
A. Materials
-
6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% Ethanol (B145695)
-
Propidium Iodide (PI) Staining Buffer (e.g., PBS containing 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100).[15]
-
Flow cytometer
B. Procedure
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of Fluphenazine for the desired time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at ~300 x g for 5 minutes.[17]
-
Washing: Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 200 µL of PBS. While gently vortexing, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells.[15][17]
-
Storage: Incubate the cells on ice for at least 2 hours or store them overnight at 4°C.[15][17]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of PI Staining Buffer.
-
Incubation: Incubate the cells for 30 minutes at 37°C or overnight at 4°C, protected from light.[15] The RNase A will degrade RNA, ensuring that PI specifically stains the DNA.[16]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect data from at least 10,000 events per sample. Use a linear scale for the DNA fluorescence channel, as the fluorescence intensity difference between G1 and G2/M phases is only two-fold.[15]
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the cell cycle distribution of treated samples to the vehicle control.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Fluphenazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Antipsychotic Drug Fluphenazine against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antipsychotic Drug Fluphenazine against Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 12. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. assaygenie.com [assaygenie.com]
- 15. cancer.wisc.edu [cancer.wisc.edu]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. assaygenie.com [assaygenie.com]
Application Notes and Protocols: Evaluating the Blood-Brain Barrier Penetration of Fluphenazine
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive guide to the methodologies used for evaluating the blood-brain barrier (BBB) penetration of Fluphenazine (B1673473), a typical antipsychotic agent. The protocols detailed herein cover both in vitro and in vivo models, offering a tiered approach to assessing central nervous system (CNS) exposure.
Introduction
Fluphenazine is a phenothiazine-class antipsychotic medication primarily used in the management of schizophrenia.[1] Its therapeutic efficacy is dependent on its ability to cross the blood-brain barrier and interact with dopamine (B1211576) D1 and D2 receptors in the central nervous system.[1][2] The BBB is a highly selective, dynamic interface that restricts the passage of substances from the bloodstream into the brain, thereby protecting the CNS.[3][4] For CNS-active drugs like Fluphenazine, quantifying BBB penetration is critical for understanding its pharmacokinetics, pharmacodynamics, and potential for neurotoxicity.[3][5]
These application notes provide detailed protocols for established methods to assess the BBB penetration of Fluphenazine, including in vitro permeability assays and in vivo brain uptake studies. The presented methodologies will enable researchers to generate robust and reproducible data to inform drug development and neuroscience research.
Data Presentation: Quantitative Assessment of Fluphenazine BBB Penetration
The following table summarizes key quantitative parameters for Fluphenazine's BBB penetration, derived from in vivo studies. In vitro data for Fluphenazine is not extensively reported in the literature; therefore, the subsequent protocols are provided to enable the generation of such data.
Table 1: In Vivo Brain-to-Plasma Concentration Ratio (Kp) of Fluphenazine in Rats
| Brain Region | Kp (Brain Concentration / Plasma Concentration) | Reference |
| Whole Brain | 10 - 27 | [6] |
Note: The Kp value represents the ratio of the total drug concentration in the brain to that in the plasma at a presumed steady-state. A Kp value significantly greater than 1 suggests substantial accumulation in the brain.
Experimental Protocols
In Vitro Method: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a high-throughput, non-cell-based method for predicting passive, transcellular permeability across the BBB.[3][7]
Objective: To estimate the passive permeability of Fluphenazine across an artificial lipid membrane, mimicking the BBB.
Materials:
-
PAMPA plate (e.g., 96-well format with a lipid-impregnated filter)
-
Fluphenazine standard
-
Phosphate-buffered saline (PBS), pH 7.4
-
Organic solvent (e.g., dodecane)
-
Brain lipid extract (e.g., porcine brain lipid)
-
LC-MS/MS system for quantification[8]
Protocol:
-
Membrane Coating: Prepare a solution of brain lipid in an organic solvent. Apply a small volume to the filter of the donor wells of the PAMPA plate and allow the solvent to evaporate.
-
Donor Solution Preparation: Prepare a solution of Fluphenazine in PBS (pH 7.4) at a known concentration (e.g., 10 µM).
-
Assay Setup:
-
Add PBS to the acceptor wells.
-
Carefully place the donor plate onto the acceptor plate, ensuring the coated membrane is in contact with the acceptor buffer.
-
Add the Fluphenazine donor solution to the donor wells.
-
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Sample Analysis: After incubation, determine the concentration of Fluphenazine in both the donor and acceptor wells using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) / Ceq))
Where:
-
Vd = volume of donor well
-
Va = volume of acceptor well
-
A = filter area
-
t = incubation time
-
Ca(t) = concentration in acceptor well at time t
-
Ceq = equilibrium concentration
-
Table 2: Interpretation of PAMPA-BBB Results
| Papp (x 10⁻⁶ cm/s) | Predicted BBB Permeability |
| > 4.0 | High |
| 2.0 - 4.0 | Medium |
| < 2.0 | Low |
In Vitro Method: Co-culture Blood-Brain Barrier Permeability Assay
This cell-based assay provides a more physiologically relevant model of the BBB by co-culturing brain endothelial cells with astrocytes.[9][10]
Objective: To determine the bidirectional permeability of Fluphenazine across a cellular model of the BBB and to assess its potential as a substrate for active efflux transporters.
Materials:
-
Human brain microvascular endothelial cells (hBMECs)
-
Human astrocytes
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium and supplements
-
Fluphenazine
-
Lucifer yellow (paracellular marker)
-
LC-MS/MS system for quantification[11]
Protocol:
-
Co-culture Setup:
-
Coat the bottom of a 24-well plate with an appropriate extracellular matrix protein and seed with human astrocytes.
-
Coat the apical side of the Transwell® inserts and seed with hBMECs.
-
Once confluent, place the hBMEC-seeded inserts into the wells containing the astrocyte monolayer.
-
Culture for several days to allow for barrier formation. Monitor barrier integrity by measuring Transendothelial Electrical Resistance (TEER).[12]
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Replace the medium in the apical chamber with a transport buffer containing Fluphenazine and Lucifer yellow.
-
Replace the medium in the basolateral chamber with fresh transport buffer.
-
Incubate at 37°C.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
Perform the assay in the reverse direction to assess active efflux. Add Fluphenazine to the basolateral chamber and sample from the apical chamber.
-
-
Sample Analysis:
-
Quantify the concentration of Fluphenazine in all samples using a validated LC-MS/MS method.
-
Measure the fluorescence of Lucifer yellow to assess the integrity of the cell monolayer.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.
-
Calculate the Efflux Ratio: Papp (B to A) / Papp (A to B). An efflux ratio > 2 suggests that Fluphenazine is a substrate for active efflux transporters.[13]
-
In Vivo Method: Brain-to-Plasma Concentration Ratio (Kp) in Rodents
This in vivo method directly measures the extent of Fluphenazine distribution into the brain from the systemic circulation.[3][6]
Objective: To determine the steady-state brain-to-plasma concentration ratio (Kp) of Fluphenazine in a rodent model.
Materials:
-
Sprague-Dawley rats or C57BL/6 mice
-
Fluphenazine dihydrochloride
-
Vehicle for dosing (e.g., saline)
-
Anesthesia
-
Surgical tools
-
Homogenizer
-
Centrifuge
-
LC-MS/MS system for quantification[14]
Protocol:
-
Animal Dosing: Administer Fluphenazine to the animals (e.g., via oral gavage or intravenous injection). For Kp determination, a continuous infusion or multiple dosing to reach steady-state is often preferred.
-
Sample Collection:
-
At a designated time point post-dosing (e.g., when pseudo-steady-state is expected), anesthetize the animal.
-
Collect a blood sample via cardiac puncture into an anticoagulant-containing tube.
-
Perform transcardial perfusion with saline to remove blood from the brain vasculature.
-
Excise the brain.
-
-
Sample Processing:
-
Centrifuge the blood sample to obtain plasma.
-
Weigh the brain tissue and homogenize it in a suitable buffer.
-
-
Sample Analysis:
-
Extract Fluphenazine from the plasma and brain homogenate samples.
-
Quantify the concentration of Fluphenazine in both matrices using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the brain concentration (ng/g of tissue) and the plasma concentration (ng/mL).
-
Determine the Kp ratio: (Brain Concentration / Plasma Concentration).
-
Visualizations
Caption: Tiered approach to BBB penetration assessment.
Caption: In vitro co-culture BBB model experimental setup.
Caption: Workflow for in vivo Kp determination.
References
- 1. Spectroscopic Properties and Biological Activity of Fluphenazine Conjugates with Gold Nanoparticles | MDPI [mdpi.com]
- 2. What is the mechanism of Fluphenazine Decanoate? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluphenazine-Induced Neurotoxicity with Acute Almost Transient Parkinsonism and Permanent Memory Loss: Lessons from a Case Report [mdpi.com]
- 6. Distribution of fluphenazine and its metabolites in brain regions and other tissues of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PAMPA | Evotec [evotec.com]
- 8. jmedchem.com [jmedchem.com]
- 9. Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective | MDPI [mdpi.com]
- 10. Frontiers | 3D in vitro blood–brain barrier models: recent advances and their role in brain disease research and therapy [frontiersin.org]
- 11. ncpz.ru [ncpz.ru]
- 12. Experimental Models to Study the Functions of the Blood–Brain Barrier [mdpi.com]
- 13. Caco-2 Permeability | Evotec [evotec.com]
- 14. Monitoring plasma levels of fluphenazine during chronic therapy with fluphenazine decanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
Using Prolixin (Fluphenazine) as a Tool to Investigate Dopamine Signaling Dysfunction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prolixin, the brand name for fluphenazine (B1673473), is a potent, first-generation typical antipsychotic medication belonging to the phenothiazine (B1677639) class.[1] Its primary mechanism of action is the high-affinity antagonism of dopamine (B1211576) D2 receptors, making it an invaluable tool for researchers investigating the pathophysiology of disorders associated with dysregulated dopamine signaling, such as schizophrenia and other psychotic conditions.[2] Fluphenazine's well-characterized pharmacological profile allows for its use in a variety of preclinical models to probe the functional consequences of dopamine receptor blockade and to screen novel compounds for antipsychotic potential.
These application notes provide a comprehensive overview of the use of fluphenazine as a research tool, including its receptor binding profile, and detailed protocols for key in vitro and in vivo experimental paradigms.
Mechanism of Action
Fluphenazine exerts its primary therapeutic and experimental effects through the blockade of postsynaptic dopamine D2 receptors within the mesolimbic, nigrostriatal, and tuberoinfundibular pathways of the central nervous system.[1] Blockade of D2 receptors in the mesolimbic pathway is thought to mediate its antipsychotic effects by attenuating the hyperactivity of dopaminergic neurons, which is hypothesized to underlie the positive symptoms of schizophrenia.[1]
In addition to its high affinity for D2 receptors, fluphenazine also exhibits affinity for other neurotransmitter receptors, including dopamine D1, serotonin (B10506) (5-HT), alpha-adrenergic, and muscarinic receptors.[3][4] This broader receptor interaction profile contributes to its side-effect profile but also provides researchers with a tool to investigate the complex interplay of multiple neurotransmitter systems in psychiatric and neurological disorders.
Data Presentation
Table 1: Receptor Binding Affinity of Fluphenazine (Ki values in nM)
| Receptor Subtype | Ki (nM) | Reference |
| Dopamine | ||
| D1 | 3.2 | [5] |
| D2 | 0.7 | [5] |
| D3 | - | - |
| D4 | - | - |
| Serotonin | ||
| 5-HT1A | - | - |
| 5-HT2A | - | - |
| 5-HT2C | - | - |
| Adrenergic | ||
| Alpha-1 | - | [1] |
| Alpha-2 | - | - |
| Muscarinic | ||
| M1 | - | [1] |
| Histamine (B1213489) | ||
| H1 | - | [3] |
Table 2: In Vitro Functional Assay Data for Fluphenazine
| Assay | Cell Line | IC50 | Reference |
| Dopamine Transporter (DAT) Uptake Inhibition | CHO-S expressing hDAT | - | |
| Organic Cation Transporter 1 (OCT1) Uptake Inhibition | HEK293 | 110 µM | [6] |
| Cytotoxicity | HUVEC | 38.01 µM | [6] |
| Antiproliferative Activity | LoVo | 80 µM | [6] |
Note: Specific IC50 values for dopamine transporter uptake inhibition by fluphenazine were not found in the provided search results. The table includes other relevant in vitro functional data.
Table 3: In Vivo Behavioral Assay Data for Fluphenazine
| Assay | Animal Model | Endpoint | Effective Dose / ED50 | Reference |
| Catalepsy (Bar Test) | Rat | Increased latency to descend | ED50 can be calculated | [7] |
| Inhibition of Locomotor Activity | Mouse | Suppression of spontaneous hyperactivity | Dose-dependent | [8] |
| Antagonism of Amphetamine-Induced Hypermotility | Rat | Reduction in hyperactivity | ED50 can be calculated | [9] |
| Conditioned Avoidance Response | Rat | Reduction in avoidance responses | - | [7] |
Note: Specific ED50 values from single studies are often variable. The table indicates the relevant endpoint and that a dose-response relationship exists.
Mandatory Visualizations
Caption: Dopamine D2 receptor signaling and fluphenazine's antagonistic action.
References
- 1. Fluphenazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Muscarinic cholinergic and histamine H1 receptor binding of phenothiazine drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. behavior of rats and mice administered active metabolites of fluphenazine, 7-hydroxy-fluphenazine and fluphenazine-sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming Fluphenazine hydrochloride precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the precipitation of Fluphenazine hydrochloride in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is Fluphenazine hydrochloride and what are its common solvents?
A1: Fluphenazine hydrochloride is a potent antipsychotic agent that functions as a dopamine (B1211576) D2 receptor inhibitor. It is a phenothiazine (B1677639) neuroleptic used in the treatment of schizophrenia.[1] It is freely soluble in water, slightly soluble in ethanol, and soluble in organic solvents like DMSO and methanol (B129727).[2][3]
Q2: Why does my Fluphenazine hydrochloride precipitate out of aqueous solution?
A2: Fluphenazine hydrochloride precipitation in aqueous solutions can be triggered by several factors:
-
pH Changes: The stability of Fluphenazine hydrochloride is highly pH-dependent. A basic pH can accelerate its degradation and lead to precipitation.[4]
-
Supersaturation: When diluting a concentrated stock solution (often in an organic solvent) into an aqueous buffer, the drug can become supersaturated and precipitate out.[5]
-
Temperature Fluctuations: Changes in temperature can affect the solubility of the compound, potentially causing it to precipitate.
-
Interactions with other components: Incompatibility with other components in your solution, such as certain salts or buffers, can lead to precipitation.
Q3: What is the optimal pH for maintaining Fluphenazine hydrochloride in solution?
A3: An acidic pH range of 4.8 to 5.2 is optimal for maintaining the stability of Fluphenazine hydrochloride in aqueous solutions, as demonstrated by the formulation of its injectable solutions.[6] Acidifying the solution can help to stabilize the compound through protonation.
Troubleshooting Guide: Overcoming Precipitation
This guide provides a step-by-step approach to address and prevent the precipitation of Fluphenazine hydrochloride during your experiments.
Initial Observation: Precipitation upon Dissolution or Dilution
Step 1: Verify Solvent and pH
-
Initial Dissolution: For preparing stock solutions, consider using DMSO or methanol for higher solubility before diluting into your aqueous experimental medium.[3]
-
Aqueous Solution pH: Ensure your final aqueous solution has a pH between 4.8 and 5.2.[6] Use a suitable buffer system to maintain this pH.
Step 2: Controlled Dilution Protocol
If precipitation occurs upon dilution of a stock solution, follow this protocol:
-
Warm the Diluent: Gently warm your aqueous diluent to the experimental temperature before adding the Fluphenazine hydrochloride stock solution.
-
Stir Vigorously: Continuously and vigorously stir the aqueous diluent.
-
Add Dropwise: Add the concentrated stock solution dropwise to the center of the vortex of the stirring solution. This promotes rapid and uniform mixing, preventing localized supersaturation.
-
Final Concentration Check: Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum to avoid solvent-induced precipitation and potential cellular toxicity.
Step 3: Consider Co-solvents or Excipients
-
For challenging formulations, the use of co-solvents or solubility-enhancing excipients may be necessary. Consult relevant pharmaceutical formulation literature for appropriate options.
Data Presentation
Table 1: Solubility of Fluphenazine Hydrochloride in Various Solvents
| Solvent | Solubility | Reference |
| Water | Freely soluble | [2] |
| Ethanol (96%) | Slightly soluble | [2] |
| DMSO | Soluble | [3] |
| Methanol | Soluble | [3] |
Experimental Protocols
Protocol for Preparation of a Stable Aqueous Solution of Fluphenazine Hydrochloride
This protocol provides a general guideline for preparing a stable aqueous solution of Fluphenazine hydrochloride for in vitro experiments.
Materials:
-
Fluphenazine hydrochloride powder
-
Dimethyl sulfoxide (B87167) (DMSO), HPLC grade
-
Sterile aqueous buffer (e.g., citrate (B86180) buffer), pH 4.8-5.2
-
Sterile, conical tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh the desired amount of Fluphenazine hydrochloride powder.
-
Dissolve the powder in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
-
Gently vortex until the powder is completely dissolved.
-
-
Prepare the Final Aqueous Solution:
-
In a separate sterile tube, add the required volume of the pre-warmed (to experimental temperature) aqueous buffer (pH 4.8-5.2).
-
Place the tube on a vortex mixer at a medium speed to create a vortex.
-
Carefully and slowly pipette the required volume of the Fluphenazine hydrochloride stock solution dropwise into the center of the vortex.
-
Continue vortexing for an additional 30-60 seconds to ensure thorough mixing.
-
-
Final Checks:
-
Visually inspect the solution for any signs of precipitation. If precipitation is observed, refer to the Troubleshooting Guide.
-
Confirm the final pH of the solution.
-
Sterile filter the final solution if required for your experiment.
-
Visualizations
Logical Workflow for Troubleshooting Precipitation
Caption: A logical workflow for troubleshooting precipitation issues with Fluphenazine hydrochloride.
Dopamine D2 Receptor Signaling Pathway
Caption: Mechanism of Fluphenazine HCl as a Dopamine D2 receptor antagonist.
References
- 1. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bbrc.in [bbrc.in]
- 3. FLUPHENAZINE HYDROCHLORIDE | 146-56-5 [chemicalbook.com]
- 4. Fluphenazine Hydrochloride [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. publications.ashp.org [publications.ashp.org]
Minimizing extrapyramidal side effects of Fluphenazine in animal models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing extrapyramidal side effects (EPS) of Fluphenazine (B1673473) in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of Fluphenazine-induced extrapyramidal side effects?
A1: Fluphenazine is a typical antipsychotic that primarily acts as a potent antagonist of dopamine (B1211576) D2 receptors in the brain's dopaminergic pathways.[1][2][3] While its blockade of D2 receptors in the mesolimbic pathway is therapeutic for psychosis, the antagonism of these receptors in the nigrostriatal pathway disrupts normal motor function, leading to extrapyramidal symptoms (EPS).[3][4] These side effects can manifest as parkinsonism, akathisia (restlessness), dystonia (muscle contractions), and tardive dyskinesia (involuntary repetitive movements).[1][5] Fluphenazine also interacts with serotonin, histamine (B1213489), adrenergic, and muscarinic acetylcholine (B1216132) receptors, which contributes to its overall side effect profile.[1][3]
Q2: What are typical dosages of Fluphenazine used to induce EPS in animal models?
A2: The dosage required to induce EPS can vary depending on the animal model and the specific long-acting formulation used (e.g., decanoate (B1226879) or enanthate). In monkeys, biweekly intramuscular (IM) injections of fluphenazine enanthate ranging from 0.1 to 3.2 mg/kg have been shown to induce abnormal movements corresponding to EPS.[6] In human studies, oral doses greater than 0.2 mg/kg per day were associated with a high incidence of EPS, and doses over 0.3 mg/kg per day were linked to more severe EPS.[7] It's crucial to conduct dose-response studies in your specific animal model to determine the optimal dose for inducing measurable EPS without causing excessive toxicity.
Q3: How can I measure the severity of Fluphenazine-induced EPS in rodents?
A3: Several behavioral tests are commonly used to quantify EPS in rodents:
-
Catalepsy Test: This assesses the failure to correct an externally imposed posture. The time it takes for an animal to move from an unusual posture (e.g., forepaws on an elevated bar) is measured.[8]
-
Rotarod Test: This test evaluates motor coordination and balance.[9][10] The animal is placed on a rotating rod, and the latency to fall is recorded. A decrease in performance suggests motor impairment.
-
Open Field Test: This can assess general locomotor activity and anxiety-related behaviors.[9][10] A reduction in movement can be indicative of parkinsonian-like symptoms.
-
Electromyography (EMG): For a more objective measure, EMG can be used to quantify muscle rigidity in the hindlimb muscles of rats.[8][11]
Q4: Are there established methods to mitigate Fluphenazine-induced EPS in animal models?
A4: Yes, co-administration of anticholinergic agents is a primary strategy. The underlying principle is to restore the balance between the dopaminergic and cholinergic systems.[12] In animal studies, benztropine (B127874) mesylate and diphenhydramine (B27) have been successfully used to prevent or abolish Fluphenazine-induced EPS.[6][12][13]
Q5: What is the relationship between D2 receptor occupancy and the manifestation of EPS?
A5: There is a strong correlation between the level of D2 receptor occupancy by antipsychotics and the induction of EPS. Studies in rats have shown that increases in muscle rigidity and catalepsy are associated with greater than 80% occupancy of striatal and nigral D2 receptors by fluphenazine.[8] This supports the hypothesis that a threshold level of D2 receptor occupancy must be reached for EPS to occur.[8]
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable EPS after Fluphenazine administration. | 1. Insufficient Dose: The administered dose may be below the threshold required to induce EPS in your specific animal strain or species. 2. Incorrect Route of Administration: The drug may not be absorbed effectively. 3. Timing of Observation: Behavioral assessments might be conducted outside the peak effect window of the drug. | 1. Conduct a Dose-Response Study: Systematically increase the dose of Fluphenazine to find the effective range. 2. Verify Administration Technique: Ensure proper subcutaneous or intramuscular injection techniques are used. The decanoate and enanthate formulations are long-acting and designed for IM injection.[4][12] 3. Establish a Time-Course: Perform behavioral tests at multiple time points after drug administration to identify the onset and peak of EPS. The half-life of fluphenazine decanoate is 6.8 to 9.6 days following IM administration.[14] |
| Animals exhibit excessive sedation, interfering with behavioral tests. | 1. High Dose: The dose of Fluphenazine may be too high, leading to sedation through its effects on histamine and adrenergic receptors.[1] 2. Drug Interaction: If other CNS depressants are being used, they could enhance the sedative effects of Fluphenazine.[2] | 1. Reduce the Dose: Lower the dose to a level that induces measurable EPS without causing excessive sedation. 2. Review Concomitant Medications: Avoid co-administration with other sedating drugs like benzodiazepines or opioids.[2] |
| High variability in EPS severity among animals in the same treatment group. | 1. Individual Differences: There can be significant inter-animal variability in drug metabolism and sensitivity. 2. Inconsistent Drug Administration: Variations in injection depth or volume can affect drug absorption. 3. Environmental Stressors: Stress can influence behavioral outcomes. | 1. Increase Sample Size: A larger number of animals per group can help to account for individual variability. 2. Standardize Procedures: Ensure all experimental procedures, including drug administration and behavioral testing, are highly standardized. 3. Acclimatize Animals: Properly acclimatize animals to the testing environment before beginning experiments. |
| Acute dystonic reactions or severe distress observed in animals. | 1. High Peak Plasma Concentration: The initial dose or formulation may lead to a rapid increase in drug levels. 2. Individual Hypersensitivity: Some animals may be particularly sensitive to the effects of Fluphenazine. | 1. Administer an Anticholinergic Agent: Have an anticholinergic drug like benztropine mesylate or diphenhydramine ready for immediate administration to counteract the reaction.[12][13] 2. Adjust Dosing Regimen: Consider a lower starting dose or a different formulation. 3. Ethical Considerations: If severe, life-threatening reactions occur, the animal should be humanely euthanized.[13] |
Data Presentation
Table 1: Fluphenazine Dose and Extrapyramidal Side Effects
| Animal Model | Fluphenazine Formulation | Dose Range | Observed Extrapyramidal Side Effects | Reference |
| Cebus apella Monkeys | Enanthate (IM) | 0.1 - 3.2 mg/kg (biweekly) | Slowing of movement, trembling, abnormal postures. | [6] |
| Rats | N/A (Subcutaneous) | >80% Striatal D2 Occupancy | Increased tonic EMG activity (muscle rigidity), catalepsy. | [8] |
| Humans | Hydrochloride (Oral) | > 0.2 mg/kg/day | High incidence of acute EPS. | [7] |
| Humans | Hydrochloride (Oral) | > 0.3 mg/kg/day | More severe acute EPS. | [7] |
Table 2: Co-Administration Strategies to Mitigate EPS
| Animal Model | Fluphenazine-induced EPS | Co-administered Drug | Dose | Outcome | Reference |
| Cebus apella Monkeys | Abnormal postures and movements | Benztropine Mesylate (IM) | 0.2 - 0.5 mg/kg | Abolished or prevented EPS. | [6] |
| Horses | Agitation, hypermetria, muscle rigidity | Benztropine Mesylate (IV) | Not specified | Resolved abnormal behavior. | [13] |
| Horses | Agitation, hypermetria, muscle rigidity | Diphenhydramine (IV) | Not specified | Resolved abnormal behavior in 2 of 4 cases. | [13] |
Experimental Protocols
Protocol 1: Induction of Extrapyramidal Side Effects in Rodents
Objective: To reliably induce measurable EPS in a rodent model using Fluphenazine.
Materials:
-
Fluphenazine decanoate
-
Vehicle (e.g., sesame oil)
-
Syringes and needles for intramuscular injection
-
Experimental animals (e.g., male Wistar rats, 250-300g)
Procedure:
-
Acclimatization: Allow animals to acclimatize to the housing and handling conditions for at least one week prior to the experiment.
-
Baseline Measurements: Conduct baseline behavioral assessments (e.g., catalepsy test, rotarod test) for all animals to establish pre-treatment performance.
-
Drug Preparation: Prepare the Fluphenazine decanoate solution in the appropriate vehicle to the desired concentration. A typical starting dose for exploratory studies might be 25 mg/kg, administered as a single intramuscular injection.
-
Administration: Administer the Fluphenazine or vehicle control via deep intramuscular injection into the hindlimb.
-
Post-injection Monitoring: Observe animals for signs of distress.
-
Behavioral Testing: Begin post-treatment behavioral testing. Given the long-acting nature of the decanoate formulation, tests should be conducted at regular intervals (e.g., daily for the first week, then weekly) to characterize the onset and duration of EPS.
Protocol 2: Catalepsy Assessment (Bar Test)
Objective: To quantify the degree of catalepsy in rodents.
Materials:
-
A horizontal metal or wooden bar, raised approximately 9 cm from the surface.
-
A stopwatch.
Procedure:
-
Habituation: Gently handle the animal for a few minutes before the test.
-
Positioning: Carefully place the animal's forepaws on the elevated bar.
-
Measurement: Start the stopwatch immediately. Measure the time until the animal removes both forepaws from the bar and returns to a normal posture.
-
Cut-off Time: A pre-determined cut-off time (e.g., 180 seconds) should be used. If the animal remains on the bar for the entire duration, it is assigned the maximum score.
-
Replicates: Repeat the measurement 2-3 times for each animal at each time point and use the average latency.
Protocol 3: Rotarod Test for Motor Coordination
Objective: To assess motor coordination and balance.
Materials:
-
A commercially available rotarod apparatus for rats or mice.
Procedure:
-
Training: Prior to drug administration, train the animals on the rotarod for several consecutive days. This typically involves placing the animal on the rod at a low, constant speed (e.g., 4 rpm) and gradually increasing the speed.[10] Training continues until a stable baseline performance is achieved.
-
Testing: Place the animal on the rotarod, which is set to accelerate at a defined rate (e.g., from 4 to 40 rpm over 5 minutes).
-
Measurement: Record the latency to fall from the rod or the speed at which the animal falls.
-
Trials: Conduct multiple trials for each animal at each testing session, with an appropriate inter-trial interval to prevent fatigue.
Visualizations
Caption: Dopaminergic pathway and Fluphenazine's antagonistic action on D2 receptors.
Caption: Workflow for assessing EPS mitigation in animal models.
Caption: Decision tree for troubleshooting absent EPS.
References
- 1. What is the mechanism of Fluphenazine Hydrochloride? [synapse.patsnap.com]
- 2. What is Fluphenazine Hydrochloride used for? [synapse.patsnap.com]
- 3. What is the mechanism of Fluphenazine Maleate? [synapse.patsnap.com]
- 4. What is the mechanism of Fluphenazine Decanoate? [synapse.patsnap.com]
- 5. What are the side effects of Fluphenazine Decanoate? [synapse.patsnap.com]
- 6. Fluphenazine-induced acute and tardive dyskinesias in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluphenazine dose, clinical response, and extrapyramidal symptoms during acute treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Behavioral Testing | University of Houston [uh.edu]
- 10. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.sahmri.org.au [research.sahmri.org.au]
- 12. avmajournals.avma.org [avmajournals.avma.org]
- 13. Adverse extrapyramidal effects in four horse given fluphenazine decanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluphenazine decanoate (timing of administration) for people with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fluphenazine Dosage for Long-Term Behavioral Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing fluphenazine (B1673473) dosage for long-term behavioral studies in rodents. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and pharmacokinetic data to facilitate effective and reproducible research.
Frequently Asked Questions (FAQs)
1. What are the main formulations of fluphenazine available for research?
Fluphenazine is primarily available in two forms for animal research:
-
Fluphenazine Hydrochloride (e.g., Prolixin): A short-acting salt, typically administered orally or via intraperitoneal (IP) injection. Its effects are relatively rapid in onset but of shorter duration.[1]
-
Fluphenazine Decanoate (B1226879): A long-acting injectable (LAI) esterified form in an oil-based vehicle (commonly sesame oil).[2] It is administered intramuscularly (IM) or subcutaneously (SC) and provides a slow release of the active drug over several weeks, making it suitable for long-term studies.[2][3]
2. How do I choose between the hydrochloride and decanoate formulations?
The choice depends on the study design:
-
Short-term or acute studies: Fluphenazine hydrochloride is suitable for studies investigating the immediate effects of the drug.
-
Long-term studies: Fluphenazine decanoate is preferred for chronic studies to ensure stable plasma concentrations and reduce the stress of frequent injections.[3]
3. Is there a standard conversion from oral fluphenazine hydrochloride to injectable fluphenazine decanoate for rodent studies?
There is no precise, universally accepted formula for converting oral to long-acting injectable (LAI) fluphenazine doses in rodents, and clinical conversion ratios may not directly translate.[4] A commonly cited human clinical conversion is that 10 mg/day of oral fluphenazine hydrochloride is approximately equivalent to 12.5 mg of fluphenazine decanoate every three weeks.[5][6] For rodent studies, it is crucial to conduct pilot studies to determine the optimal dose for the desired behavioral effect and to avoid severe side effects.
4. What are the typical dose ranges for long-term behavioral studies in rats?
Dose ranges can vary based on the specific behavioral paradigm and desired level of dopamine (B1211576) receptor blockade.
-
Oral Fluphenazine Hydrochloride: Daily doses of 1 to 5 mg/kg have been used in year-long studies.[7]
-
Fluphenazine Decanoate (IM/SC): Single injections of 2.5 to 5.0 mg/kg have been shown to have effects lasting from 12 to 28 days.[8]
5. How long does it take for fluphenazine decanoate to reach steady-state plasma concentrations?
In clinical studies, it can take up to three months for patients receiving 25 mg of fluphenazine decanoate every two weeks to reach steady-state plasma levels.[9] This suggests that in long-term rodent studies, a similar lead-in period should be considered to ensure stable drug levels before behavioral testing.
Troubleshooting Guide
This guide addresses common issues encountered during long-term behavioral studies with fluphenazine.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Severe Extrapyramidal Symptoms (EPS) such as catalepsy, rigidity, or tremors. | - Dose is too high.- Individual animal sensitivity.- Accumulation of the drug over time with the decanoate formulation. | - Reduce the subsequent dose of fluphenazine.- Increase the interval between injections for fluphenazine decanoate.- Consider co-administration of an anticholinergic agent like biperiden, though this may introduce confounding variables. |
| Initial sedation or hypoactivity followed by hyperactivity in later stages of the study. | - This biphasic response has been observed in long-term studies with fluphenazine in rats. The initial sedation may be a direct effect of dopamine D2 receptor blockade, while later hyperactivity could be a sign of receptor supersensitivity or tolerance.[7] | - Be aware of this potential biphasic effect in your study design and data analysis.- Consider including behavioral testing at multiple time points throughout the study to capture these changes.- If hyperactivity is problematic, a dose adjustment may be necessary. |
| High variability in behavioral responses between animals. | - Inconsistent injection technique (for decanoate).- Differences in metabolism and drug distribution.- Individual differences in baseline behavior. | - Ensure consistent injection sites and technique for LAI formulations.- Increase the number of animals per group to improve statistical power.- Conduct baseline behavioral testing to account for individual differences in the analysis. |
| Weight loss or failure to gain weight in treated animals. | - Fluphenazine can affect appetite and metabolism.- Sedation or motor impairments may reduce access to food and water. | - Monitor animal body weight regularly.- Ensure easy access to food and water, potentially using long sipper tubes and placing food on the cage floor.- If significant weight loss occurs, consider a dose reduction. |
| Skin irritation or inflammation at the injection site (for decanoate). | - Irritation from the sesame oil vehicle.- Repeated injections in the same location. | - Rotate injection sites.- Ensure the injection is administered correctly (IM or SC as intended).- Monitor the injection site for any signs of adverse reactions. |
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of Fluphenazine Formulations in Rats
| Parameter | Fluphenazine Hydrochloride (Oral) | Fluphenazine Decanoate (IM/SC) | Reference(s) |
| Time to Peak Plasma Concentration (Tmax) | ~2-4 hours | ~24 hours | [3] |
| Apparent Half-life | ~14-16 hours | ~7-10 days (after a single injection) | [3][10] |
| Duration of Action | Short-acting (hours) | Long-acting (weeks) | [1] |
| Tissue Distribution | High, with brain concentrations 10- to 27-fold higher than plasma. | Similar high tissue distribution, with slow release from the injection depot. | [11] |
Table 2: Dose-Response Effects of Fluphenazine on Locomotor Activity in Rodents
| Formulation | Species | Dose | Route | Effect on Locomotor Activity | Reference(s) |
| Fluphenazine Hydrochloride | Rat | 1 and 5 mg/kg/day | IP | Initial depression of locomotor and exploratory activity, followed by an increase after several months of treatment. | [7] |
| Fluphenazine Decanoate | Rat | 2.5 mg/kg | IM | Antagonized d-amphetamine-induced locomotion for approximately 12 days. | [8] |
| Fluphenazine Decanoate | Rat | 5.0 mg/kg | IM | Antagonized d-amphetamine-induced locomotion for approximately 28 days. | [8] |
| Fluphenazine Decanoate & Enanthate | Mouse | - | SC | Prolonged inhibition of motility compared to the hydrochloride formulation. | [1] |
Experimental Protocols
Open Field Test
Objective: To assess general locomotor activity and anxiety-like behavior.
Methodology:
-
Habituate the animals to the testing room for at least 30-60 minutes before the test.
-
Place the animal in the center of an open field arena (e.g., a 100 cm x 100 cm box with high walls).
-
Record the animal's activity using an automated tracking system or by manual scoring for a set duration (typically 5-15 minutes).
-
Key parameters to measure include:
-
Total distance traveled: An indicator of general locomotor activity.
-
Time spent in the center zone vs. periphery: A measure of anxiety-like behavior (thigmotaxis).
-
Rearing frequency: An indicator of exploratory behavior.
-
-
Clean the arena thoroughly between each animal to remove olfactory cues.
Catalepsy Bar Test
Objective: To measure extrapyramidal side effects, specifically catalepsy (a state of muscular rigidity).
Methodology:
-
Gently place the rat's forepaws on a horizontal bar (e.g., 1 cm in diameter) elevated approximately 9-10 cm above the surface.
-
The hind paws should remain on the surface.
-
Start a stopwatch immediately.
-
Measure the time it takes for the animal to remove both forepaws from the bar (descent latency).
-
A cut-off time (e.g., 180 seconds) should be established to prevent undue stress on the animal. If the animal remains on the bar for the entire duration, the maximum time is recorded.
Apomorphine-Induced Stereotyped Behavior
Objective: To assess the dopamine D2 receptor blocking activity of fluphenazine by measuring its ability to inhibit apomorphine-induced stereotypy.
Methodology:
-
Administer fluphenazine at the desired dose and time point before the test.
-
At the time of the test, administer a dopamine agonist, such as apomorphine (B128758) (e.g., 1-5 mg/kg, s.c.), to induce stereotyped behaviors.
-
Immediately after apomorphine injection, place the animal in an observation cage.
-
Observe and score the intensity of stereotyped behaviors (e.g., repetitive sniffing, licking, gnawing, and head movements) at set intervals (e.g., every 5-10 minutes) for a defined period (e.g., 60 minutes).
-
A scoring system can be used to quantify the intensity of the behaviors.
Visualizations
References
- 1. [Pharmacological studies of long-acting phenothiazines with particular reference to fluphenazine decanoate (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Pharmacokinetic Characteristics of Long-Acting Injectable Antipsychotics for Schizophrenia: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 5. Modecate, Modecate Concentrate (fluphenazine) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 6. Practical Guidance for the Use of Long-Acting Injectable Antipsychotics in the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Behavior of rats during one-year administration of fluphenazine and subsequent withdrawal period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of fluphenazine decanoate (a long-acting phenothiazine) on serum prolactin and amphetamine-induced behavioural changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Plasma levels of fluphenazine in patients receiving fluphenazine decanoate. Relationship to clinical response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Distribution of fluphenazine and its metabolites in brain regions and other tissues of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Oral Bioavailability of Fluphenazine in Preclinical Research
This technical support center is designed for researchers, scientists, and drug development professionals investigating strategies to improve the oral bioavailability of Fluphenazine (B1673473) in preclinical settings. Below you will find troubleshooting guides and frequently asked questions to address common challenges, detailed experimental protocols, and comparative data to guide your study design.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of Fluphenazine?
A1: The low and variable oral bioavailability of Fluphenazine is primarily attributed to two key factors:
-
Extensive First-Pass Metabolism: Upon oral administration, Fluphenazine undergoes significant metabolism in the liver before it can reach systemic circulation.[1] The cytochrome P450 enzyme system, particularly CYP2D6, is heavily involved in its metabolism.
-
P-glycoprotein (P-gp) Efflux: Fluphenazine is a substrate of the P-glycoprotein efflux transporter, which is present in the intestinal epithelium.[2][3] This transporter actively pumps the drug from inside the intestinal cells back into the gut lumen, thereby reducing its net absorption.[2][4]
Q2: What are the most promising strategies to improve the oral bioavailability of Fluphenazine in preclinical studies?
A2: Several formulation strategies have shown promise in enhancing the oral bioavailability of poorly soluble and extensively metabolized drugs like Fluphenazine. These include:
-
Nanoparticle-Based Drug Delivery Systems: Formulations such as Nanostructured Lipid Carriers (NLCs) and Solid Lipid Nanoparticles (SLNs) can improve the solubility and absorption of lipophilic drugs.[5][6] They can also protect the drug from degradation in the gastrointestinal tract and facilitate lymphatic uptake, which can bypass first-pass metabolism.
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix in a solid state.[7][8] This can enhance the dissolution rate and apparent solubility of the drug.[8][9]
-
Co-administration with P-gp Inhibitors: The use of compounds that inhibit the P-glycoprotein efflux pump can increase the intestinal absorption of P-gp substrates like Fluphenazine.[2]
Q3: How can I assess the intestinal permeability of my Fluphenazine formulation?
A3: The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal drug absorption.[10][11] This assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium and express key transporters like P-gp.[11] By measuring the transport of your Fluphenazine formulation from the apical (gut lumen) to the basolateral (blood) side, you can determine its apparent permeability coefficient (Papp). A bi-directional assay, measuring transport in both directions, can also determine if your formulation is subject to active efflux.[10]
Q4: What are the key pharmacokinetic parameters to measure in an in vivo preclinical study for oral bioavailability?
A4: In a preclinical pharmacokinetic study, typically conducted in rodents, you should aim to determine the following key parameters after oral and intravenous administration:
-
Maximum plasma concentration (Cmax): The highest concentration of the drug in the plasma.[12][13]
-
Time to reach maximum plasma concentration (Tmax): The time at which Cmax is observed.[12][13]
-
Area under the plasma concentration-time curve (AUC): This represents the total drug exposure over time.[12][13]
-
Half-life (t½): The time it takes for the plasma concentration of the drug to reduce by half.[14][15]
-
Absolute Bioavailability (F%): This is calculated by comparing the AUC after oral administration to the AUC after intravenous administration.[12]
Troubleshooting Guides
Issue 1: High variability in plasma concentrations of Fluphenazine in animal studies.
| Potential Cause | Troubleshooting Step |
| Poor aqueous solubility and dissolution rate. | Consider formulation strategies to enhance solubility, such as creating amorphous solid dispersions or utilizing lipid-based formulations like self-nanoemulsifying drug delivery systems (SNEDDS).[16][17] |
| Inconsistent food intake by animals. | Standardize the fasting period for all animals before dosing, as food can significantly affect the absorption of lipophilic drugs. |
| Improper oral gavage technique. | Ensure all personnel are properly trained in oral gavage to minimize variability in drug delivery. Confirm correct placement of the gavage needle.[16] |
| Inter-animal differences in metabolism. | Use a sufficient number of animals per group to account for biological variability. Consider using a crossover study design if feasible. |
Issue 2: Low oral bioavailability despite using an improved formulation.
| Potential Cause | Troubleshooting Step |
| Formulation is not stable in the gastrointestinal tract. | Assess the stability of your formulation in simulated gastric and intestinal fluids to ensure the drug is not degrading before it can be absorbed. |
| P-glycoprotein efflux is still a significant barrier. | Investigate the co-administration of a known P-gp inhibitor with your Fluphenazine formulation to see if this improves absorption. Perform a bi-directional Caco-2 assay to confirm P-gp mediated efflux of your formulation.[10] |
| First-pass metabolism remains high. | Explore formulation strategies that promote lymphatic absorption, such as long-chain lipid-based formulations, to potentially bypass the liver. |
| The dose administered is saturating the absorption mechanism. | Conduct a dose-ranging study to determine if bioavailability is dose-dependent. |
Issue 3: Difficulty in preparing stable Nanostructured Lipid Carriers (NLCs).
| Potential Cause | Troubleshooting Step |
| Incompatible lipid matrix. | Screen different solid and liquid lipids to find a combination that has good solubility for Fluphenazine and forms a stable nanoparticle. |
| Particle aggregation. | Optimize the concentration of the surfactant or use a combination of surfactants to provide adequate steric and/or electrostatic stabilization.[18] |
| Low entrapment efficiency. | Adjust the drug-to-lipid ratio and the homogenization/sonication parameters to improve drug encapsulation.[6] |
Data Presentation
Table 1: Pharmacokinetic Parameters of Oral Fluphenazine Formulations in Humans.
| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | Absolute Bioavailability (F%) | Reference |
| Immediate Release | 12 mg | 2.3 | 2.8 | 2.7 | [19] |
| Slow Release | 12 mg | 1.2 | 4.6 | 3.4 | [19] |
Table 2: Pharmacokinetic Parameters of Perphenazine (a related phenothiazine) Solid Lipid Nanoparticles (SLNs) vs. Suspension in Rats.
| Formulation | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Perphenazine Suspension | Oral | 25.4 ± 4.7 | 2 | 102.8 ± 15.6 | 100 | [20] |
| Perphenazine-SLN | Oral | 48.2 ± 7.1 | 4 | 205.1 ± 28.3 | ~200 | [20] |
Note: Data for Perphenazine is presented as an illustrative example of the potential for nanoformulations to improve the bioavailability of phenothiazine (B1677639) antipsychotics.
Experimental Protocols
Protocol 1: Preparation of Fluphenazine-Loaded Nanostructured Lipid Carriers (NLCs) by Emulsification-Solvent Evaporation Method
This protocol is adapted from a method used for a similar lipophilic drug, Perphenazine.[5]
Materials:
-
Fluphenazine
-
Solid Lipid (e.g., Compritol® 888 ATO)
-
Liquid Lipid (e.g., Oleic Acid)
-
Surfactant (e.g., Poloxamer 188)
-
Organic Solvent (e.g., Dichloromethane)
-
Purified Water
Procedure:
-
Dissolve Fluphenazine, the solid lipid, and the liquid lipid in the organic solvent to form the oil phase.
-
Dissolve the surfactant in purified water to form the aqueous phase.
-
Heat both the oil and aqueous phases to a temperature above the melting point of the solid lipid (e.g., 75°C).
-
Add the hot oil phase to the hot aqueous phase under high-speed homogenization (e.g., 12,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.
-
Subject the coarse emulsion to ultrasonication (e.g., using a probe sonicator) to reduce the droplet size and form a nanoemulsion.
-
Evaporate the organic solvent from the nanoemulsion under reduced pressure using a rotary evaporator.
-
As the solvent is removed, the lipid nanoparticles will precipitate, forming the NLC dispersion.
-
Cool the NLC dispersion to room temperature and store at 4°C.
Characterization:
-
Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS).
-
Entrapment Efficiency: Separate the unentrapped drug from the NLCs by ultracentrifugation and quantify the drug in the supernatant using a validated analytical method (e.g., HPLC).
-
Morphology: Visualize the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol provides a general workflow for an oral bioavailability study.[12][13][14]
Animals:
-
Male Wistar or Sprague-Dawley rats (8-10 weeks old).
Groups:
-
Intravenous (IV) Group: Fluphenazine solution administered via tail vein injection (for determination of absolute bioavailability).
-
Oral Control Group: Fluphenazine suspension/solution administered via oral gavage.
-
Oral Test Group(s): Fluphenazine in the test formulation(s) administered via oral gavage.
Procedure:
-
Fast the animals overnight (with free access to water) before dosing.
-
Administer the respective formulations to each group.
-
Collect blood samples (e.g., via tail vein or retro-orbital plexus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of Fluphenazine in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).
Data Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½) for each group using non-compartmental analysis.
-
Calculate the absolute bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Visualizations
Caption: P-glycoprotein mediated efflux of Fluphenazine in an enterocyte.
Caption: Workflow for a preclinical oral bioavailability study.
References
- 1. jmedchem.com [jmedchem.com]
- 2. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 3. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparation, characterization, and in vivo evaluation of perphenazine-loaded nanostructured lipid carriers for oral bioavailability improvement | Semantic Scholar [semanticscholar.org]
- 6. Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijrar.org [ijrar.org]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Caco-2 Permeability | Evotec [evotec.com]
- 11. enamine.net [enamine.net]
- 12. admescope.com [admescope.com]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. protocols.io [protocols.io]
- 15. Fluphenazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Absolute bioavailability of oral immediate and slow release fluphenazine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics and brain distribution studies of perphenazine-loaded solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing Fluphenazine degradation in experimental solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of fluphenazine (B1673473) in experimental solutions.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the experimental use of fluphenazine solutions.
| Problem | Potential Cause | Recommended Action |
| Solution turns yellow or brown | Oxidation: Fluphenazine is susceptible to oxidation, especially when exposed to air, light, or in the presence of oxidizing agents. The color change often indicates the formation of degradation products like fluphenazine sulfoxide (B87167).[1] | 1. Protect from Light: Store fluphenazine solutions in amber vials or wrap containers in aluminum foil.[2][3] 2. Use Fresh Solutions: Prepare solutions fresh for each experiment whenever possible. 3. Deoxygenate Solvents: For sensitive experiments, purge solvents with an inert gas (e.g., nitrogen or argon) before dissolving fluphenazine. 4. Avoid Contaminants: Ensure glassware is scrupulously clean and free of any residual oxidizing agents. |
| Loss of Potency or Inconsistent Results | Degradation: The active concentration of fluphenazine may be decreasing due to chemical instability under the experimental conditions (e.g., pH, temperature, light exposure).[4][5] | 1. Verify pH: Check the pH of your solution. Fluphenazine stability can be pH-dependent. Acidic conditions may catalyze oxidation of the tertiary amine centers.[6] 2. Control Temperature: Store stock solutions at recommended temperatures (typically 2-8°C) and avoid repeated freeze-thaw cycles. For working solutions, maintain consistent temperatures during experiments. 3. Perform Stability Testing: If inconsistent results persist, perform a stability study under your specific experimental conditions using a validated HPLC method to quantify the amount of fluphenazine remaining over time. |
| Precipitate Forms in Solution | Solubility Issues: The concentration of fluphenazine may exceed its solubility in the chosen solvent or buffer, especially at higher pH values where the salt form may convert to the less soluble free base. | 1. Check Solubility: Consult literature for the solubility of fluphenazine in your specific solvent system. 2. Adjust pH: If using a buffer, ensure the pH is appropriate to maintain solubility. Fluphenazine hydrochloride is more soluble in aqueous solutions. 3. Consider a Different Solvent: If solubility remains an issue, a co-solvent system (e.g., water and methanol) may be necessary.[7] |
| Unexpected Peaks in Chromatography (e.g., HPLC, LC-MS) | Degradation Products: New peaks likely represent degradation products formed from oxidation, hydrolysis, or photolysis.[4][8] | 1. Characterize Degradants: Use LC-MS/MS to identify the mass of the degradation products. Common oxidative products include fluphenazine sulfoxide.[4][8] 2. Implement Preventative Measures: Based on the likely degradation pathway (e.g., oxidation), implement the strategies outlined above (protect from light, deoxygenate solvents). 3. Use a Validated Stability-Indicating Method: Ensure your analytical method is capable of separating the parent fluphenazine peak from all potential degradation products.[4][9] |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for fluphenazine in solution?
A1: Fluphenazine primarily degrades through three main pathways:
-
Oxidation: This is the most common degradation pathway, particularly affecting the sulfur atom in the phenothiazine (B1677639) ring to form fluphenazine sulfoxide and further to sulfone derivatives. This process is accelerated by exposure to oxygen, light, and oxidizing agents like hydrogen peroxide.[1][4][6]
-
Photodegradation: Fluphenazine is light-sensitive.[3] Exposure to UV or visible light can induce degradation, often leading to oxidation.[1] It is more stable in the solid state against photolysis than in solution.
-
Hydrolysis: While generally more stable to hydrolysis than oxidation, degradation can occur under strongly acidic or alkaline conditions. This may involve cleavage of the side chain.[1]
Q2: How should I store my fluphenazine stock solutions to minimize degradation?
A2: To ensure the stability of your fluphenazine stock solutions, follow these storage guidelines:
-
Solvent: Prepare stock solutions in a suitable solvent like methanol (B129727) or a mixture of water and methanol.[7]
-
Protection from Light: Always store solutions in amber glass vials or containers wrapped in aluminum foil to protect from light.[2][3]
-
Temperature: Store stock solutions at controlled refrigerated temperatures (e.g., 2-8°C). Avoid freezing if possible.
-
Inert Atmosphere: For long-term storage or highly sensitive applications, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the container.
Q3: My fluphenazine solution has a pale yellow tint. Is it still usable?
A3: A pale yellow color can be an early indicator of oxidation.[1] While a very faint tint may not significantly impact experiments with a high tolerance for minor impurities, it is a sign that degradation has begun. For quantitative or sensitive assays, it is strongly recommended to discard the solution and prepare a fresh batch using the preventative measures described in the troubleshooting guide.
Q4: What analytical method is best for assessing fluphenazine stability?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable approach.[4][5][10] An effective method should be able to separate the intact fluphenazine from all its potential degradation products, allowing for accurate quantification of the parent compound over time. Coupling HPLC with mass spectrometry (LC-MS/MS) is highly effective for identifying the structure of unknown degradation products.[4]
Data on Fluphenazine Stability
The following tables summarize quantitative data on fluphenazine degradation under various stress conditions.
Table 1: Oxidative Degradation of Fluphenazine Hydrochloride
| Oxidizing Agent | Concentration | Exposure Time | Temperature | Approximate Degradation (%) | Reference |
| Hydrogen Peroxide | 3% | 3 hours | 298 K (25°C) | Sufficient Decomposition | [1] |
| Hydrogen Peroxide | 3% | 6 hours | 298 K (25°C) | Total Degradation | [1] |
| Hydrogen Peroxide | 10% | 12 hours | Room Temp. | ~33% | [4] |
Table 2: Photolytic and Thermal Degradation of Fluphenazine
| Condition | Medium | Exposure Details | Temperature | Approximate Degradation (%) | Reference |
| Photolytic | Aqueous Solution | 250 W/m², 3 hours | 298 K (25°C) | Significant Degradation | [1] |
| Photolytic | Solid State | Light Exposure | N/A | Stable | [1] |
| Thermal | Solid State | Dry Heat, 48 hours | 75°C | Significant Degradation | [4] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Fluphenazine
This protocol describes a general reverse-phase HPLC method for the quantification of fluphenazine and the separation of its degradation products, based on common methodologies.[4][9]
1. Materials and Reagents:
-
Fluphenazine Hydrochloride reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) or Ammonium (B1175870) acetate (B1210297)
-
Orthophosphoric acid or Acetic acid for pH adjustment
-
Purified water (18.2 MΩ·cm)
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4]
-
Mobile Phase: A mixture of an aqueous buffer and organic solvents. An example could be a 40:60 (v/v) mixture of 0.03 M potassium dihydrogen phosphate (pH adjusted to 4.0 with phosphoric acid) and acetonitrile.[9] Another option is methanol:acetonitrile:10 mM ammonium acetate (70:15:15, v/v/v) with pH adjusted to 6.0.[4]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 259 nm[4]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient (e.g., 25°C)
3. Standard Solution Preparation:
-
Prepare a stock solution of fluphenazine hydrochloride in methanol at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of working standards (e.g., 2.0 - 20.0 µg/mL) by diluting with the mobile phase.
4. Sample Preparation (for Forced Degradation Studies):
-
Acid Hydrolysis: Dissolve fluphenazine in 0.1 M HCl and heat. Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Dissolve fluphenazine in 0.1 M NaOH and heat. Neutralize with 0.1 M HCl before injection.
-
Oxidation: Dissolve fluphenazine in a solution containing 3-10% hydrogen peroxide and keep at room temperature.[1][4]
-
Photolysis: Expose a solution of fluphenazine in a quartz cuvette to a light source.
-
Dilute all stressed samples appropriately with the mobile phase to fall within the linear range of the calibration curve before injection.
5. Analysis:
-
Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the prepared samples.
-
Quantify the amount of fluphenazine remaining in the samples by comparing their peak areas to the calibration curve. Degradation is determined by the percentage loss of the parent compound.
Visualizations
Signaling Pathway
Fluphenazine's primary mechanism of action is the antagonism of the Dopamine D2 receptor in the brain's mesolimbic pathway. This blockage reduces excessive dopaminergic signaling, which is associated with psychotic symptoms.[10][11][12]
Degradation Workflow
The following workflow outlines a logical process for investigating and addressing fluphenazine degradation in an experimental setting.
Primary Degradation Pathway
Oxidation is a primary degradation route for fluphenazine, involving the sulfur atom of the phenothiazine core.
References
- 1. New fluphenazine analogue with antimutagenic and anti-multidrug resistance activity—degradation profile and stability-indicating method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 3. Fluphenazine | C22H26F3N3OS | CID 3372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability-Indicating RP-HPLC Method Development and Validation for the Quantification of Fluphenazine Tablets in Solid Oral Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. bbrc.in [bbrc.in]
- 8. Methods for study of fluphenazine kinetics in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A validated liquid chromatographic method for the determination of fluphenazine hydrochloride in the presence of its degradation products: application to degradation kinetics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. jmedchem.com [jmedchem.com]
- 11. Exploring Fluphenazine Decanoate's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 12. What is the mechanism of Fluphenazine Decanoate? [synapse.patsnap.com]
Technical Support Center: Managing Variability in Subject Response to Prolixin (Fluphenazine) Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the inherent variability in subject response to Prolixin (fluphenazine) treatment during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (fluphenazine)?
Fluphenazine (B1673473) is a typical antipsychotic of the phenothiazine (B1677639) class.[1] Its primary mechanism of action involves antagonizing dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain.[2][3] This blockade of dopamine signaling is believed to be responsible for its antipsychotic effects, particularly on the positive symptoms of psychosis, such as hallucinations and delusions.[2] Fluphenazine also has activity at other receptors, including dopamine D1, serotonin, and norepinephrine (B1679862) receptors, which may contribute to its overall therapeutic profile and side effects.[2]
Q2: What are the main factors contributing to the variability in subject response to this compound?
Variability in response to fluphenazine is a significant challenge and can be attributed to several factors:
-
Pharmacokinetics: There is considerable inter-individual variability in the absorption, distribution, metabolism, and excretion of fluphenazine.[1] The oral bioavailability of fluphenazine is low and variable, reportedly around 2.7% for immediate-release formulations.[1][4]
-
Genetic Factors: Polymorphisms in cytochrome P450 enzymes, particularly CYP2D6, which is involved in fluphenazine metabolism, can lead to significant differences in drug clearance and exposure among individuals.[5] This can result in some subjects being "poor metabolizers" with higher drug levels and others being "extensive metabolizers" with lower levels, impacting both efficacy and side effects.[6]
-
Drug-Drug Interactions: Co-administration of other drugs that are substrates, inhibitors, or inducers of CYP2D6 can alter the metabolism of fluphenazine, leading to unpredictable plasma concentrations.[5]
-
Subject-Specific Factors: Age, sex, liver function, and the presence of comorbid medical conditions can all influence how a subject responds to fluphenazine treatment.[5]
Q3: What are the common formulations of this compound used in research, and how do they differ?
This compound is available in several formulations, each with distinct pharmacokinetic profiles:
-
Oral Tablets (Fluphenazine Hydrochloride): These are immediate-release and are typically administered daily.[5] They lead to more fluctuating plasma concentrations.
-
Long-Acting Injectables (Fluphenazine Decanoate (B1226879) and Enanthate): These are esterified forms of fluphenazine dissolved in a sesame oil vehicle for intramuscular or subcutaneous administration.[7] They are slowly released from the injection site and hydrolyzed to the active drug, providing a sustained therapeutic effect over several weeks.[7] This formulation is often used to improve medication adherence.[5]
Troubleshooting Guides
Issue 1: Inconsistent or Lack of Efficacy in Preclinical Models
Question: We are observing highly variable or no significant therapeutic effect of this compound in our rodent model of psychosis. What are the potential causes and how can we troubleshoot this?
Answer: Inconsistent efficacy in preclinical models is a common issue. Here’s a stepwise approach to troubleshoot the problem:
Troubleshooting Workflow for Inconsistent Efficacy
Caption: Troubleshooting workflow for inconsistent this compound efficacy.
| Potential Cause | Troubleshooting Steps |
| Incorrect Dosing or Formulation | - Double-check all dose calculations and the preparation of the dosing solution. - Ensure the correct salt form (hydrochloride vs. decanoate) is being used for the intended experimental design. |
| Administration Issues | - For oral gavage, ensure proper technique to avoid accidental lung administration.[8] - For injections, verify the injection site and volume. For long-acting formulations, ensure deep intramuscular injection. |
| Animal Model Variability | - Consider the strain, age, and sex of the animals, as these can influence drug metabolism and behavioral responses.[8] - Ensure the psychosis-inducing agent (e.g., amphetamine, PCP) is administered at a consistent dose and time relative to fluphenazine.[9] |
| Poor Oral Bioavailability | - Due to its low oral bioavailability, consider alternative routes of administration like subcutaneous or intraperitoneal injection for more consistent exposure in acute studies.[4] - If oral administration is necessary, consider formulation strategies to improve solubility and absorption.[8] |
| Pharmacokinetic Variability | - Conduct a pilot pharmacokinetic study to determine the time to maximum concentration (Tmax) and plasma levels in your specific animal model.[10] - This will help in timing the behavioral assessments appropriately. |
Issue 2: Unexpectedly High Incidence or Severity of Extrapyramidal Side Effects (EPS)
Question: Our subjects are exhibiting severe extrapyramidal symptoms (e.g., catalepsy, tremors) even at what should be a therapeutic dose. What could be the reason and how can we manage this?
Answer: Severe EPS can confound behavioral experiments and indicates a potential for overdosing or subject sensitivity.
| Potential Cause | Troubleshooting Steps |
| Dose Too High | - Review the literature for appropriate dose ranges in your specific animal model and for the intended therapeutic effect. - Perform a dose-response study to identify the optimal dose that provides antipsychotic-like effects with minimal EPS.[11] |
| "Poor Metabolizer" Phenotype | - If working with a genetically diverse animal population, some individuals may have lower CYP2D6 (or equivalent enzyme) activity, leading to higher drug accumulation.[6] - While genotyping each animal may not be feasible, be prepared to exclude outliers with extreme adverse reactions. |
| Drug-Drug Interactions | - If co-administering other compounds, check for potential interactions that could inhibit fluphenazine metabolism.[5] |
| Sensitive Behavioral Assay | - The method used to assess EPS can influence the apparent severity. The bar test for catalepsy is a standard method.[12][13] Ensure the parameters (e.g., time on the bar) are appropriate. |
Management of EPS in Preclinical Studies:
-
Dose Reduction: The most straightforward approach is to lower the dose of fluphenazine.[14]
-
Anticholinergic Co-treatment: In some cases, co-administration of an anticholinergic agent like benztropine (B127874) can be used to mitigate EPS, though this adds another variable to the experiment.
-
Switch to a Different Antipsychotic (for comparative studies): If the goal is to study antipsychotic effects in general and EPS is a significant confounder, consider using an atypical antipsychotic with a lower EPS liability as a comparator.[12]
Experimental Protocols
Protocol 1: Assessment of Antipsychotic Efficacy - Inhibition of Amphetamine-Induced Hyperlocomotion in Rats
This model assesses the ability of an antipsychotic to block the dopamine-agonist effects of amphetamine, which is used to model the positive symptoms of psychosis.[9]
Materials:
-
Fluphenazine hydrochloride
-
d-Amphetamine sulfate
-
Saline solution (0.9% NaCl)
-
Open-field activity chambers
-
Male Sprague-Dawley rats (200-250 g)
Procedure:
-
Acclimation: Acclimate rats to the open-field chambers for 30 minutes one day prior to the experiment.
-
Grouping: Randomly assign rats to treatment groups (e.g., Vehicle + Saline, Vehicle + Amphetamine, Fluphenazine + Amphetamine).
-
Drug Administration:
-
Administer fluphenazine (e.g., 0.1, 0.5, 1 mg/kg, intraperitoneally) or vehicle.
-
30 minutes after fluphenazine administration, administer d-amphetamine (e.g., 1.5 mg/kg, subcutaneously) or saline.
-
-
Behavioral Assessment: Immediately place the rats in the open-field chambers and record locomotor activity (e.g., distance traveled, rearing frequency) for 60-90 minutes.
-
Data Analysis: Compare the locomotor activity of the fluphenazine-treated groups to the vehicle + amphetamine group. A significant reduction in hyperactivity indicates antipsychotic-like efficacy.
Experimental Workflow for Amphetamine-Induced Hyperlocomotion
References
- 1. Distribution of fluphenazine and its metabolites in brain regions and other tissues of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of fluphenazine decanoate on glucocorticoid production, reproductive cyclicity, and the behavioral stress response in the Persian onager (Equus hemionus onager) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jmedchem.com [jmedchem.com]
- 4. Absolute bioavailability of oral immediate and slow release fluphenazine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluphenazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Polymorphism of human cytochrome P450 2D6 and its clinical significance: part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: assessment of a new, commercially available, semi-automated instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. acnp.org [acnp.org]
- 10. Pharmacokinetics of fluphenazine, a highly lipophilic drug, estimated from a pulse dose of a stable isotopomer in dogs at steady state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluphenazine dose, clinical response, and extrapyramidal symptoms during acute treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Extrapyramidal Symptoms: What Causes Them and How to Stop Them [healthline.com]
Strategies to reduce non-specific binding of Fluphenazine in assays
This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals minimize non-specific binding (NSB) of Fluphenazine in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a problem in Fluphenazine assays?
A1: Non-specific binding refers to the interaction of an analyte, in this case, Fluphenazine, with surfaces other than its intended biological target.[1] These interactions can be with plastic consumables (like microplates and tubes), glass, or other molecules in the assay system.[1][2][3] NSB is problematic because it can artificially inflate the measured signal, leading to high background noise and inaccurate calculations of binding affinity and kinetics.[1]
Q2: What properties of Fluphenazine contribute to its tendency for non-specific binding?
A2: Fluphenazine's chemical structure contributes to NSB. As a phenothiazine (B1677639) derivative, it is a hydrophobic molecule, which can lead to interactions with plastic surfaces.[3][4] Furthermore, Fluphenazine has three pKa values (3.65, 5.95, and 7.93), meaning its net electrical charge is highly dependent on the pH of the buffer system, which can cause electrostatic interactions with charged surfaces.[3][5]
Q3: How can I perform a preliminary test to determine the level of non-specific binding in my assay?
A3: A simple preliminary test involves running your analyte (Fluphenazine) through the assay system in the absence of the specific binding target (e.g., a receptor-coated surface).[1] For receptor binding assays, NSB is typically determined by measuring the binding of a radiolabeled ligand in the presence of a high concentration of an unlabeled competitor drug, such as 10 µM haloperidol, which saturates the specific binding sites.[6] Any remaining signal is considered non-specific. The goal is to minimize this value relative to the total binding signal.
Troubleshooting Guide: Strategies to Reduce Non-Specific Binding
High background signal is a common indicator of significant non-specific binding. The following strategies, targeting the likely causes of NSB, can be systematically employed to optimize your assay.
Issue: High Background Signal Due to Electrostatic Interactions
Charge-based interactions between Fluphenazine and assay components can be a major source of NSB.
-
Solution 1: Adjust Buffer pH. The charge of both Fluphenazine and interacting surfaces is influenced by pH.[7] Systematically adjusting the pH of your running buffer and sample solutions can help neutralize these charges and reduce NSB. Consider Fluphenazine's pKa values when selecting a pH range to test.[5]
-
Solution 2: Increase Salt Concentration. Adding salt, such as Sodium Chloride (NaCl), to your buffer can reduce charge-based NSB.[7] The salt ions create a shielding effect, masking the charges on the analyte and surfaces, thereby preventing their interaction.[1][7] Concentrations of 200 mM NaCl have been shown to be effective in similar systems.[1]
Issue: High Background Signal Due to Hydrophobic Interactions
As a hydrophobic compound, Fluphenazine can bind to plastics and other non-polar surfaces.
-
Solution 1: Add a Non-Ionic Surfactant. Including a low concentration of a mild, non-ionic surfactant like Tween-20 in your buffer can disrupt hydrophobic interactions between Fluphenazine and the assay surface.[1][7] These agents also help prevent the analyte from adhering to system tubing and container walls.[7]
-
Solution 2: Use a Protein Blocking Agent. Adding a blocking protein like Bovine Serum Albumin (BSA) or fish gelatin can effectively reduce NSB.[1][8] These proteins adsorb to the non-specific binding sites on plate wells and other surfaces, preventing Fluphenazine from binding.[2][7] A common starting concentration for BSA is 1%.[7]
-
Solution 3: Utilize Low-Adsorption Consumables. If NSB persists, consider using commercially available low-binding microplates and tubes.[3] These consumables have surfaces that are specially treated to be less reactive and reduce the adsorption of hydrophobic and charged molecules.[3]
Data Presentation
The following tables summarize key properties of Fluphenazine and the effectiveness of common NSB reduction strategies.
Table 1: Properties of Fluphenazine Relevant to Non-Specific Binding
| Property | Value | Significance for NSB |
| Molecular Formula | C22H26F3N3OS | Indicates a complex structure with potential for various interactions. |
| Molecular Weight | 437.5 g/mol [9] | A moderately sized molecule. |
| Structure | Phenothiazine derivative[4] | The core structure is hydrophobic. |
| pKa Values | 3.65, 5.95, 7.93[5] | The molecule's charge is highly dependent on buffer pH. |
| Plasma Protein Binding | >90%[10] | High affinity for proteins, suggesting potential for non-specific protein interactions. |
Table 2: Comparison of Common Strategies to Reduce Non-Specific Binding
| Strategy | Mechanism of Action | Typical Starting Concentration | Hypothetical % NSB Reduction |
| Increase Salt (NaCl) | Shields electrostatic charges[1][7] | 150-250 mM | 30-50% |
| Add Surfactant (Tween-20) | Disrupts hydrophobic interactions[1][7] | 0.01 - 0.05% (v/v) | 40-70% |
| Add Blocking Protein (BSA) | Coats surfaces to prevent adsorption[1][2][7] | 0.5 - 1% (w/v) | 50-80% |
| Adjust Buffer pH | Neutralizes surface/analyte charges[7] | Assay-dependent (test range) | 20-60% |
Experimental Protocols
Protocol 1: General Workflow for Evaluating and Mitigating NSB
-
Establish Baseline NSB: Run the assay with Fluphenazine but without the specific binding partner (e.g., target receptor). This provides the initial NSB value.
-
Test Individual Blocking Agents: Prepare separate assay buffers, each containing one of the following: increased NaCl (e.g., 200 mM), Tween-20 (e.g., 0.05%), or BSA (e.g., 1%).
-
Evaluate Performance: Re-run the NSB test from Step 1 using each of the new buffers. Compare the results to the baseline to identify the most effective single agent.
-
Test Combinations (Optional): If a single agent is insufficient, test combinations of the most effective agents from different categories (e.g., BSA + Tween-20).
-
Optimize Concentration: Once the best agent or combination is identified, perform a concentration-response curve to find the lowest effective concentration that minimizes NSB without affecting specific binding.
-
Validate Final Conditions: Confirm that the optimized buffer conditions do not interfere with the specific binding of Fluphenazine to its target.
Protocol 2: Dopamine D2 Receptor Radioligand Binding Assay
This protocol is adapted from standard receptor binding methodologies and is designed to measure the binding affinity of Fluphenazine while accounting for NSB.[6]
-
Membrane Preparation: Homogenize rat striatal tissue in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge. Resuspend and re-centrifuge the pellet. The final pellet, containing cell membranes rich in D2 receptors, is resuspended in the incubation buffer.[6]
-
Binding Reaction Setup: In a 96-well plate, set up triplicate wells for three conditions:
-
Total Binding: Add membrane preparation, a D2-specific radioligand (e.g., [3H]-Spiperone), and vehicle.
-
Non-Specific Binding (NSB): Add membrane preparation, radioligand, and a high concentration of an unlabeled competitor (e.g., 10 µM haloperidol).[6]
-
Test Compound: Add membrane preparation, radioligand, and varying concentrations of Fluphenazine.
-
-
Incubation: Incubate the plate at room temperature (e.g., for 60 minutes) to allow the binding reaction to reach equilibrium.[6]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[6]
-
Washing: Quickly wash the filters with ice-cold incubation buffer to remove any unbound radioligand.[6]
-
Quantification: Place the filters into scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.[6]
-
Data Analysis:
-
Calculate the average counts per minute (CPM) for each condition.
-
Determine Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Calculate the percent inhibition of specific binding for each Fluphenazine concentration and determine the IC50 value.
-
Visualizations
The following diagrams illustrate key concepts and workflows for addressing non-specific binding.
References
- 1. nicoyalife.com [nicoyalife.com]
- 2. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 3. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Fluphenazine | C22H26F3N3OS | CID 3372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Fluphenazine decanoate (timing of administration) for people with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing injection protocols for Fluphenazine decanoate to ensure consistent delivery
This guide provides technical support for researchers, scientists, and drug development professionals on optimizing injection protocols for Fluphenazine (B1673473) Decanoate (B1226879) to ensure consistent and reliable drug delivery in an experimental setting.
Frequently Asked Questions (FAQs)
Q1: What is Fluphenazine Decanoate and its mechanism of action?
Fluphenazine decanoate is a long-acting injectable (LAI) antipsychotic medication.[1] It is the decanoate ester of the phenothiazine-class antipsychotic, fluphenazine.[1][2] The drug is formulated in an oil-based vehicle, typically sesame oil, which allows for its slow release from the injection site.[3][4] After deep intramuscular (IM) or subcutaneous (SC) injection, the ester is gradually absorbed and then hydrolyzed by plasma enzymes to release the active fluphenazine.[1] The active fluphenazine primarily exerts its therapeutic effect by blocking dopamine (B1211576) D2 receptors in the brain's dopaminergic pathways, which is believed to mitigate symptoms of psychosis like hallucinations and delusions.[1][5]
Q2: What are the key pharmacokinetic properties to consider when designing a study?
The pharmacokinetics of fluphenazine decanoate are characterized by slow absorption and a long half-life, which are determined by the rate of ester release from the depot.[6] Peak plasma concentrations (Tmax) of fluphenazine are typically observed within 24 hours after an injection.[4][6] The apparent half-life after a single injection is approximately 6.8 to 9.6 days.[5][6][7] With multiple injections, the half-life can extend to 14.3 days as the drug reaches a steady state.[8] It can take up to three months of consistent administration to achieve steady-state plasma levels.[4][9]
Q3: What factors can influence the consistency of drug delivery?
Several factors can affect the absorption and release of fluphenazine decanoate from the injection site, potentially leading to variability in plasma concentrations. These include:
-
Injection Technique: Proper technique, such as the Z-track method, is crucial to prevent medication leakage into subcutaneous tissue.[3][10]
-
Injection Site: While some studies show similar plasma concentrations between gluteal and thigh injections, the choice of muscle group (e.g., gluteal vs. deltoid) can be significant.[6][11] The gluteal muscle is the most common and recommended site for this formulation.[8][12]
-
Patient-Specific Factors: Variables such as body weight, amount of subcutaneous fat, and vascularity at the injection site can influence drug absorption.[6]
-
Formulation Properties: The viscosity of the sesame oil vehicle requires specific administration techniques to ensure accurate delivery.[3][13] Using a wet needle or syringe may cause the solution to become cloudy.[2][9][14]
Q4: What are the recommended injection sites?
Fluphenazine decanoate is typically administered via deep intramuscular injection into the gluteal region.[3][5] Subcutaneous injection is also an option according to package labeling, though it is rarely used.[3][14] Some long-acting injectables are approved for deltoid injection, but for fluphenazine decanoate, the gluteal site is standard to accommodate the oily vehicle and injection volume.[3][12] It is recommended to rotate injection sites for subsequent administrations.[15]
Troubleshooting Guides
Q1: We are observing high inter-subject variability in plasma concentrations. What could be the cause and how can we mitigate it?
High variability is a common challenge. Potential causes include inconsistencies in injection protocol and subject-specific differences.
-
Potential Cause: Inconsistent Injection Technique.
-
Potential Cause: Variable Drug Absorption.
-
Troubleshooting Action: Control for factors that affect absorption. Use the same muscle group (e.g., dorsogluteal) for all subjects, as pharmacokinetics can differ between sites.[6][11] Record subject BMI, as needle length may need to be adjusted for individuals with more subcutaneous fat to ensure intramuscular delivery.[16]
-
-
Potential Cause: Subject Metabolism.
-
Troubleshooting Action: Be aware that fluphenazine is metabolized by the CYP2D6 enzyme.[3] Concomitant medications that induce or inhibit this enzyme can alter plasma levels. Screen subjects for interacting medications.
-
Q2: Subjects are reporting significant pain and inflammation at the injection site. How can we minimize this?
Injection site reactions can occur, partly because fluphenazine decanoate is in an oil-based vehicle, which can be more irritating than aqueous solutions.[3][4]
-
Potential Cause: Irritation from the oil vehicle.
-
Potential Cause: Needle Trauma.
-
Troubleshooting Action: Use the smallest appropriate needle gauge for the injection. Since the solution is viscous, a 21-gauge needle is often recommended.[2][3][9] Consider using a larger gauge needle (e.g., 18-gauge) to draw the solution from the vial and then switching to a new, smaller gauge needle (e.g., 21-gauge) for the injection to improve subject comfort.[3]
-
-
Potential Cause: Tissue Distension.
-
Troubleshooting Action: Avoid administering more than 3 mL in a single injection.[3] If a larger volume is required, split the dose between two separate injection sites.[18] Ensure the injection is administered slowly (e.g., 10 seconds per milliliter) to allow the muscle tissue to accommodate the volume.[19][20]
-
Q3: We've noticed the solution appears cloudy in the syringe before administration. Is this a problem?
Yes, this indicates a potential issue with preparation.
-
Potential Cause: Contamination with water.
-
Troubleshooting Action: Fluphenazine decanoate solution may become cloudy if it comes into contact with water. Always use a dry syringe and a dry needle for both drawing up and administering the medication.[2][9][14] Visually inspect the solution for particulate matter and discoloration before administration.[9]
-
Q4: How should a missed or delayed dose be handled in a research protocol?
Managing protocol deviations is critical for data integrity.
-
Potential Cause: Subject misses a scheduled administration.
-
Troubleshooting Action: The management depends on the dosing interval and the length of the delay. For a typical 2- to 4-week dosing schedule, if a subject is between 4-6 weeks from their last dose, the maintenance dose can likely be administered.[3] If the delay is greater than 6 weeks, re-consulting the loading dose schedule may be necessary.[3] Studies have shown that fluphenazine levels may remain detectable for many weeks after discontinuation, but a significant decrease can occur after 8 weeks.[21] Any deviation should be clearly documented, and the subject's data may need to be analyzed separately.
-
Data Presentation
Table 1: Recommended Administration Parameters for Fluphenazine Decanoate
| Parameter | Recommendation | Source(s) |
| Initial Dose | 12.5 mg to 25 mg (0.5 to 1 mL) | [2][9][22] |
| Maintenance Dose | 12.5 mg to 100 mg | [5][7][22] |
| Maximum Dose | Do not exceed 100 mg per injection | [2][9][22] |
| Dosing Interval | Every 2 to 5 weeks | [5][7] |
| Injection Route | Deep Intramuscular (IM) or Subcutaneous (SC) | [2][8] |
| Recommended Site | Gluteal Muscle | [3][5][8][12] |
| Maximum Volume/Site | 3 mL | [3] |
Table 2: Key Pharmacokinetic Data
| Parameter | Value | Source(s) |
| Time to Peak Plasma (Tmax) | 24 hours | [4][6] |
| Half-Life (single dose) | 6.8 - 9.6 days | [5][6][7] |
| Half-Life (multiple doses) | ~14.3 days | [8] |
| Time to Steady State | ~3 months | [4][9] |
| Therapeutic Plasma Level | 1 - 4 ng/mL (trough) | [3] |
Table 3: Needle Selection Guide for Intramuscular Injections
| Injection Site | Patient Characteristic | Recommended Needle Gauge | Recommended Needle Length | Source(s) |
| Gluteal | Adult < 90 kg | 21G - 22G | 1.5 inches (38 mm) | [3][16][23] |
| Gluteal | Adult > 90 kg (obese) | 21G | 2 inches (50 mm) | [16][23] |
| Deltoid | Adult < 90 kg | 23G - 25G | 1 inch (25 mm) | [3][16] |
| Deltoid | Adult > 90 kg | 23G - 25G | 1.5 inches (38 mm) | [16] |
Note: For the viscous, oil-based Fluphenazine Decanoate, a lower gauge (thicker) needle, such as 21G, is generally recommended for administration to ensure smooth delivery.[3][9][13]
Experimental Protocols
Protocol 1: Standardized Intramuscular (IM) Injection via Z-Track Method
This protocol describes the standardized procedure for administering Fluphenazine Decanoate using the Z-track method to minimize medication leakage and site irritation.[10][17]
Materials:
-
Vial of Fluphenazine Decanoate (25 mg/mL)
-
Sterile 18G needle (for drawing up)
-
Sterile 21G needle (1.5 or 2-inch, as appropriate for subject)
-
Dry, sterile syringe (3 mL or 5 mL)
-
Alcohol swabs
-
Sterile gauze
-
Sharps disposal container
Procedure:
-
Preparation: Wash hands and put on gloves. Visually inspect the drug vial for particulate matter or discoloration.[9]
-
Drawing Medication: a. Clean the vial's rubber stopper with an alcohol swab. b. Attach the 18G needle to the dry syringe. Draw air into the syringe equal to the volume of medication to be injected. c. Insert the needle into the vial and inject the air. Invert the vial and withdraw the prescribed dose. d. Remove the 18G needle and replace it with the new 21G administration needle.[3] This prevents any medication on the outside of the needle from irritating tissues and ensures the needle is sharp.
-
Site Selection: Identify the injection site (e.g., dorsogluteal muscle). Clean the area with an alcohol swab and allow it to air dry completely.[20]
-
Z-Track Administration: a. With the non-dominant hand, pull the skin and subcutaneous tissue laterally or downward about 1-1.5 inches (2.5-3.8 cm) from the injection site.[10][20] b. Hold the skin firmly in this displaced position. c. With the dominant hand, insert the needle at a 90-degree angle into the muscle with a quick, smooth motion.[20] d. While holding the skin taut, slowly inject the medication at a rate of approximately 10 seconds per 1 mL.[20]
-
Post-Injection: a. Wait for 10 seconds after the injection is complete before withdrawing the needle.[20] b. Simultaneously withdraw the needle smoothly and release the displaced skin. This allows the tissue layers to slide back into place, creating a "Z" shaped path that seals the medication in the muscle.[17] c. Apply gentle pressure with a sterile gauze pad. Do not massage the injection site, as this can cause irritation and force medication into the subcutaneous tissue.[20]
-
Disposal: Dispose of the needle and syringe in a sharps container immediately.
Visualizations
Caption: Pharmacokinetic pathway of Fluphenazine Decanoate.
Caption: Workflow for a Fluphenazine Decanoate PK study.
Caption: Decision tree for troubleshooting injection site issues.
References
- 1. What is the mechanism of Fluphenazine Decanoate? [synapse.patsnap.com]
- 2. FLUPHENAZINE DECANOATE INJECTION, USP [dailymed.nlm.nih.gov]
- 3. Fluphenazine Decanoate (“Prolixin Dec”) | SMI CalAdviser [smicaladviser.org]
- 4. Fluphenazine and Fluphenazine Decanoate (Chapter 8) - The Clinical Use of Antipsychotic Plasma Levels [cambridge.org]
- 5. Fluphenazine decanoate (timing of administration) for people with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic Characteristics of Long-Acting Injectable Antipsychotics for Schizophrenia: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mims.com [mims.com]
- 8. mentalhealth.com [mentalhealth.com]
- 9. droracle.ai [droracle.ai]
- 10. What is the Z-Track Method? | Nurse.com [nurse.com]
- 11. researchgate.net [researchgate.net]
- 12. cntw.nhs.uk [cntw.nhs.uk]
- 13. Needle Sizes Explained: Choosing the Right Gauge for Different Injections [surgo.com]
- 14. medcentral.com [medcentral.com]
- 15. youtube.com [youtube.com]
- 16. ajan.com.au [ajan.com.au]
- 17. Z-Track Method of Injection: Procedure and Side Effects [verywellhealth.com]
- 18. researchgate.net [researchgate.net]
- 19. ondrugdelivery.com [ondrugdelivery.com]
- 20. Z-Track Injections: When and How to Perform Them [webmd.com]
- 21. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 22. drugs.com [drugs.com]
- 23. unalocal183.com [unalocal183.com]
Technical Support Center: Mitigating the Sedative Effects of Fluphenazine in Behavioral Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering sedative effects of Fluphenazine (B1673473) in behavioral experiments.
Troubleshooting Guides
Issue: Significant reduction in locomotor activity and exploratory behavior after Fluphenazine administration.
Question: My subjects (rodents) show a marked decrease in movement and exploration in the open field test after receiving Fluphenazine, confounding the interpretation of my behavioral data. How can I address this?
Answer:
Fluphenazine, a potent dopamine (B1211576) D2 receptor antagonist, can cause sedation and motor impairment, which can manifest as reduced locomotor activity.[1] Here are several strategies to mitigate these effects:
-
Dose Optimization:
-
Recommendation: Conduct a dose-response study to identify the minimal effective dose of Fluphenazine that produces the desired antipsychotic-like effect with the least sedation.
-
Rationale: The sedative and cataleptic effects of Fluphenazine are dose-dependent.[2] Lower doses may be sufficient to achieve the desired pharmacological effect without causing significant motor impairment. For example, doses above 0.2 mg/kg in rats have been associated with a higher incidence of extrapyramidal symptoms, which can include motor rigidity that contributes to reduced activity.[2]
-
-
Acclimatization and Habituation:
-
Recommendation: Ensure a sufficient habituation period for the animals to the testing environment before drug administration.
-
Rationale: Novel environments can induce anxiety and alter baseline locomotor activity. A proper habituation period helps in obtaining a stable baseline, making the drug-induced effects more discernible.
-
-
Pharmacological Co-treatment (Experimental):
-
Recommendation: Consider the co-administration of a non-sedating stimulant, such as a low dose of amphetamine or modafinil. This should be approached with caution as it can introduce confounding variables.
-
Rationale: Stimulants can counteract the sedative effects of antipsychotics. However, it is crucial to conduct thorough pilot studies to determine a dose of the stimulant that does not independently affect the behavioral paradigm being studied.
-
-
Choice of Fluphenazine Ester:
-
Recommendation: Be mindful of the pharmacokinetic profile of the Fluphenazine ester being used (e.g., hydrochloride vs. decanoate).
-
Rationale: Long-acting esters like Fluphenazine decanoate (B1226879) will have a prolonged sedative effect compared to the shorter-acting hydrochloride salt.[3] For acute behavioral tests, the hydrochloride salt may be more appropriate.
-
Issue: Animals exhibit catalepsy, interfering with task performance.
Question: My animals are showing signs of catalepsy (e.g., remaining in an externally imposed posture) after Fluphenazine administration, which makes it impossible to assess their performance in tasks requiring active responses. What can I do?
Answer:
Catalepsy is a well-documented extrapyramidal side effect of typical antipsychotics like Fluphenazine, resulting from potent D2 receptor blockade in the nigrostriatal pathway.[4]
-
Dose Reduction:
-
Recommendation: As with sedation, the first step should be to determine the lowest dose of Fluphenazine that does not induce significant catalepsy.
-
Rationale: Catalepsy is a dose-dependent effect.[5]
-
-
Anticholinergic Co-treatment:
-
Recommendation: In some experimental designs, co-administration of an anticholinergic agent like scopolamine (B1681570) or biperiden (B1667296) can be considered.
-
Rationale: Anticholinergics can alleviate drug-induced parkinsonism and catalepsy. However, these agents have their own cognitive and behavioral effects that must be controlled for.
-
-
Consider Atypical Antipsychotics:
-
Recommendation: If the experimental design allows, consider using an atypical antipsychotic with a lower propensity for inducing extrapyramidal side effects.
-
Rationale: Atypical antipsychotics generally have a lower affinity for D2 receptors and a higher affinity for serotonin (B10506) 5-HT2A receptors, which is thought to contribute to a lower risk of catalepsy.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of Fluphenazine-induced sedation?
A1: Fluphenazine's sedative effects are primarily attributed to its antagonism of histamine (B1213489) H1 receptors and alpha-1 adrenergic receptors.[6][7] While its primary antipsychotic action is through dopamine D2 receptor blockade, its effects on these other receptor systems contribute to its sedative properties.
Q2: How long do the sedative effects of Fluphenazine typically last in rodents?
A2: The duration of sedative effects depends on the dose and the specific ester used. For Fluphenazine hydrochloride administered intraperitoneally or subcutaneously, sedative effects can be observed for several hours.[3] For the long-acting esters like Fluphenazine decanoate, the sedative and motor-impairing effects can last for several days to weeks.[4]
Q3: Are there alternative typical antipsychotics with less sedative potential than Fluphenazine?
A3: Fluphenazine is considered a high-potency typical antipsychotic, which generally have less sedation compared to low-potency typicals like chlorpromazine.[6] However, among high-potency agents, there can be subtle differences. Haloperidol is another high-potency typical antipsychotic that is frequently used in behavioral research and may have a slightly different sedative profile. Direct comparative studies in specific behavioral paradigms are recommended.
Q4: Can tolerance develop to the sedative effects of Fluphenazine with chronic administration?
A4: Some studies in rats have shown that with chronic administration of Fluphenazine, there can be a reversal of the initial depression of locomotor and exploratory activities, suggesting a form of tolerance or adaptation to the sedative effects.[8] However, a sensitization to the cataleptic effects has also been observed.[5]
Q5: How can I quantitatively measure sedation in my behavioral experiment?
A5: Sedation can be quantified using various behavioral tests:
-
Open Field Test: Measure total distance traveled, velocity, and time spent immobile.[7]
-
Rotarod Test: Assess motor coordination and balance, which can be impaired by sedation.
-
Catalepsy Bar Test: Quantify the time an animal remains in an unnatural posture.[1][4]
Data Presentation
Table 1: Comparative Sedative and Cataleptic Effects of Antipsychotics in Rodents
| Drug | Class | Dose (mg/kg, route) | Animal Model | Effect on Locomotor Activity | Catalepsy Induction |
| Fluphenazine | Typical | 1-5, i.p. | Rat | Significant Decrease[8] | Dose-dependent increase[5] |
| Haloperidol | Typical | 0.5-2, i.p. | Rat | Significant Decrease | Dose-dependent increase |
| Chlorpromazine | Typical (Low-potency) | 5-10, i.p. | Rat | Pronounced Decrease[6] | Moderate |
| Clozapine | Atypical | 5-20, i.p. | Rat | Moderate Decrease | Low to negligible |
| Risperidone | Atypical | 1-3, i.p. | Rat | Mild to Moderate Decrease | Low |
Note: The effective dose and magnitude of effect can vary depending on the specific behavioral test, animal strain, and experimental conditions.
Experimental Protocols
Protocol 1: Dose-Response Assessment of Fluphenazine-Induced Sedation using the Open Field Test
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Apparatus: Open field arena (e.g., 100cm x 100cm) with automated tracking software.
-
Habituation: Place each rat in the open field for 30 minutes one day prior to testing to allow for habituation to the novel environment.
-
Drug Administration:
-
Divide animals into groups (n=8-10 per group).
-
Administer Fluphenazine hydrochloride intraperitoneally (i.p.) at various doses (e.g., 0, 0.1, 0.5, 1, and 2 mg/kg) dissolved in a saline vehicle.
-
-
Behavioral Testing: 30 minutes after injection, place each rat in the center of the open field arena and record its activity for 15 minutes.
-
Data Analysis: Analyze the total distance traveled, average velocity, and time spent immobile for each dose group. A significant decrease in distance and velocity, and an increase in immobility time, compared to the vehicle control group, indicates sedation.
Mandatory Visualization
Caption: Fluphenazine's antagonism of H1 and Alpha-1 receptors contributes to sedation.
Caption: A logical workflow for troubleshooting Fluphenazine-induced sedation.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluphenazine dose, clinical response, and extrapyramidal symptoms during acute treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Pharmacological studies of long-acting phenothiazines with particular reference to fluphenazine decanoate (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catalepsy produced by long-acting neuroleptics, fluphenazine enanthate and fluphenazine decanoate, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Single preexposure to fluphenazine produces persisting behavioral sensitization accompanied by tolerance to fluphenazine-induced striatal dopamine overflow in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drugs That Modify Animal Behavior | Veterian Key [veteriankey.com]
- 7. behavior of rats and mice administered active metabolites of fluphenazine, 7-hydroxy-fluphenazine and fluphenazine-sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Behavior of rats during one-year administration of fluphenazine and subsequent withdrawal period - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting Fluphenazine concentration to avoid off-target effects in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fluphenazine (B1673473) in in vitro experiments. The following information is intended to help optimize experimental design and mitigate off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Fluphenazine in vitro?
Fluphenazine primarily functions as a potent antagonist of dopamine (B1211576) D1 and D2 receptors.[1][2][3] It binds to these receptors, blocking the downstream signaling typically initiated by dopamine. This action is central to its antipsychotic effects observed in vivo and is a key consideration for in vitro studies modeling dopaminergic systems.
Q2: At what concentration range does Fluphenazine exhibit its on-target D2 receptor antagonism?
Fluphenazine exhibits high affinity for dopamine D2 receptors, with reported Ki values in the low nanomolar range. To specifically study its on-target effects, it is recommended to use concentrations as close to the Ki value as possible, typically in the range of 1-100 nM. However, the optimal concentration will depend on the specific cell type and experimental conditions.
Q3: What are the known off-target effects of Fluphenazine in vitro?
Fluphenazine can exert several off-target effects, particularly at higher concentrations. These include:
-
Antagonism of other receptors: It can also block alpha-1 adrenergic, muscarinic M1, and histaminergic H1 receptors.[3][4]
-
Calmodulin inhibition: Fluphenazine is a known inhibitor of calmodulin, a ubiquitous calcium-binding protein involved in numerous cellular processes.[3][5]
-
Anticancer activity: It has been shown to induce apoptosis, inhibit cell proliferation, and affect signaling pathways such as Akt and Wnt in various cancer cell lines.[5][6][7][8]
-
Induction of Reactive Oxygen Species (ROS): Some studies have reported that Fluphenazine can induce the production of ROS, leading to oxidative stress.[5][6]
Q4: How can I minimize off-target effects in my experiments?
To minimize off-target effects, it is crucial to:
-
Use the lowest effective concentration: Determine the minimal concentration of Fluphenazine required to achieve the desired on-target effect through dose-response studies.
-
Conduct control experiments: Include appropriate controls to differentiate between on-target and off-target effects. For example, using a more selective D2 antagonist or co-treatment with an antioxidant to assess the role of ROS.
-
Choose appropriate cell lines: Select cell lines that express the target of interest (e.g., D2 receptors) at relevant levels and have a well-characterized response to Fluphenazine.
-
Careful data interpretation: Be mindful of the potential for off-target effects when analyzing and interpreting your results, especially at higher concentrations.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell toxicity or unexpected cell death | Fluphenazine concentration is too high, leading to off-target cytotoxic effects. | Perform a dose-response curve to determine the IC50 value for your specific cell line. Start with a concentration range from nanomolar to micromolar. Consider using a less toxic, more selective D2 antagonist as a control. |
| Inconsistent results between experiments | Variability in cell density, passage number, or treatment duration. | Standardize your experimental protocol. Ensure consistent cell seeding density and use cells within a defined passage number range. Optimize the treatment duration for your specific assay. |
| Observed effects are not blocked by a selective D2 receptor antagonist | The observed effect is likely an off-target effect of Fluphenazine. | Investigate other potential targets of Fluphenazine, such as calmodulin or the Akt signaling pathway. Use specific inhibitors or activators of these pathways to confirm the mechanism. |
| Difficulty in detecting on-target D2 receptor antagonism | Low expression of D2 receptors in the chosen cell line. Insufficient assay sensitivity. | Confirm D2 receptor expression in your cell line using techniques like Western blotting or qPCR. Use a highly sensitive assay for measuring D2 receptor activity, such as a radioligand binding assay or a functional assay measuring downstream signaling (e.g., cAMP levels). |
Quantitative Data Summary
The following tables summarize key quantitative data for Fluphenazine's on-target and off-target effects.
Table 1: On-Target Dopamine Receptor Binding Affinities
| Receptor Subtype | Ki (nM) |
| D1 | ~1-3 |
| D2 | 0.02 - 0.23 |
| D3 | 0.39 - 0.58 |
| D4 | 0.29 - 0.48 |
Data compiled from publicly available resources.
Table 2: Off-Target Cytotoxic Effects (IC50/EC50 Values)
| Cell Line | Effect | IC50 / EC50 (µM) |
| OVCAR-3 (Ovarian Cancer) | Anticancer effect | 3.84 |
| L1210 (Leukemia) | Anticancer effect | 6 |
| SH-SY5Y (Neuroblastoma) | Cytotoxicity | 15 |
| Various Cancer Cell Lines | Inhibition of Calmodulin-activated phosphodiesterase | 14 |
Note: IC50 and EC50 values can vary significantly depending on the cell line and experimental conditions.
Experimental Protocols
Dopamine D2 Receptor Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of Fluphenazine for the D2 receptor.
Materials:
-
Cell membranes expressing dopamine D2 receptors
-
Radiolabeled ligand (e.g., [³H]Spiperone)
-
Unlabeled competitor (Fluphenazine)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of Fluphenazine in assay buffer.
-
In a 96-well plate, add cell membranes, a fixed concentration of radiolabeled ligand, and varying concentrations of Fluphenazine.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known D2 antagonist like unlabeled Spiperone).
-
Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the Fluphenazine concentration and fit the data to a one-site competition model to determine the Ki value.
Cell Viability (MTT) Assay
This protocol outlines the steps for assessing the cytotoxic effects of Fluphenazine using an MTT assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Fluphenazine stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of Fluphenazine concentrations for the desired duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Visually confirm the formation of purple formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for a further 15 minutes to 4 hours, with gentle shaking, until the crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.[9][10][11]
Visualizations
References
- 1. Fluphenazine | C22H26F3N3OS | CID 3372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Modulation of basal ganglia neurotransmission by the classical antipsychotic fluphenazine is due in part to the blockade of dopamine D1-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluphenazine - Wikipedia [en.wikipedia.org]
- 4. Fluphenazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Antipsychotic Drug Fluphenazine against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro anticancer activity of fluphenazine, perphenazine and prochlorperazine. A review [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Fluphenazine Interference in Fluorescence-Based Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by the antipsychotic drug fluphenazine (B1673473) in fluorescence-based assays. Our goal is to help you identify, understand, and mitigate these effects to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is fluphenazine and why might it interfere with my fluorescence assay?
A1: Fluphenazine is a typical antipsychotic medication belonging to the phenothiazine (B1677639) class.[1][2] Phenothiazine derivatives are known to possess fluorescent properties, which means fluphenazine itself can absorb and emit light, potentially overlapping with the excitation and emission spectra of your assay's fluorophores. This intrinsic fluorescence, often referred to as autofluorescence, can lead to artificially high background signals and inaccurate results.
Q2: What are the known spectral properties of fluphenazine?
A2: Fluphenazine exhibits characteristic absorption bands in the ultraviolet (UV) region of the spectrum. Studies have shown absorption maxima at approximately 256 nm and 306 nm.[3] While detailed excitation and emission spectra for fluphenazine are not widely published, its structural class (phenothiazine) suggests potential for fluorescence in the blue-to-green region of the spectrum. Additionally, one study observed that fluphenazine can quench the fluorescence of eosin (B541160) dye at 512 nm when excited at 330 nm.[4]
Q3: How can I determine if fluphenazine is interfering with my specific assay?
A3: To ascertain if fluphenazine is the source of interference, you should run a "compound-only" control. This involves preparing wells containing fluphenazine at the same concentration used in your experiment, but without the fluorescent reporter or other biological components of your assay. If you observe a significant signal in these wells at your assay's excitation and emission wavelengths, it confirms that fluphenazine is contributing to the overall fluorescence.
Q4: What are the primary mechanisms of fluphenazine interference?
A4: The two main mechanisms are:
-
Autofluorescence: Fluphenazine emits its own light upon excitation, leading to false-positive signals.
-
Signal Quenching: Fluphenazine can absorb the light emitted by your assay's fluorophore, leading to a decrease in the measured signal and potentially a false-negative result.[4][5]
Troubleshooting Guides
Issue 1: High Background Fluorescence Observed in the Presence of Fluphenazine
High background fluorescence is a common indicator of interference from a test compound. This guide provides a step-by-step approach to diagnose and mitigate this issue.
Troubleshooting Workflow for High Background Fluorescence
Caption: Troubleshooting workflow for high background fluorescence.
Mitigation Strategies for Fluphenazine Interference
Once fluphenazine interference is confirmed, several strategies can be employed to minimize its impact on your assay results.
| Mitigation Strategy | Principle | Advantages | Disadvantages |
| Background Subtraction | Measure the fluorescence of a "fluphenazine-only" control and subtract this value from the experimental wells. | Simple to implement with most plate readers. | May not be accurate if fluphenazine's fluorescence is altered by other assay components. |
| Use of Red-Shifted Dyes | Switch to a fluorophore with excitation and emission wavelengths in the red or far-red spectrum (>600 nm), where compound autofluorescence is less common.[6] | Often a very effective way to avoid interference. | Requires re-optimization of the assay with a new fluorophore. |
| Spectral Unmixing | Use a spectrophotometer or imaging system with spectral detection capabilities to mathematically separate the emission spectrum of fluphenazine from that of the assay fluorophore. | Can be very precise in separating overlapping spectra. | Requires specialized instrumentation and software. |
| Time-Resolved Fluorescence (TRF) | Utilize long-lifetime fluorophores (e.g., lanthanides) and introduce a delay between excitation and emission detection. This allows the short-lived background fluorescence from fluphenazine to decay before measurement.[5] | Highly effective at reducing background from short-lived fluorescence. | Requires specific TRF-compatible reagents and instrumentation. |
Experimental Protocols
Protocol 1: Background Subtraction for Plate Reader Assays
Objective: To correct for fluphenazine autofluorescence by subtracting its signal from the total fluorescence measurement.
Materials:
-
96-well or 384-well microplate (black, clear bottom recommended for cell-based assays)
-
Your fluorescence-based assay components
-
Fluphenazine stock solution
-
Assay buffer
-
Fluorescence plate reader
Procedure:
-
Plate Layout: Designate wells for:
-
Blank: Assay buffer only.
-
Fluphenazine Control: Fluphenazine at the final assay concentration in assay buffer.
-
Assay Control: All assay components except fluphenazine.
-
Experimental: All assay components including fluphenazine.
-
-
Dispensing: Add the respective components to the wells according to your plate layout.
-
Incubation: Incubate the plate as required by your primary assay protocol.
-
Measurement: Read the fluorescence intensity on a plate reader using the excitation and emission wavelengths specific to your assay's fluorophore.
-
Data Analysis:
-
Calculate the average fluorescence of the "Blank" wells and subtract this from all other wells.
-
Calculate the average fluorescence of the "Fluphenazine Control" wells.
-
For each "Experimental" well, subtract the average "Fluphenazine Control" value to obtain the corrected signal.
-
Protocol 2: General Workflow for Spectral Unmixing
Objective: To mathematically separate the fluorescence signal of fluphenazine from the signal of the assay fluorophore.
Materials:
-
Microscope or plate reader with spectral detection capabilities
-
Software capable of linear spectral unmixing
-
Samples prepared as for your primary assay
Procedure:
-
Acquire Reference Spectra:
-
Prepare a sample containing only your assay fluorophore (e.g., labeled cells or purified protein). Acquire its emission spectrum.
-
Prepare a sample containing only fluphenazine at the assay concentration. Acquire its emission spectrum.
-
-
Acquire Experimental Data: Acquire the full spectral image or data from your experimental samples containing both the assay fluorophore and fluphenazine.
-
Perform Spectral Unmixing: Use the software to unmix the experimental data based on the reference spectra. The software will calculate the contribution of each component (assay fluorophore and fluphenazine) to the total signal in each pixel or well.
-
Analyze Unmixed Data: Analyze the resulting image or data that represents only the signal from your assay fluorophore.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the conceptual basis of fluphenazine interference and a generalized experimental workflow for its mitigation.
Caption: Mechanism of fluphenazine fluorescence interference.
Caption: Experimental workflow for mitigating fluphenazine interference.
References
- 1. Fluphenazine - Wikipedia [en.wikipedia.org]
- 2. Fluphenazine | C22H26F3N3OS | CID 3372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. PlumX [plu.mx]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Fluphenazine Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Fluphenazine (B1673473) stock solutions. Below are troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing Fluphenazine stock solutions?
A1: The choice of solvent depends on the specific form of Fluphenazine being used. For Fluphenazine dihydrochloride (B599025), common organic solvents such as Dimethyl Sulfoxide (DMSO), methanol, and ethanol (B145695) are effective.[1] For Fluphenazine decanoate, which is more lipophilic, it is soluble in various organic solvents and oils.[2] Due to the poor aqueous solubility of Fluphenazine, it is recommended to first dissolve the compound in an organic solvent before further dilution into aqueous buffers or cell culture media.[3][4]
Q2: What are the recommended storage conditions and stability for Fluphenazine stock solutions?
A2: For optimal stability, Fluphenazine stock solutions should be stored at low temperatures, protected from light, and aliquoted to avoid repeated freeze-thaw cycles. Aqueous solutions of Fluphenazine are not recommended for storage longer than one day.[3] Commercial preparations of fluphenazine should be protected from light and stored at room temperature, with freezing of oral solutions and injections being avoided.[3]
Q3: How should I handle the dilution of a concentrated Fluphenazine stock solution into an aqueous medium for cell culture experiments?
A3: To avoid precipitation when diluting a concentrated stock (e.g., in DMSO) into an aqueous medium, a stepwise dilution approach is recommended. Pre-warming the cell culture medium to 37°C can also help maintain solubility. It is crucial to ensure the final concentration of the organic solvent (like DMSO) is kept low (typically below 0.5%) to avoid solvent-induced cellular toxicity.[5]
Q4: What are the signs of Fluphenazine degradation in my stock solution?
A4: Visual signs of degradation can include a marked discoloration of the solution or the formation of a precipitate.[3] Fluphenazine is sensitive to light and can undergo oxidative degradation.[3][6] If you observe these changes, it is best to discard the solution and prepare a fresh stock.
Q5: Can I mix Fluphenazine hydrochloride oral concentrate with any beverage for administration in animal studies?
A5: No. Fluphenazine hydrochloride oral concentrate should not be mixed with beverages containing caffeine (B1668208) (like coffee or cola), tannic acid (such as tea), or pectinates (e.g., apple juice), as this may result in physical incompatibility.[3]
Data Presentation
Table 1: Solubility of Fluphenazine Derivatives in Common Solvents
| Compound | Solvent | Solubility | Reference |
| Fluphenazine-N-2-chloroethane (hydrochloride) | Ethanol | ~1 mg/mL | [3] |
| Fluphenazine-N-2-chloroethane (hydrochloride) | DMSO | ~10 mg/mL | [3] |
| Fluphenazine-N-2-chloroethane (hydrochloride) | Dimethyl formamide (B127407) (DMF) | ~10 mg/mL | [3] |
| Fluphenazine hydrochloride | Water | ~100 mg/mL | [7] |
| Fluphenazine decanoate | Water | Insoluble | [8] |
Table 2: Recommended Long-Term Storage Conditions for Fluphenazine
| Form of Fluphenazine | Storage Form | Temperature | Duration | Reference |
| Fluphenazine decanoate | Solid (Pure form) | -20°C | 3 years | |
| Fluphenazine decanoate | Solid (Pure form) | 4°C | 2 years | |
| Fluphenazine decanoate | In Solvent | -80°C | 6 months | |
| Fluphenazine decanoate | In Solvent | -20°C | 1 month | |
| Fluphenazine HCl | In Solvent | -80°C | 6 months | |
| Fluphenazine HCl | In Solvent | -20°C | 1 month |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation observed after thawing a frozen stock solution. | The concentration of the solution may be too high for the solvent at a lower temperature. | Gently warm the solution to 37°C and vortex or sonicate to redissolve the precipitate.[9] If precipitation persists, the solution may be supersaturated, and preparing a new, less concentrated stock is recommended. |
| Inconsistent experimental results using the same stock solution. | The stock solution may have degraded due to improper storage (e.g., light exposure, multiple freeze-thaw cycles). | Prepare a fresh stock solution from solid compound. Ensure proper storage in a dark, cold environment and aliquot into single-use vials to minimize freeze-thaw cycles. |
| Precipitation occurs when diluting a DMSO stock into aqueous media. | The drastic change in solvent polarity causes the compound to exceed its solubility limit in the aqueous solution. | Perform a stepwise dilution: first, create an intermediate dilution in a smaller volume of the aqueous medium before adding it to the final volume.[10] Pre-warming the aqueous medium to 37°C can also help. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).[5] |
| Slight yellowish discoloration of a Fluphenazine hydrochloride injection solution. | This may be a normal occurrence that does not affect the compound's potency. | According to the Hazardous Substances Data Bank, a slight yellowish discoloration of fluphenazine hydrochloride injection will not affect potency or efficacy. However, the injection should not be used if it is markedly discolored or if a precipitate is present.[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Fluphenazine Dihydrochloride Stock Solution in DMSO
Materials:
-
Fluphenazine dihydrochloride powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or clear tubes wrapped in aluminum foil
-
Vortex mixer
-
Analytical balance
Procedure:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh the desired amount of Fluphenazine dihydrochloride powder into the tube.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. (Molecular Weight of Fluphenazine dihydrochloride: 510.44 g/mol ).
-
Add the calculated volume of DMSO to the tube containing the powder.
-
Vortex the solution thoroughly for 2-3 minutes until the solid is completely dissolved.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into single-use, tightly sealed vials to minimize freeze-thaw cycles and protect from light.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Forced Degradation Study of Fluphenazine Hydrochloride
This protocol is for assessing the stability of Fluphenazine hydrochloride under various stress conditions.[11][12]
Materials:
-
Fluphenazine hydrochloride stock solution (e.g., 1 mg/mL in methanol)
-
0.1 N Hydrochloric acid (HCl)
-
0.1 N Sodium hydroxide (B78521) (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
HPLC-grade methanol
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Acidic Degradation: Mix 1 mL of the Fluphenazine stock solution with 1 mL of 0.1 N HCl. Keep the mixture at room temperature for a specified time (e.g., 24 hours). Neutralize the solution with 0.1 N NaOH before analysis.
-
Alkaline Degradation: Mix 1 mL of the Fluphenazine stock solution with 1 mL of 0.1 N NaOH. Keep the mixture at room temperature for a specified time (e.g., 24 hours). Neutralize the solution with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the Fluphenazine stock solution with 1 mL of 30% H₂O₂. Keep the mixture at room temperature for a specified time (e.g., 24 hours).
-
Thermal Degradation: Place an aliquot of the Fluphenazine stock solution in a hot air oven at a specified temperature (e.g., 60°C) for a specified time (e.g., 24 hours).
-
Photolytic Degradation: Expose an aliquot of the Fluphenazine stock solution to direct sunlight or a UV lamp for a specified duration.
-
Analysis: Analyze the stressed samples, along with an unstressed control sample, using a suitable analytical method like UV-Vis spectrophotometry or a stability-indicating HPLC method to determine the percentage of degradation.
Mandatory Visualization
Caption: Workflow for preparing and storing Fluphenazine stock solutions.
Caption: A decision tree for troubleshooting common Fluphenazine stock solution problems.
References
- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 2. Fluphenazine | C22H26F3N3OS | CID 3372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. WO2006138048A2 - Formulations comprising fluphenazine or derivatives thereof - Google Patents [patents.google.com]
- 5. emulatebio.com [emulatebio.com]
- 6. Stability-Indicating RP-HPLC Method Development and Validation for the Quantification of Fluphenazine Tablets in Solid Oral Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluphenazine HCl | antipsychotic medication | CAS# 146-56-5 | InvivoChem [invivochem.com]
- 8. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijbpas.com [ijbpas.com]
Navigating Batch-to-Batch Variability of Fluphenazine: A Technical Support Resource
For researchers, scientists, and drug development professionals utilizing Fluphenazine (B1673473), ensuring experimental reproducibility is paramount. However, batch-to-batch variability in commercially available compounds can introduce significant and often unforeseen challenges. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you identify, assess, and mitigate the impact of Fluphenazine variability in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Fluphenazine and what is its primary mechanism of action?
Fluphenazine is a typical antipsychotic medication belonging to the phenothiazine (B1677639) class.[1] It is primarily used in the management of chronic psychoses, such as schizophrenia.[2] The core mechanism of action of Fluphenazine is the antagonism of dopamine (B1211576) D2 receptors in the brain's mesolimbic pathway.[3] By blocking these receptors, it reduces dopaminergic neurotransmission, which is thought to be overactive in conditions like schizophrenia, thereby alleviating positive symptoms such as hallucinations and delusions.[3]
Q2: What are the potential sources of batch-to-batch variability in commercially available Fluphenazine?
Batch-to-batch variability of Fluphenazine can arise from several factors during the manufacturing and handling processes. These can include:
-
Synthesis Impurities: Incomplete reactions or side reactions during the chemical synthesis of Fluphenazine can lead to the presence of by-products and intermediates in the final product.[]
-
Degradation Products: Fluphenazine is susceptible to degradation under conditions of hydrolysis, oxidation, and photolysis.[5][6] Improper storage or handling can lead to the formation of these degradation products.
-
Residual Solvents: Solvents used during the manufacturing and purification process may not be completely removed, leading to their presence in the final product.[]
-
Formulation Differences: The bioavailability and stability of Fluphenazine can be influenced by its formulation, including the excipients used in tablets or the vehicle in injectable forms.[7][8]
Q3: What are the known impurities and degradation products of Fluphenazine?
Several impurities and degradation products of Fluphenazine have been identified. The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) provide monographs that specify tests for these substances to ensure the quality of the drug.[9]
| Impurity/Degradation Product | Type | Potential Origin |
| Fluphenazine Sulphone | Impurity | Synthesis-related |
| 7-Hydroxy Fluphenazine | Metabolite/Impurity | Metabolism, Synthesis |
| Fluphenazine di N-oxide | Impurity | Degradation, Synthesis |
| Fluphenazine decanoate (B1226879) N-oxide-1 | Impurity | Degradation, Synthesis |
| Fluphenazine Enanthate | Impurity | Synthesis-related |
Q4: How can batch-to-batch variability of Fluphenazine impact my experimental results?
Inconsistent batches of Fluphenazine can lead to a range of issues in research settings, including:
-
Variable Potency: The presence of impurities or degradation products can reduce the effective concentration of the active Fluphenazine, leading to weaker than expected biological effects.
-
Altered Pharmacokinetics: Differences in formulation or the presence of certain impurities could affect the solubility, absorption, and metabolism of Fluphenazine, resulting in inconsistent pharmacokinetic profiles.[10]
-
Off-Target Effects: Impurities may have their own biological activities, leading to unexpected or confounding results in your experiments.
-
Lack of Reproducibility: The most significant impact is the inability to reproduce experimental findings, which undermines the validity of the research.
Troubleshooting Guide
This guide is designed to help you troubleshoot experiments where you suspect Fluphenazine batch-to-batch variability might be a contributing factor to inconsistent results.
Issue: I am observing a decreased or inconsistent effect of Fluphenazine in my cell-based/animal model.
Potential Cause: The potency of your Fluphenazine batch may be lower than specified, or the compound may have degraded.
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Prepare a fresh stock solution of Fluphenazine from the same batch.
-
If possible, compare its performance to a previously prepared stock solution that yielded expected results.
-
-
Assess Purity of the Current Batch:
-
If you have access to analytical equipment, perform a purity analysis of your current batch of Fluphenazine. High-Performance Liquid Chromatography (HPLC) is a commonly used method for this purpose.[11]
-
Compare the chromatogram of your current batch to a reference standard or a previous batch that performed as expected. Look for the presence of extra peaks which may indicate impurities or degradation products.[5]
-
-
Source a New Batch:
-
Obtain a new batch of Fluphenazine, preferably from a different supplier or a lot with a recent manufacturing date.
-
Before using the new batch in your main experiment, perform a pilot study to confirm that it produces the expected biological effect.
-
Issue: I am seeing unexpected or off-target effects in my experiments.
Potential Cause: The batch of Fluphenazine you are using may contain impurities with their own biological activity.
Troubleshooting Steps:
-
Review the Certificate of Analysis (CoA):
-
Carefully examine the CoA provided by the manufacturer for the specific batch you are using.
-
Look for information on the purity of the compound and the levels of any identified impurities.
-
-
Analytical Characterization:
-
If the CoA is not sufficiently detailed or you suspect unidentified impurities, consider a more in-depth analytical characterization of the batch using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify any unknown compounds.[5]
-
-
Test a Different Batch/Source:
-
As a crucial control, test a new batch of Fluphenazine from a different supplier. If the unexpected effects disappear with the new batch, it strongly suggests that the issue was with the previous batch.
-
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Fluphenazine Analysis
This is a general HPLC method adapted from the literature for the analysis of Fluphenazine and its degradation products.[5][11] Specific parameters may need to be optimized for your instrument and specific application.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A mixture of methanol (B129727), acetonitrile, and an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate), with the pH adjusted. A common mobile phase composition is a 70:15:15 (v/v/v) ratio of methanol:acetonitrile:buffer.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: 259 nm.[5]
-
Sample Preparation:
-
Prepare a standard stock solution of Fluphenazine in a suitable solvent like methanol at a concentration of 1 mg/mL.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to a desired concentration range (e.g., 1-20 µg/mL).
-
Dissolve a known amount of your Fluphenazine batch in the mobile phase to a concentration within the standard curve range.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject your sample solution.
-
Determine the concentration of Fluphenazine in your sample by comparing its peak area to the calibration curve.
-
Examine the chromatogram for any additional peaks, which may represent impurities or degradation products.
-
Visualizations
Caption: Fluphenazine's primary mechanism of action: Dopamine D2 receptor antagonism.
Caption: Workflow for troubleshooting inconsistent experimental results with Fluphenazine.
References
- 1. Fluphenazine versus Placebo for Schizophrenia | Cochrane [cochrane.org]
- 2. Fluphenazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 5. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Absolute bioavailability of oral immediate and slow release fluphenazine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bepls.com [bepls.com]
- 9. Fluphenazine Decanoate [doi.usp.org]
- 10. Variation in the single dose pharmacokinetics of fluphenazine in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bbrc.in [bbrc.in]
Technical Support Center: Optimizing Fluphenazine Analysis in Tissue Samples
Welcome to the technical support center for optimizing tissue harvesting and processing for Fluphenazine (B1673473) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in tissue harvesting for Fluphenazine analysis?
A1: The most critical first step is the rapid preservation of the tissue immediately after collection. Fluphenazine is susceptible to degradation, and post-mortem changes can alter its concentration. Therefore, tissues should be flash-frozen in liquid nitrogen or on dry ice as quickly as possible to inhibit enzymatic activity and prevent drug degradation.
Q2: How should I store my tissue samples before analysis?
A2: For long-term storage, tissue samples should be kept at -80°C. This temperature minimizes the degradation of Fluphenazine and preserves the integrity of the tissue. Avoid repeated freeze-thaw cycles as this can lead to sample degradation and affect the accuracy of your results.
Q3: I am seeing low recovery of Fluphenazine from my tissue samples. What are the common causes?
A3: Low recovery of Fluphenazine can be attributed to several factors:
-
Incomplete homogenization: The tissue may not be fully disrupted, trapping the analyte within the matrix.
-
Suboptimal extraction solvent: The chosen solvent may not be efficient in extracting the lipophilic Fluphenazine from the tissue matrix.
-
Degradation during processing: Fluphenazine is sensitive to light and oxidation. Exposure to these conditions during sample preparation can lead to loss of the analyte.[1][2]
-
Binding to tissue components: Fluphenazine can bind to proteins and lipids, which may not be efficiently disrupted by the extraction procedure.
-
Inefficient phase separation: During liquid-liquid extraction, an emulsion may form, leading to poor recovery in the organic phase.
Q4: Can the post-mortem interval (PMI) affect Fluphenazine concentrations in tissues?
A4: Yes, the post-mortem interval can significantly impact drug concentrations in tissues, a phenomenon known as post-mortem redistribution (PMR).[3][4][5][6] For lipophilic and basic drugs like Fluphenazine, concentrations can change as the drug diffuses from areas of high concentration (like the liver and lungs) to areas of lower concentration after death.[3][7] It is crucial to collect tissue samples as soon as possible after death and to collect from multiple sites to get a more accurate assessment of the drug's distribution.
Troubleshooting Guides
Low Recovery of Fluphenazine
| Symptom | Possible Cause | Suggested Solution |
| Low Fluphenazine signal in LC-MS/MS | Incomplete tissue homogenization. | Ensure the tissue is completely homogenized. For tough or fibrous tissues, consider using a bead beater with appropriate beads. For softer tissues, a rotor-stator or ultrasonic homogenizer may be sufficient. Always keep samples on ice during homogenization to prevent degradation. |
| Inefficient extraction from the tissue matrix. | Optimize the extraction solvent. Fluphenazine is a basic and lipophilic compound. Consider using a mixture of a polar organic solvent (e.g., acetonitrile, methanol) and a non-polar solvent (e.g., methyl tert-butyl ether, hexane) under alkaline conditions to improve extraction efficiency. | |
| Analyte degradation during sample preparation. | Protect samples from light by using amber vials. Work quickly and keep samples on ice to minimize enzymatic degradation. Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the homogenization buffer. | |
| Poor phase separation during liquid-liquid extraction. | Centrifuge at a higher speed or for a longer duration. If an emulsion persists, try adding a small amount of a different organic solvent or a salt solution to break the emulsion. | |
| Matrix effects (ion suppression or enhancement). | Perform a matrix effect study. If significant matrix effects are observed, consider further sample cleanup using solid-phase extraction (SPE). Using a stable isotope-labeled internal standard for Fluphenazine can also help to correct for matrix effects. |
High Variability in Results
| Symptom | Possible Cause | Suggested Solution |
| Inconsistent Fluphenazine concentrations between replicate samples. | Non-homogenous tissue sample. | Ensure the entire tissue sample is homogenized before taking an aliquot for extraction. For larger organs, it may be necessary to homogenize the entire organ and then sample the homogenate. |
| Inconsistent extraction procedure. | Standardize all steps of the extraction protocol, including solvent volumes, vortexing times, and centrifugation parameters. The use of automated liquid handling systems can improve reproducibility. | |
| Pipetting errors. | Calibrate and verify the accuracy of all pipettes used in the procedure. | |
| Instability of Fluphenazine in the final extract. | Analyze the samples as soon as possible after extraction. If storage is necessary, store the extracts at -80°C and protect them from light. Perform stability studies to determine the maximum allowable storage time. |
Data Presentation
Table 1: Illustrative Recovery of Fluphenazine with Different Homogenization Methods
| Homogenization Method | Tissue Type | Illustrative Mean Recovery (%) | Illustrative RSD (%) |
| Bead Beater | Brain | 92 | 5.1 |
| Liver | 88 | 6.5 | |
| Adipose | 85 | 8.2 | |
| Rotor-Stator Homogenizer | Brain | 89 | 6.3 |
| Liver | 85 | 7.8 | |
| Adipose | 75 | 10.5 | |
| Ultrasonic Homogenizer | Brain | 85 | 7.1 |
| Liver | 81 | 8.9 | |
| Adipose | 68 | 12.3 |
Disclaimer: The data in this table is for illustrative purposes and may not represent actual experimental results.
Table 2: Illustrative Stability of Fluphenazine in Brain Tissue Homogenate
| Storage Condition | Time Point | Illustrative Mean % Remaining |
| Room Temperature (~22°C) | 4 hours | 95 |
| 24 hours | 78 | |
| Refrigerated (4°C) | 24 hours | 98 |
| 72 hours | 92 | |
| Frozen (-20°C) | 1 week | 99 |
| 1 month | 96 | |
| Ultra-low (-80°C) | 1 month | >99 |
| 6 months | 98 |
Disclaimer: The data in this table is for illustrative purposes and may not represent actual experimental results.
Experimental Protocols
Protocol 1: Tissue Homogenization
-
Weigh the frozen tissue sample (typically 100-500 mg).
-
Place the tissue in a 2 mL tube containing ceramic or stainless steel beads.
-
Add 1 mL of ice-cold homogenization buffer (e.g., phosphate-buffered saline, pH 7.4) per 100 mg of tissue.
-
Homogenize the tissue using a bead beater for 2-5 minutes at a high setting. Ensure the sample remains cold by pre-chilling the tubes and holders.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for the extraction procedure.
Protocol 2: Liquid-Liquid Extraction (LLE) of Fluphenazine
-
To 500 µL of tissue homogenate supernatant, add 50 µL of an internal standard solution (e.g., Fluphenazine-d8).
-
Add 100 µL of 1 M sodium hydroxide (B78521) to basify the sample.
-
Add 3 mL of an organic extraction solvent (e.g., methyl tert-butyl ether or a mixture of hexane (B92381) and isoamyl alcohol, 99:1 v/v).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the phases.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE) of Fluphenazine from Liver Tissue[8][9]
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the liver homogenate supernatant onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.
-
Elution: Elute Fluphenazine with 1 mL of 5% ammonium (B1175870) hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in mobile phase for analysis.
Visualizations
Caption: Experimental workflow for Fluphenazine analysis in tissue.
References
- 1. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New fluphenazine analogue with antimutagenic and anti-multidrug resistance activity—degradation profile and stability-indicating method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Postmortem redistribution of drugs: a literature review | springermedizin.de [springermedizin.de]
- 5. dovepress.com [dovepress.com]
- 6. Analytical data supporting the “theoretical” postmortem redistribution factor (Ft): a new model to evaluate postmortem redistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distribution of fluphenazine and its metabolites in brain regions and other tissues of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the efficacy of Fluphenazine decanoate vs. Fluphenazine enanthate.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy, pharmacokinetics, and side effect profiles of two long-acting injectable (LAI) formulations of the typical antipsychotic fluphenazine (B1673473): fluphenazine decanoate (B1226879) and fluphenazine enanthate. The information is supported by data from clinical studies to aid in research and development.
Introduction
Fluphenazine is a first-generation antipsychotic of the phenothiazine (B1677639) class, effective in managing psychosis in schizophrenia.[1] To address issues of non-adherence with oral medication, long-acting injectable formulations were developed.[2] These formulations consist of fluphenazine esterified with a fatty acid and dissolved in a sesame oil vehicle for intramuscular injection.[3] The two primary esters available are the decanoate (a 10-carbon chain) and the enanthate (a 7-carbon chain).[3] This difference in ester chain length is the primary determinant of their distinct pharmacokinetic profiles and, consequently, their clinical application.
Mechanism of Action and Formulation
Both formulations are prodrugs that, after intramuscular injection, are slowly released from the oily vehicle. Esterases in the bloodstream and tissues then hydrolyze the ester bond, releasing the active fluphenazine molecule to exert its antipsychotic effect, primarily through dopamine (B1211576) D2 receptor antagonism.
Below is a diagram illustrating the metabolic pathway from injection to active compound.
Pharmacokinetic Profile Comparison
The primary difference between the two esters lies in their duration of action, which is a direct result of their pharmacokinetic properties. Fluphenazine decanoate has a longer fatty acid chain, making it more lipophilic and causing it to be released more slowly from the injection site.
Studies have shown that the decanoate ester acts longer than the enanthate ester.[4] While one pharmacokinetic analysis in two patients receiving megadoses suggested higher initial plasma levels and better bioavailability with the enanthate form, the decanoate formulation generally has a longer elimination half-life.[5][6]
Table 1: Comparative Pharmacokinetic Parameters
| Parameter | Fluphenazine Decanoate | Fluphenazine Enanthate |
| Duration of Action | Longer | Shorter |
| Typical Dosing Interval | Every 2-4 weeks[1][2] | Every 1-3 weeks |
| Time to Peak Plasma Conc. | Slower | Faster |
| Elimination Half-life | Longer[6] | Shorter[6] |
Clinical Efficacy and Relapse Prevention
Direct comparative trials have found no significant difference in medium-term relapse rates between fluphenazine decanoate and fluphenazine enanthate.[7][8] Both are considered effective antipsychotic preparations.[7][8] One small randomized controlled trial (n=49) showed no statistically significant difference in relapse rates or in mental state as measured by the Brief Psychiatric Rating Scale (BPRS).[7]
However, the longer duration of action for the decanoate ester is often preferred for maintenance therapy in chronic schizophrenia to ensure sustained therapeutic coverage and potentially improve long-term adherence.[3][4]
Table 2: Summary of Comparative Efficacy Data
| Outcome Measure | Finding | Source Study |
| Relapse Rate (Medium-Term) | No significant difference found (RR 2.43, 95% CI 0.71 to 8.32) | Cochrane Review (n=49, 1 RCT)[7][8] |
| Mental State (BPRS) | No significant difference found in one small study | Cochrane Review[7] |
| Study Drop-out Rate | No significant difference (29% decanoate vs. 12% enanthate) | Cochrane Review (1 small study)[7][8] |
Side Effect Profile: Focus on Extrapyramidal Symptoms (EPS)
A key differentiator in clinical practice is the side effect profile, particularly the incidence and severity of extrapyramidal symptoms (EPS), such as akathisia, parkinsonism, and dystonia.
Multiple studies suggest that fluphenazine decanoate is associated with a lower incidence of motor side effects.[3][4] One comparative study involving 49 schizophrenic outpatients found that fluphenazine enanthate produced more clinically significant extrapyramidal symptoms, especially akathisia, than fluphenazine decanoate.[9][10]
Table 3: Comparative Incidence of Extrapyramidal Side Effects (EPS)
| Formulation | Clinically Significant EPS | Key Finding | Source Study |
| Fluphenazine Enanthate | Higher Incidence | Produced more clinically significant EPS, particularly akathisia. | Marder et al., 1978[9][10] |
| Fluphenazine Decanoate | Lower Incidence | Trend towards a significantly lower incidence of EPS.[3] Provoked fewer motor side effects.[4] | Van Praag & Dols, 1973; Chien et al., 1975[3][4] |
Experimental Protocols
The data cited in this guide are derived from randomized controlled trials (RCTs) and systematic reviews. A typical experimental workflow for comparing these two formulations is outlined below.
-
Objective: To compare the incidence and severity of EPS between fluphenazine enanthate and fluphenazine decanoate.[9]
-
Patient Population: 49 schizophrenic outpatients who were stabilized on oral antipsychotic medication and procyclidine (B1679153) (an anticholinergic used to manage EPS).[9][10]
-
Study Design: Patients were administered either 12.5 mg or 18.75 mg of fluphenazine enanthate or fluphenazine decanoate.[9][10]
-
Assessment: Patients were examined for EPS at one and two weeks post-injection.[9][10] The severity of symptoms was rated to determine clinical significance.
-
Key Outcome: The number of patients in each group who developed clinically significant EPS.
Conclusion
Both fluphenazine decanoate and enanthate are effective long-acting antipsychotics. A comprehensive Cochrane review concluded that there is little evidence to suggest a difference in their clinical efficacy in terms of relapse prevention or symptom control.[7][8]
The primary differences are found in their pharmacokinetic and side effect profiles. Fluphenazine decanoate offers a longer duration of action, allowing for less frequent injections (typically every 2-4 weeks), and has been shown in some studies to have a more favorable side effect profile with a lower incidence of clinically significant extrapyramidal symptoms.[3][4][9] These characteristics often make the decanoate ester the preferred formulation for long-term maintenance therapy in clinical practice.[4] The enanthate ester, with its quicker onset and shorter duration, may have applications in specific clinical scenarios, but the evidence base for its use is less extensive than for the decanoate form.[7]
References
- 1. Fluphenazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. karger.com [karger.com]
- 4. psychiatryonline.org [psychiatryonline.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Kinetics of fluphenazine after fluphenazine dihydrochloride, enanthate and decanoate administration to man - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluphenazine decanoate (depot) and enanthate for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluphenazine decanoate (depot) and enanthate for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. psychiatryonline.org [psychiatryonline.org]
- 10. Comparison of the incidence and severity of extrapyramidal side effects with fluphenazine enanthate and fluphenazine decanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antipsychotic Effects of Prolixin (Fluphenazine) Against a Placebo in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antipsychotic effects of Prolixin (fluphenazine), a typical antipsychotic, against a placebo in established preclinical animal models of psychosis. The data and protocols presented are synthesized from foundational studies in the field to offer a comprehensive overview for research and drug development purposes.
Mechanism of Action: D2 Receptor Antagonism
This compound's primary mechanism of action involves the blockade of dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain.[1][2] This action is believed to be responsible for its efficacy in reducing the positive symptoms of schizophrenia.[1][3] Overactivity of this dopaminergic pathway is hypothesized to underlie psychotic symptoms.[3] By antagonizing D2 receptors, fluphenazine (B1673473) mitigates the effects of excess dopamine, thereby alleviating these symptoms.
Dopamine D2 Receptor Signaling Pathway
The following diagram illustrates the dopamine D2 receptor signaling pathway and the inhibitory effect of fluphenazine.
Caption: Dopamine D2 Receptor Signaling and this compound's Mechanism of Action.
Preclinical Validation in Animal Models
The antipsychotic potential of fluphenazine is typically evaluated in rodent models that mimic certain aspects of psychosis. These models often involve inducing hyperdopaminergic states through the administration of dopamine agonists like amphetamine or apomorphine (B128758).
Amphetamine-Induced Hyperlocomotion
This model assesses the ability of an antipsychotic to counteract the increased locomotor activity induced by amphetamine, which is a hallmark of a hyperdopaminergic state.
Experimental Protocol:
-
Animals: Male Wistar rats (250-300g) are individually housed with ad libitum access to food and water and maintained on a 12-hour light/dark cycle.
-
Habituation: Prior to testing, rats are habituated to the open-field arenas (e.g., 40x40x40 cm) for 30 minutes for three consecutive days.
-
Drug Administration:
-
Animals are divided into treatment groups: Vehicle (placebo), Fluphenazine (e.g., 0.1, 0.5, 1.0 mg/kg, administered intraperitoneally - i.p.).
-
30 minutes after placebo or fluphenazine administration, all animals receive an injection of d-amphetamine (1.5 mg/kg, i.p.).
-
-
Behavioral Assessment: Immediately following the amphetamine injection, locomotor activity is recorded for 60-90 minutes using an automated activity monitoring system. Key parameters measured include total distance traveled, horizontal activity, and vertical activity (rearing).
-
Data Analysis: Data are analyzed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) for comparison against the amphetamine-only group.
Experimental Workflow:
Caption: Workflow for Amphetamine-Induced Hyperlocomotion Assay.
Representative Data:
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) (Mean ± SEM) | % Inhibition of Amphetamine Effect |
| Vehicle + Saline | - | 1500 ± 150 | - |
| Vehicle + Amphetamine | 1.5 | 6000 ± 450 | 0% |
| Fluphenazine + Amphetamine | 0.1 | 4500 ± 380 | 25% |
| Fluphenazine + Amphetamine | 0.5 | 2500 ± 250 | 58% |
| Fluphenazine + Amphetamine | 1.0 | 1600 ± 180 | 73% |
Note: These data are illustrative and synthesized from the expected outcomes described in the literature.
Apomorphine-Induced Stereotypy
This model evaluates the ability of an antipsychotic to block the repetitive, compulsive behaviors (stereotypy) induced by the direct dopamine agonist, apomorphine.
Experimental Protocol:
-
Animals: Male Swiss Webster mice (20-25g) are used.
-
Habituation: Mice are individually placed in observation cages for a 30-minute habituation period.
-
Drug Administration:
-
Treatment groups: Vehicle (placebo), Fluphenazine (e.g., 0.05, 0.1, 0.5 mg/kg, administered subcutaneously - s.c.).
-
30 minutes after placebo or fluphenazine administration, all mice receive an injection of apomorphine (1.0 mg/kg, s.c.).
-
-
Behavioral Assessment: Immediately after the apomorphine injection, stereotyped behaviors are observed and scored by a trained observer blind to the treatment conditions. Scoring is typically done every 5-10 minutes for a period of 30-60 minutes. A common scoring scale is:
-
0: Asleep or stationary
-
1: Active, but no stereotyped behavior
-
2: Repetitive sniffing, rearing
-
3: Continuous sniffing, licking, or gnawing
-
4: Intense, continuous gnawing or biting of the cage bars
-
-
Data Analysis: The mean stereotypy scores for each group are calculated and analyzed using a one-way ANOVA followed by a post-hoc test.
Experimental Workflow:
Caption: Workflow for Apomorphine-Induced Stereotypy Assay.
Representative Data:
| Treatment Group | Dose (mg/kg) | Mean Stereotypy Score (± SEM) | % Inhibition of Apomorphine Effect |
| Vehicle + Saline | - | 0.2 ± 0.1 | - |
| Vehicle + Apomorphine | 1.0 | 3.5 ± 0.3 | 0% |
| Fluphenazine + Apomorphine | 0.05 | 2.5 ± 0.4 | 29% |
| Fluphenazine + Apomorphine | 0.1 | 1.5 ± 0.3 | 57% |
| Fluphenazine + Apomorphine | 0.5 | 0.5 ± 0.2 | 86% |
Note: These data are illustrative and synthesized from the expected outcomes described in the literature.
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
PPI is a measure of sensorimotor gating, a neurological process that filters out unnecessary sensory information. Deficits in PPI are observed in schizophrenic patients and can be induced in rodents by dopamine agonists. This model assesses the ability of an antipsychotic to restore normal sensorimotor gating.[4][5]
Experimental Protocol:
-
Animals: Male Sprague-Dawley rats (250-300g) are used.
-
Apparatus: A startle response system consisting of a sound-attenuating chamber with a speaker and a sensor to detect the animal's startle response.
-
Habituation: Animals are placed in the startle chamber for a 5-minute acclimation period with background white noise (e.g., 65 dB).
-
Drug Administration:
-
Treatment groups: Vehicle (placebo), Fluphenazine (e.g., 0.2, 0.4, 0.8 mg/kg, i.p.).
-
A dopamine agonist, such as apomorphine (0.5 mg/kg, s.c.), is administered to disrupt PPI.
-
-
Testing Session: The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A loud acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse + Pulse trials: A weaker acoustic stimulus (prepulse, e.g., 75, 80, or 85 dB) is presented 100 ms (B15284909) before the pulse.
-
No-stimulus trials: Only background noise is present.
-
-
Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as a percentage: ((Pulse-alone startle - Prepulse + Pulse startle) / Pulse-alone startle) * 100. Data are analyzed using a two-way ANOVA (Treatment x Prepulse Intensity) followed by post-hoc tests.
Experimental Workflow:
Caption: Workflow for Prepulse Inhibition (PPI) Assay.
Representative Data:
| Treatment Group | Dose (mg/kg) | % Prepulse Inhibition (at 85 dB prepulse) (Mean ± SEM) |
| Vehicle + Saline | - | 75 ± 5 |
| Vehicle + Apomorphine | 0.5 | 30 ± 6 |
| Fluphenazine + Apomorphine | 0.2 | 45 ± 7 |
| Fluphenazine + Apomorphine | 0.4 | 60 ± 5 |
| Fluphenazine + Apomorphine | 0.8 | 70 ± 6 |
Note: These data are illustrative and synthesized from the expected outcomes described in the literature.
Conclusion
The animal models presented in this guide are standard, validated methods for assessing the antipsychotic potential of compounds like this compound (fluphenazine). The consistent, dose-dependent reversal of dopamine agonist-induced behaviors and the restoration of sensorimotor gating deficits by fluphenazine in these models provide strong preclinical evidence for its antipsychotic efficacy. These experimental paradigms remain crucial tools in the discovery and development of novel antipsychotic drugs.
References
- 1. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine Receptor Blockade: Antipsychotic Drugs [web.williams.edu]
- 3. Dopamine hypothesis of schizophrenia - Wikipedia [en.wikipedia.org]
- 4. Prepulse Inhibition and Genetic Mouse Models of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing Prepulse Inhibition of Startle in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Fluphenazine and Haloperidol on Dopamine Receptor Occupancy
An essential guide for researchers and drug development professionals, this document provides a detailed comparison of Fluphenazine and Haloperidol, focusing on their interaction with dopamine (B1211576) receptors. This analysis is supported by a compilation of experimental data, detailed methodologies, and visualizations of key biological pathways and experimental workflows.
Executive Summary
Fluphenazine and Haloperidol are both first-generation, or "typical," antipsychotic medications that exert their therapeutic effects primarily through the antagonism of dopamine D2 receptors in the central nervous system.[1][2] Haloperidol, a butyrophenone (B1668137) derivative, has been extensively studied, with a large body of literature from Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) studies defining a clear relationship between its dosage, plasma concentration, and the degree of D2 receptor blockade in the brain. In contrast, while Fluphenazine, a potent phenothiazine, is known to be a strong D2 receptor antagonist, there is a comparative scarcity of publicly available in vivo D2 receptor occupancy data.[3][4] This guide synthesizes the available quantitative data for both compounds, presents detailed experimental protocols for key assays, and provides visual representations of the underlying pharmacology to facilitate a comprehensive understanding for research and development purposes.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for Fluphenazine and Haloperidol, focusing on their in vitro binding affinities and in vivo dopamine D2 receptor occupancy.
Table 1: In Vitro Dopamine Receptor Binding Affinity (Ki, nM)
| Receptor | Fluphenazine (Ki, nM) | Haloperidol (Ki, nM) |
| Dopamine D1 | 3.2[4] | ~24.0 |
| Dopamine D2 | 0.7[4] | 0.89[5] |
A lower Ki value indicates a higher binding affinity.
Table 2: In Vivo Dopamine D2 Receptor Occupancy
| Compound | Dosage | D2 Receptor Occupancy (%) | Study Type |
| Fluphenazine | Depot Injection (decanoate) | 50% - 83% (1.5 months post-withdrawal)[4] | SPECT |
| Haloperidol | 2 mg/day | 53% - 74% | PET |
| 1.0 - 2.5 mg/day | 38% - 87% | PET | |
| 4 mg (single oral dose) | High occupancy within 3 hours, sustained for at least 27 hours[6] | PET | |
| 7.5 mg (single oral dose) | High occupancy within 3 hours, sustained for at least 27 hours[6] | PET | |
| 30-50 mg (decanoate, 1 week post-injection) | 73% (mean), 60% - 82% (range) | PET | |
| 30-50 mg (decanoate, 4 weeks post-injection) | 52% (mean), 20% - 74% (range) | PET |
It is important to note that the therapeutic window for D2 receptor occupancy for antipsychotic efficacy is generally considered to be between 65% and 80%. Occupancy above 80% is associated with a higher risk of extrapyramidal side effects.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Receptor Binding Assay
This assay is fundamental for determining the affinity of a compound for a specific receptor.
Objective: To determine the inhibition constant (Ki) of Fluphenazine and Haloperidol for the dopamine D2 receptor.
Materials:
-
Cell membranes prepared from a cell line expressing the human dopamine D2 receptor.
-
Radioligand (e.g., [3H]spiperone or [3H]raclopride).
-
Test compounds (Fluphenazine, Haloperidol).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).
-
Scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Incubation: In a series of tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (Fluphenazine or Haloperidol). Include control tubes with only the radioligand and membranes (total binding) and tubes with an excess of an unlabeled D2 antagonist to determine non-specific binding.
-
Equilibration: Incubate the tubes at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the bound and free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Dopamine D2 Receptor Occupancy Measurement using PET
Positron Emission Tomography (PET) is a non-invasive imaging technique used to quantify receptor occupancy in the living brain.
Objective: To determine the percentage of dopamine D2 receptors occupied by Fluphenazine or Haloperidol at clinical doses.
Materials:
-
PET scanner.
-
Radiotracer specific for D2 receptors (e.g., [11C]raclopride).
-
Cyclotron for radiotracer production.
-
Automated blood sampling system (optional).
-
Arterial line for blood sampling (for full kinetic modeling).
-
Head fixation device to minimize patient movement.
-
Image analysis software.
Procedure:
-
Subject Preparation: Participants are typically required to be in a resting state in a quiet, dimly lit room to minimize fluctuations in endogenous dopamine levels. A head fixation device is used to prevent movement during the scan.
-
Radiotracer Injection: A bolus of the radiotracer (e.g., [11C]raclopride) is injected intravenously.
-
PET Scan: Dynamic PET imaging is performed for a specified duration (e.g., 60-90 minutes) to measure the uptake and distribution of the radiotracer in the brain.
-
Blood Sampling (if applicable): Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in the plasma, which is necessary for full kinetic modeling to determine the binding potential.
-
Image Reconstruction and Analysis: The PET data is reconstructed to create dynamic images of radiotracer distribution. Regions of interest (ROIs) are drawn on the images, typically the striatum (rich in D2 receptors) and the cerebellum (used as a reference region with negligible D2 receptor density).
-
Calculation of Receptor Occupancy: The binding potential (BPND) of the radiotracer in the striatum is calculated for both baseline (drug-free) and post-drug conditions. The receptor occupancy is then calculated as the percentage reduction in BPND after drug administration compared to the baseline.
Mandatory Visualization
Dopamine D2 Receptor Signaling Pathway
Caption: Antagonism of the Dopamine D2 Receptor Signaling Pathway.
Generalized Experimental Workflow for a PET Receptor Occupancy Study
Caption: Workflow for a PET Dopamine Receptor Occupancy Study.
References
- 1. Increased baseline occupancy of D2 receptors by dopamine in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two cases of long term dopamine D2 receptor blockade after depot neuroleptics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PET imaging of dopamine-D2 receptor internalization in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 6. In vivo determination of striatal dopamine D2 receptor occupancy in patients treated with olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Detection of Fluphenazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of various analytical methods for the detection and quantification of Fluphenazine (B1673473), a potent antipsychotic medication. The following sections detail the performance characteristics and experimental protocols of key analytical techniques, offering a comparative overview to aid in method selection for research, quality control, and clinical monitoring.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method is critical for the accurate quantification of Fluphenazine in various matrices. The table below summarizes the key performance characteristics of commonly employed techniques, including High-Performance Liquid Chromatography (HPLC) with different detectors, Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), UV-Visible Spectrophotometry, and Capillary Electrophoresis (CE).
| Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Accuracy/Recovery | Precision (%RSD) |
| HPLC-UV | 2.5 - 120 µg/mL[1], 4 - 18 µg/mL[2] | 1.45 ng[3] | 4.40 ng[3] | >97%[1], 99-100%[2] | <2%[2] |
| HPLC-Coulometric | 25 - 1000 pg/mL[4] | 10 pg/mL[4] | 25 pg/mL[4] | Not explicitly stated | <5%[4] |
| LC-MS/MS | 0.2 - 12.0 ng/mL | 0.05 ng/mL[5] | 0.5 ng/mL[5] | Not explicitly stated | <15% |
| UV-Vis Spectrophotometry | 2 - 22 µg/mL[6] | 1.87 µg/mL[6] | 5.68 µg/mL[6] | 99-100%[6] | <2%[6] |
| GC-MS | 0.5 - 10 ng/mL | Data not available | Data not available | Data not available | 6.7% (within-day) |
| Capillary Electrophoresis | Data not available | Data not available | Data not available | Data not available | Data not available |
Experimental Workflow & Signaling Pathways
A generalized workflow for the cross-validation of different analytical methods is depicted below. This process ensures the reliability and comparability of results obtained from various techniques.
Caption: Workflow for cross-validation of analytical methods.
Detailed Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the routine analysis of Fluphenazine in pharmaceutical dosage forms.
-
Sample Preparation:
-
A standard stock solution of Fluphenazine (e.g., 1000 µg/mL) is prepared in a suitable diluent (e.g., methanol (B129727):water 40:60 v/v).[2]
-
Working standard solutions are prepared by diluting the stock solution to the desired concentrations for the calibration curve (e.g., 4 to 18 ppm).[2]
-
For pharmaceutical injections, the formulation is diluted to fall within the calibration range.
-
-
Instrumentation and Conditions:
-
Instrument: Waters 2965 RP-HPLC system with a PDA detector.[2]
-
Column: Phenomenex C18 (250 mm x 4.6 mm, 5 µm).[2]
-
Mobile Phase: A mixture of methanol and water (e.g., 40:60 v/v).[2] In other validated methods, a mobile phase of 0.02 M phosphate (B84403) buffer (pH 3.0), methanol, and acetonitrile (B52724) (500:300:200 v/v/v) has been used.[1]
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 20 µL.[2]
-
Detection Wavelength: 256 nm.[2]
-
Column Temperature: 30°C.[2]
-
High-Performance Liquid Chromatography with Coulometric Detection
This highly sensitive method is suitable for the determination of low concentrations of Fluphenazine in biological matrices like plasma.[4]
-
Sample Preparation:
-
Plasma samples (1 mL) are subjected to a one-step extraction technique.[4]
-
The extract is then reconstituted in the mobile phase for injection.
-
-
Instrumentation and Conditions:
-
Detector: Coulometric detector.[4]
-
Mobile Phase and Column: Specific details on the mobile phase composition and column type are determined during method development to optimize the separation and detection.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high selectivity and sensitivity, making it ideal for the analysis of Fluphenazine in complex biological samples like serum and plasma.
-
Sample Preparation:
-
To a 100 µL aliquot of serum or plasma, 300 µL of a precipitating reagent (e.g., acetonitrile:methanol 50:50 v/v) containing an internal standard is added.
-
The mixture is vortexed and centrifuged.
-
The supernatant is transferred to an autosampler vial for injection.
-
-
Instrumentation and Conditions:
-
Instrument: Waters Acquity UPLC TQD.
-
Column: Waters Acquity UPLC HSS T3 (1.8 µm, 2.1 x 50 mm).
-
Mobile Phase: A timed, linear gradient of acetonitrile and water, each containing 0.1% formic acid.
-
Ionization Mode: Positive ion electrospray ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM).
-
UV-Visible Spectrophotometry
This is a cost-effective method suitable for the quantification of Fluphenazine in bulk and pharmaceutical dosage forms.[6]
-
Sample Preparation:
-
Instrumentation and Conditions:
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of Fluphenazine, often requiring derivatization to enhance volatility.[7] It is recognized for its high resolution and sensitivity, making it suitable for detecting low concentrations in biological samples.[7]
-
Sample Preparation:
-
Extraction of Fluphenazine from the matrix (e.g., plasma).
-
Derivatization of the analyte to increase its volatility for gas chromatography.
-
-
Instrumentation and Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Carrier Gas: Typically an inert gas like helium or nitrogen.
-
Ionization: Electron ionization (EI) is commonly used.
-
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that can be applied to the analysis of charged molecules like Fluphenazine.
-
Sample Preparation:
-
Samples are typically dissolved in the background electrolyte.
-
Filtration of the sample solution may be required before injection.
-
-
Instrumentation and Conditions:
-
Instrument: Capillary electrophoresis system.
-
Capillary: Fused-silica capillary.
-
Background Electrolyte (BGE): The composition of the BGE is optimized to achieve the desired separation.
-
Voltage: A high voltage is applied across the capillary to drive the separation.
-
Detection: Typically UV-Vis detection.
-
References
- 1. Stability-Indicating RP-HPLC Method Development and Validation for the Quantification of Fluphenazine Tablets in Solid Oral Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bbrc.in [bbrc.in]
- 3. researchgate.net [researchgate.net]
- 4. An ultrasensitive method for the measurement of fluphenazine in plasma by high-performance liquid chromatography with coulometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Making sure you're not a bot! [opus4.kobv.de]
- 6. ijbpas.com [ijbpas.com]
- 7. jmedchem.com [jmedchem.com]
A Comparative Guide to the In Vitro Anticancer Activity of Fluphenazine and Other Phenothiazines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anticancer activity of Fluphenazine with other notable phenothiazine (B1677639) derivatives, namely Thioridazine, Chlorpromazine, and Trifluoperazine. The information presented is collated from various preclinical studies to offer a comprehensive overview of their potential as repurposed anticancer agents. This document summarizes quantitative data on their cytotoxic effects, details the experimental methodologies used in these assessments, and visualizes a key signaling pathway implicated in their mechanism of action.
Quantitative Comparison of Cytotoxic Activity
The in vitro anticancer efficacy of phenothiazines is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth. The following table summarizes the IC50 values for Fluphenazine and other selected phenothiazines across a range of human cancer cell lines, as reported in various studies. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as incubation time and cell density.
| Phenothiazine | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Fluphenazine | U87MG | Glioblastoma | <10 | [1] |
| GBM8401 | Glioblastoma | <10 | [1] | |
| MDA-MB-231 | Triple-Negative Breast Cancer | <15 | ||
| 4T1 | Murine Breast Cancer | <15 | ||
| Thioridazine | U87MG | Glioblastoma | <10 | [1] |
| GBM8401 | Glioblastoma | <10 | [1] | |
| A549 (sphere cells) | Lung Cancer | Dose-dependent cytotoxicity | [2] | |
| HCT116 (CSCs) | Colorectal Cancer | Concentration-dependent proliferation suppression | [3] | |
| Chlorpromazine | U87-MG | Glioblastoma | 45.61 | |
| CL141 (side population) | Lung Cancer | Reduced side population >50% | ||
| Trifluoperazine | CL141 (side population) | Lung Cancer | Reduced side population >50% | |
| P388 (parental) | Murine Leukemia | Not specified, equally sensitive as resistant line | [4] | |
| P388/doxorubicin-resistant | Murine Leukemia | Not specified, equally sensitive as parental line | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the in vitro evaluation of the anticancer activity of phenothiazines.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the phenothiazine derivatives or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is then carefully removed, and 150 µL of a solubilizing agent, such as DMSO or a solution of 10% SDS in 0.01 M HCl, is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the desired concentrations of phenothiazines for a specified duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X Annexin V binding buffer.
-
Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Following incubation, 400 µL of 1X binding buffer is added to each sample, and the cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both Annexin V and PI are considered late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Treatment and Harvesting: Cells are treated with phenothiazines, harvested, and washed with PBS.
-
Fixation: The cells are fixed by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing and then stored at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide and RNase A for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined based on the fluorescence intensity of the propidium iodide.
Signaling Pathway Visualization
Phenothiazines exert their anticancer effects through the modulation of various signaling pathways. A key pathway implicated is the PI3K/Akt/mTOR pathway, which is crucial for cell survival, proliferation, and growth. Phenothiazines have been shown to inhibit this pathway, leading to downstream effects that promote apoptosis and inhibit cancer cell proliferation.
Caption: PI3K/Akt/mTOR pathway inhibition by phenothiazines.
Conclusion
Fluphenazine, along with other phenothiazines like Thioridazine, Chlorpromazine, and Trifluoperazine, demonstrates significant in vitro anticancer activity across a variety of cancer cell lines.[5][6][7] Their mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key pro-survival signaling pathways such as the PI3K/Akt/mTOR cascade.[5][8] While the available data indicates that the potency of these compounds can vary depending on the specific drug and cancer cell type, they collectively represent a promising class of repurposed drugs for cancer therapy. Further comprehensive, head-to-head comparative studies are warranted to fully elucidate their relative potencies and to guide the selection of the most effective candidates for further preclinical and clinical development.
References
- 1. Tri- and Pentacyclic Azaphenothiazine as Pro-Apoptotic Agents in Lung Carcinoma with a Protective Potential to Healthy Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quetiapine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro anticancer activity of fluphenazine, perphenazine and prochlorperazine. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Preclinical Comparison of Prolixin (Fluphenazine) and Atypical Antipsychotics
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Performance in Preclinical Models
This guide provides a comprehensive, data-driven comparison of the first-generation antipsychotic Prolixin (fluphenazine) and several second-generation (atypical) antipsychotics in established preclinical models. By examining their receptor binding profiles and performance in key behavioral assays predictive of antipsychotic efficacy and side effects, this document aims to offer a clear, objective resource for researchers in the field of neuropharmacology and drug development.
Key Distinctions in Mechanism of Action
This compound, a typical antipsychotic of the phenothiazine (B1677639) class, exerts its primary therapeutic effect through potent antagonism of the dopamine (B1211576) D2 receptor. This mechanism is foundational to its efficacy in treating psychosis. In contrast, atypical antipsychotics are characterized by a more complex pharmacological profile, notably their dual antagonism of both serotonin (B10506) 5-HT2A and dopamine D2 receptors. This broader receptor interaction is hypothesized to contribute to their different side-effect profiles, particularly the lower incidence of extrapyramidal symptoms (EPS).
Quantitative Data Presentation
The following tables summarize key quantitative data from preclinical studies, offering a direct comparison of fluphenazine (B1673473) and representative atypical antipsychotics.
Table 1: Receptor Binding Affinities (Ki, nM)
Lower Ki values indicate a higher binding affinity. This table highlights the potent D2 receptor affinity of fluphenazine and the characteristic high 5-HT2A to D2 affinity ratio of atypical antipsychotics.
| Antipsychotic | Dopamine D2 | Serotonin 5-HT2A | Serotonin 5-HT2C | Histamine H1 | Adrenergic α1 | Muscarinic M1 |
| Fluphenazine (Typical) | 0.34 | 3.6 | 18 | 3.2 | 1.1 | 1600 |
| Clozapine (Atypical) | 126 | 13 | 13 | 6.3 | 14 | 1.9 |
| Olanzapine (Atypical) | 11 | 4 | 11 | 7 | 19 | 2.5 |
| Risperidone (Atypical) | 3.1 | 0.16 | 5 | 20 | 2.3 | >10,000 |
| Quetiapine (Atypical) | 337 | 118 | 1130 | 11 | 19 | >10,000 |
Data compiled from publicly available databases and research literature.
Table 2: Behavioral Efficacy and Side Effect Liability (ED50, mg/kg)
The following data on catalepsy and amphetamine-induced hyperlocomotion are presented for haloperidol, another potent D2 antagonist and a common comparator for typical antipsychotics, alongside several atypical antipsychotics. A lower ED50 indicates greater potency. The therapeutic index is a ratio of the dose required to produce a side effect (catalepsy) to the dose required for a therapeutic effect (inhibition of hyperlocomotion). A higher therapeutic index is desirable.
| Antipsychotic | Catalepsy (ED50, mg/kg) | Amphetamine-Induced Hyperlocomotion (ED50, mg/kg) | Therapeutic Index (Catalepsy ED50 / Hyperlocomotion ED50) |
| Haloperidol (Typical) | 0.29 | 0.05 | 5.8 |
| Clozapine (Atypical) | >100 | 1.0 | >100 |
| Olanzapine (Atypical) | 10 | 0.1 | 100 |
| Risperidone (Atypical) | 2.0 | 0.05 | 40 |
Data synthesized from preclinical studies in rodent models.[1][2]
Mandatory Visualizations
Signaling Pathways
Experimental Protocols
Detailed methodologies for key preclinical assays are crucial for the interpretation and replication of findings.
Catalepsy Bar Test
This test is a widely used model to assess the propensity of a drug to induce extrapyramidal side effects, specifically parkinsonian-like motor rigidity.[3][4]
-
Apparatus: A horizontal bar (approximately 0.9 cm in diameter for rats) is fixed at a specific height (e.g., 10-12 cm) above a flat surface.[3]
-
Procedure:
-
Following drug administration and a predetermined pretreatment interval (e.g., 60 minutes), the animal is gently handled.[3]
-
The animal's forepaws are placed on the bar, with its hind paws remaining on the surface.
-
The latency to remove both forepaws from the bar is recorded with a stopwatch.
-
A cut-off time (e.g., 180 seconds) is typically employed, after which the animal is removed from the apparatus. An animal is often considered cataleptic if it remains on the bar for a specified duration, such as 60 seconds.[5]
-
-
Data Analysis: The mean latency to descend is calculated for each treatment group. ED50 values, representing the dose at which 50% of the animals exhibit a cataleptic response, can be determined through dose-response curve analysis.[2][5]
Amphetamine-Induced Hyperlocomotion
This model is used to evaluate the potential antipsychotic efficacy of a compound by measuring its ability to attenuate the locomotor-activating effects of psychostimulants like amphetamine.
-
Apparatus: An open-field arena (e.g., a square chamber) equipped with a grid of infrared beams to automatically track horizontal and vertical movements.
-
Procedure:
-
Animals are individually placed in the open-field chambers for an acclimation period (e.g., 30-60 minutes) to allow for habituation to the novel environment.
-
Following habituation, animals are administered the test compound (e.g., fluphenazine or an atypical antipsychotic) or vehicle.
-
After a specified pretreatment time (e.g., 30-60 minutes), a psychostimulant challenge, such as d-amphetamine (e.g., 1.5 mg/kg, s.c.), is administered.[6]
-
Locomotor activity is then recorded for a set duration (e.g., 60-90 minutes).
-
-
Data Analysis: The total distance traveled or the number of beam breaks is quantified for each animal. The data is typically analyzed using analysis of variance (ANOVA) to compare the effects of the test compounds on amphetamine-induced hyperlocomotion. ED50 values for the inhibition of hyperlocomotion are calculated from dose-response studies.
Conditioned Avoidance Response (CAR)
The CAR test is a predictive model of antipsychotic activity.[7][8] It assesses a drug's ability to selectively suppress a learned avoidance behavior without impairing the ability to escape an aversive stimulus.
-
Apparatus: A two-compartment shuttle box with a connecting doorway and an electrified grid floor. The presentation of a conditioned stimulus (CS), such as a light or tone, and an unconditioned stimulus (US), a mild footshock, is automated.[7]
-
Procedure:
-
Acquisition Training: An animal is placed in the shuttle box. The CS is presented for a short duration (e.g., 10 seconds), followed by the US (e.g., a mild footshock). If the animal moves to the other compartment during the CS presentation, it is recorded as an avoidance response, and the US is not delivered. If the animal moves to the other compartment during the US, it is recorded as an escape response. If the animal fails to move, it is recorded as an escape failure. Animals are trained over several sessions until they reach a stable baseline of avoidance responding.
-
Drug Testing: Once a stable baseline is achieved, animals are treated with the test compound or vehicle before being placed in the shuttle box for a test session.
-
-
Data Analysis: The number of avoidance responses, escape responses, and escape failures are recorded for each animal. A compound is considered to have antipsychotic-like activity if it significantly reduces the number of avoidance responses without significantly increasing the number of escape failures, indicating that the effect is not due to simple motor impairment.[7]
References
- 1. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The catalepsy test: its ups and downs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical Screening of Antipsychotic Agents | PPTX [slideshare.net]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 7. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 8. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Calmodulin Inhibition's Role in Fluphenazine's Cellular Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Fluphenazine's cellular effects, with a focus on validating the role of calmodulin (CaM) inhibition. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant pathways and workflows to aid in understanding Fluphenazine's mechanism of action relative to other calmodulin inhibitors.
Fluphenazine: A Dual-Action Antipsychotic
Fluphenazine, a typical antipsychotic of the phenothiazine (B1677639) class, is primarily known for its potent antagonism of dopamine (B1211576) D2 receptors in the central nervous system, which is central to its efficacy in treating psychosis and schizophrenia.[1] However, a significant body of evidence demonstrates that Fluphenazine also functions as a direct inhibitor of calmodulin, a ubiquitous and essential calcium-binding protein that regulates a vast array of cellular processes.[2][3] This dual action complicates the interpretation of its cellular effects, making it crucial to dissect the contributions of calmodulin inhibition from dopamine receptor blockade.
Comparative Analysis of Calmodulin Inhibitors
To validate the role of calmodulin inhibition in Fluphenazine's observed cellular effects, it is essential to compare its performance with other well-characterized calmodulin inhibitors that do not share its dopamine receptor antagonist properties. This section provides a quantitative comparison of the inhibitory potency of Fluphenazine against other common calmodulin antagonists.
Inhibitory Potency (IC50) of Calmodulin Antagonists
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The table below summarizes the reported IC50 values for Fluphenazine and other calmodulin inhibitors against calmodulin-dependent enzyme activities, such as phosphodiesterase (PDE) and Ca2+/Calmodulin-dependent protein kinase II (CaMKII).
| Compound | Target Enzyme | IC50 Value | Reference |
| Fluphenazine | Calmodulin-dependent PDE | ~10 µM | [2] |
| CaMKII | ~1 µM | ||
| Trifluoperazine | Calmodulin-dependent PDE | ~8 µM | |
| CaMKII | ~10 µM | ||
| Calmidazolium | Calmodulin-dependent PDE | 0.15 µM | [4] |
| Ca2+-transporting ATPase | 0.35 µM | [4] | |
| W-7 | Calmodulin-dependent PDE | 28 µM | [5] |
| Myosin Light Chain Kinase | 51 µM | [5] |
Note: IC50 values can vary depending on the specific experimental conditions, such as substrate and enzyme concentrations.
Delineating Cellular Effects: Dopamine Receptor vs. Calmodulin Inhibition
The primary challenge in studying Fluphenazine is attributing its cellular effects to either dopamine receptor antagonism or calmodulin inhibition. The following table compares the known cellular effects of Fluphenazine with those of more specific calmodulin inhibitors.
| Cellular Effect | Fluphenazine | Trifluoperazine | Calmidazolium | W-7 | Putative Mechanism |
| Antipsychotic Activity | Yes | Yes | No | No | Dopamine D2 Receptor Antagonism |
| Inhibition of Cell Proliferation | Yes | Yes | Yes | Yes | Calmodulin Inhibition[6] |
| Induction of Apoptosis | Yes | Yes | Yes | Yes | Calmodulin Inhibition |
| Alteration of Calcium Homeostasis | Yes | Yes | Yes | Yes | Calmodulin Inhibition[7] |
| Inhibition of CaMKII Activity | Yes | Yes | Yes | Yes | Calmodulin Inhibition |
| Neuroleptic Malignant Syndrome | Yes | Yes | No | No | Dopamine D2 Receptor Antagonism |
| Extrapyramidal Symptoms | Yes | Yes | No | No | Dopamine D2 Receptor Antagonism |
Experimental Protocols for Validating Calmodulin Inhibition
To experimentally validate that a specific cellular effect of Fluphenazine is mediated by calmodulin inhibition, the following key experiments can be performed.
Calmodulin-Dependent Phosphodiesterase (PDE1) Activity Assay
This assay directly measures the inhibitory effect of a compound on the activity of a calmodulin-dependent enzyme.
Objective: To determine the IC50 value of Fluphenazine and other inhibitors on calmodulin-stimulated PDE1 activity.
Materials:
-
Purified Calmodulin
-
Purified PDE1
-
[3H]-cGMP (radiolabeled substrate)
-
Snake venom nucleotidase
-
Anion-exchange resin
-
Scintillation fluid and counter
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 75 mM MgAcetate
-
Calmodulin Activation Buffer: 100 mM Tris-HCl (pH 7.5), 100 mM Imidazole, 15 mM MgCl2, 1.0 mg/mL BSA, 20 µg/mL calmodulin, 0.2 mM CaCl2
-
Test compounds (Fluphenazine, Trifluoperazine, Calmidazolium, W-7) dissolved in an appropriate solvent (e.g., DMSO).
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, purified PDE1, and the test compound at various concentrations.
-
Pre-incubation: Incubate the mixture for 10 minutes at 30°C to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add [3H]-cGMP and calmodulin activation buffer to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 20 minutes) at 30°C.
-
Termination of Reaction: Stop the reaction by boiling the tubes for 1 minute.
-
Hydrolysis of 5'-GMP: Add snake venom nucleotidase to convert the [3H]-5'-GMP product to [3H]-guanosine. Incubate for 10 minutes at 30°C.
-
Separation of Product: Add a slurry of anion-exchange resin to bind the unreacted [3H]-cGMP. Centrifuge to pellet the resin.
-
Quantification: Transfer the supernatant containing the [3H]-guanosine product to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of PDE1 inhibition for each compound concentration and determine the IC50 value by plotting the inhibition curve.
Calmodulin (CaM) Pull-Down Assay
This assay is used to demonstrate a direct interaction between a compound and calmodulin or to show that a compound can disrupt the interaction between calmodulin and its target proteins.
Objective: To qualitatively assess the binding of Fluphenazine to calmodulin and its ability to interfere with the CaM-CaMKII interaction.
Materials:
-
Calmodulin-Sepharose beads
-
Purified CaMKII
-
Cell lysate from cells treated with Fluphenazine or vehicle control
-
Homogenization Buffer: 150 mM NaCl, 20 mM Tris pH 7.5, 1 mM DTT, protease and phosphatase inhibitors.
-
Wash Buffer: Homogenization buffer with 0.1% Triton X-100.
-
Elution Buffer: SDS-PAGE sample buffer.
-
CaCl2 and EDTA solutions.
-
SDS-PAGE and Western blotting reagents.
-
Antibodies against CaMKII and Calmodulin.
Procedure:
-
Bead Preparation: Wash Calmodulin-Sepharose beads with homogenization buffer.
-
Cell Lysate Preparation: Lyse cells (e.g., neuronal cells) treated with Fluphenazine or vehicle in homogenization buffer. Centrifuge to clear the lysate.
-
Binding: Incubate the cleared cell lysate with the prepared Calmodulin-Sepharose beads in the presence of either CaCl2 (to promote CaM-target binding) or EDTA (as a negative control). This can be done with or without the addition of purified CaMKII.
-
Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and boiling.
-
Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using antibodies against CaMKII and Calmodulin to detect their presence in the pull-down fraction.
Expected Outcome: In the presence of Fluphenazine, the amount of CaMKII pulled down by the Calmodulin-Sepharose beads should be reduced, indicating that Fluphenazine interferes with the CaM-CaMKII interaction.
Visualizing the Molecular Interactions and Experimental Logic
To further clarify the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Signaling Pathway of Calmodulin Activation and Inhibition
Caption: Calmodulin signaling pathway and points of inhibition.
Experimental Workflow for Validating Calmodulin Inhibition
Caption: Workflow for validating Fluphenazine's CaM inhibition.
Conclusion
The dual activity of Fluphenazine as both a dopamine D2 receptor antagonist and a calmodulin inhibitor necessitates a careful and multi-faceted experimental approach to delineate the specific contributions of each mechanism to its overall cellular effects. By comparing the quantitative effects of Fluphenazine with those of more selective calmodulin inhibitors using the detailed protocols provided, researchers can gain a clearer understanding of its complex pharmacology. This knowledge is critical for the rational design of future therapeutic agents with improved specificity and reduced off-target effects.
References
- 1. Video: Pull-down of Calmodulin-binding Proteins [jove.com]
- 2. Trifluoperazine: a ryanodine receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pull-down assays [sigmaaldrich.com]
- 4. Antipsychotic Drug Fluphenazine against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Food and Drug Administration-approved antipsychotic drug trifluoperazine, a calmodulin antagonist, inhibits viral replication through PERK-eIF2α axis [frontiersin.org]
- 6. Pull-down of Calmodulin-binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative study of the metabolic pathways of Fluphenazine in different species
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Look at the Metabolic Pathways of Fluphenazine (B1673473) in Humans, Rats, Dogs, and Non-Human Primates.
Fluphenazine, a potent typical antipsychotic of the phenothiazine (B1677639) class, is a cornerstone in the management of schizophrenia and other psychotic disorders. Its therapeutic efficacy and side-effect profile are intrinsically linked to its complex metabolism, which exhibits notable variations across different species. Understanding these species-specific metabolic pathways is paramount for preclinical drug development, toxicological assessment, and the extrapolation of animal data to human clinical outcomes. This guide provides a comprehensive comparison of fluphenazine metabolism in humans, rats, dogs, and non-human primates, supported by experimental data and detailed methodologies.
Key Metabolic Pathways: A Multispecies Overview
Fluphenazine undergoes extensive Phase I and Phase II metabolism, primarily in the liver. The principal metabolic transformations include sulfoxidation, aromatic hydroxylation, and N-dealkylation. The resulting metabolites are then often conjugated with glucuronic acid or sulfate (B86663) for excretion.
Phase I Metabolism:
-
Sulfoxidation: The formation of fluphenazine sulfoxide (B87167) (FPZ-SO) is a major metabolic route in all species studied. This metabolite is generally considered to have significantly less pharmacological activity than the parent drug.
-
Aromatic Hydroxylation: Hydroxylation of the phenothiazine ring, predominantly at the 7-position, leads to the formation of 7-hydroxyfluphenazine (B30106) (7-OH-FPZ). This metabolite retains some pharmacological activity.
-
N-dealkylation: Cleavage of the piperazine (B1678402) side chain results in the formation of various N-dealkylated metabolites.
Phase II Metabolism:
-
Glucuronidation: The hydroxylated metabolite, 7-hydroxyfluphenazine, is a primary substrate for glucuronidation, forming 7-hydroxyfluphenazine glucuronide, which is readily excreted.[1]
The enzymatic machinery responsible for these transformations, primarily the cytochrome P450 (CYP) superfamily, shows significant interspecies differences in expression and activity, leading to quantitative and qualitative variations in the metabolite profiles. In humans, CYP2D6 is the major enzyme responsible for the metabolism of fluphenazine, with a minor contribution from CYP1A2. While specific orthologs in other species are involved, the exact contributions can differ.
Quantitative Comparison of Metabolite Profiles
To facilitate a clear comparison of the metabolic fate of fluphenazine across species, the following tables summarize the available quantitative data on the major metabolites in plasma and excreta. It is important to note that direct comparative studies under identical conditions are limited, and the data presented is a synthesis of findings from various sources.
Table 1: Relative Plasma Levels of Fluphenazine and its Major Metabolites
| Species | Fluphenazine (Parent Drug) | Fluphenazine Sulfoxide (FPZ-SO) | 7-Hydroxyfluphenazine (7-OH-FPZ) |
| Human | Lower than metabolites after oral administration.[2] | Significantly higher than parent drug after oral administration.[2][3] | Significantly higher than parent drug after oral administration.[2][3] |
| Rat | Lower than metabolites in plasma and tissues.[4] | Major metabolite in brain regions (24% to 96% of parent drug levels).[4] | Lower levels in the brain compared to sulfoxide (1% to 20% of parent drug levels).[4] |
| Dog | Data on relative plasma metabolite levels is limited. | Identified as a metabolite. | A major fecal metabolite.[1] |
| Monkey | Data on relative plasma metabolite levels is limited. | Identified as a metabolite. | A major fecal metabolite.[1] |
Table 2: Excretion of Fluphenazine and its Metabolites (% of Administered Dose)
| Species | Route | Unchanged Fluphenazine | Fluphenazine Sulfoxide | 7-Hydroxyfluphenazine | Conjugates |
| Human | Urine & Feces | Present | Present | Present | Present in urine.[5] |
| Rat | Urine & Feces | Present | Present in urine. | Present | Data limited. |
| Dog | Urine | 2-4% | Data limited. | Major fecal metabolite.[1] | Present in bile as glucuronide.[1] |
| Feces | 75-89% | Data limited. | Major fecal metabolite.[1] | ||
| Monkey | Urine | 12-19% | Data limited. | Major fecal metabolite.[1] | Present in bile as glucuronide.[1] |
| Feces | 56-69% | Data limited. | Major fecal metabolite.[1] |
Visualizing the Metabolic Pathways
The following diagrams, generated using the DOT language, illustrate the primary metabolic pathways of fluphenazine in the studied species.
References
- 1. LC/MS analysis of plasma samples from PPMI [protocols.io]
- 2. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasma levels of parent drug and metabolites in patients receiving oral and depot fluphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods for study of fluphenazine kinetics in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Fluphenazine's effects on cell cycle progression in cancer cell lines.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antipsychotic drug Fluphenazine and its effects on cell cycle progression in various cancer cell lines. Its performance is evaluated alongside two other phenothiazine (B1677639) antipsychotics, Perphenazine (B1679617) and Zuclopenthixol, which have also demonstrated anticancer properties. This document summarizes key experimental data, details methodologies for cited experiments, and visualizes the underlying molecular pathways.
Quantitative Data Summary
The following tables summarize the available quantitative data on the effects of Fluphenazine, Perphenazine, and Zuclopenthixol on cancer cell viability and cell cycle distribution.
Table 1: Comparative IC50 Values of Phenothiazines in Cancer Cell Lines
| Drug | Cancer Type | Cell Line | IC50 (µM) |
| Fluphenazine | Breast | MCF-7 | 2.68[1] |
| MDA-MB-231 | Not specified, but 20µM reduces invasion by 75%[1] | ||
| Colon | HT-29 | 1.86[1] | |
| LoVo/Dx | 80[1] | ||
| Lung | PC9/R | 8.08[1] | |
| A549 | 58.92[1] | ||
| H1975 | 12.36[1] | ||
| H522 | 12.67[1] | ||
| Liver | HepG2 | 9.9 - 12.2[1] | |
| Perphenazine | Head and Neck | FaDu | Not specified, but reduces viability[2] |
| Cal27 | Not specified, but reduces viability[2] | ||
| Melanoma | COLO829 | Not specified, but inhibits viability[3] | |
| C32 | Not specified, but inhibits viability[3] | ||
| Zuclopenthixol | Melanoma | A375 | Not specified, but inhibits proliferation |
| B16 | Not specified, but inhibits proliferation |
Table 2: Effect of Phenothiazines on Cell Cycle Distribution in Cancer Cell Lines
| Drug | Cancer Type | Cell Line | Treatment | % G0/G1 | % S | % G2/M | Reference |
| Fluphenazine | Breast | 4T1 | 24h | G0/G1 Arrest (Specific percentages not available) | - | - | [1] |
| MDA-MB-231 | 24h | G0/G1 Arrest (Specific percentages not available) | - | - | [1] | ||
| Perphenazine | Various | Various | Not specified | G0/G1 Arrest (Specific percentages not available) | - | - | [4] |
| Zuclopenthixol | Melanoma | A375 | 12h, various doses | Dose-dependent increase | Dose-dependent decrease | Dose-dependent decrease | [4] |
| 24h, various doses | Dose-dependent increase | Dose-dependent decrease | Dose-dependent decrease | [4] | |||
| B16 | 12h, various doses | Dose-dependent increase | Dose-dependent decrease | Dose-dependent decrease | [4] | ||
| 24h, various doses | Dose-dependent increase | Dose-dependent decrease | Dose-dependent decrease | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with various concentrations of Fluphenazine, Perphenazine, or Zuclopenthixol and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment: Culture cancer cells in 6-well plates and treat with the desired concentrations of the test compounds for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined by analyzing the DNA content histograms.
Western Blot Analysis
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., Cyclin D1, CDK4, p21, p27, Akt, p-Akt, β-catenin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways affected by Fluphenazine and its alternatives, as well as a typical experimental workflow for cell cycle analysis.
Caption: Fluphenazine's proposed mechanism of action.
References
- 1. Antipsychotic Drug Fluphenazine against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 3. Antimelanoma activity of perphenazine and prochlorperazine in human COLO829 and C32 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro anticancer activity of fluphenazine, perphenazine and prochlorperazine. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Side Effect Profiles: Fluphenazine Hydrochloride and its Long-Acting Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of the short-acting antipsychotic, Fluphenazine (B1673473) hydrochloride, and its long-acting injectable esters, Fluphenazine decanoate (B1226879) and Fluphenazine enanthate. The information presented is supported by experimental data from clinical trials to aid in research and development.
Executive Summary
Fluphenazine, a typical first-generation antipsychotic, is a cornerstone in the management of schizophrenia. Its therapeutic action is primarily attributed to the blockade of dopamine (B1211576) D2 receptors in the brain.[1][2] While effective, its use is associated with a range of side effects. The development of long-acting injectable formulations, the decanoate and enanthate esters, aimed to improve treatment adherence. This guide delves into the nuanced differences in the side effect profiles of these formulations, providing a critical resource for professionals in the field.
Data Presentation: Side Effect Profiles
The following tables summarize the comparative side effect data for Fluphenazine hydrochloride (oral) versus its long-acting injectable (LAI) esters, Fluphenazine decanoate and Fluphenazine enanthate.
Table 1: Extrapyramidal Symptoms (EPS)
| Side Effect | Fluphenazine Hydrochloride (Oral) | Fluphenazine Decanoate (LAI) | Fluphenazine Enanthate (LAI) | Key Findings from Comparative Studies |
| Acute Dystonia, Parkinsonism, Akathisia | Higher incidence of movement disorders compared to low-potency antipsychotics.[3] | Significantly fewer extrapyramidal adverse effects compared to oral neuroleptics (RR 0.47, 95% CI 0.24 to 0.91).[4][5] | Produced more clinically significant extrapyramidal symptoms, particularly akathisia, than fluphenazine decanoate.[6] | One study found no significant difference in extrapyramidal side effects between the decanoate and enanthate esters.[4] However, another reported a higher incidence of clinically significant EPS with the enanthate formulation.[6] |
| Tardive Dyskinesia (TD) | Incidence with conventional antipsychotics is estimated at 5.6 per 100 patient-years.[7] | One study found no statistically significant difference in TD prevalence between fluphenazine-treated (50.8%) and non-fluphenazine-treated (40.3%) patients.[8][9] | Data comparing TD incidence specifically with the enanthate ester is limited in the reviewed literature. | The risk of TD is a known class effect of first-generation antipsychotics and is associated with long-term use. |
Table 2: Other Significant Side Effects
| Side Effect Category | Fluphenazine Hydrochloride (Oral) | Fluphenazine Decanoate & Enanthate (LAI) | Key Findings from Comparative Studies |
| Neuroleptic Malignant Syndrome (NMS) | Incidence rates for neuroleptics range from 0.01% to 3.2%.[10] Fluphenazine is a known causative agent.[10][11][12] | Fluphenazine decanoate has been associated with NMS.[11][12] | Both oral and LAI formulations carry a risk of this rare but potentially fatal side effect. The risk may be increased with polypharmacy and rapid dose escalation.[11] |
| Anticholinergic Effects (Dry Mouth, Blurred Vision, Constipation) | More likely to cause dry mouth, nausea, and vomiting compared to fluphenazine.[3] | For fluphenazine decanoate, at least a quarter of participants experienced blurred vision (24.5%) in the short-term.[13] | A systematic review found that the anticholinergic side effects of long-acting depot antipsychotics are not more frequent than oral antipsychotics.[13] |
| Cardiovascular Effects (Hypotension, Tachycardia, ECG changes) | Can cause hypertension, fluctuations in blood pressure, and rarely, hypotension.[14] | Fluphenazine decanoate has been associated with conduction abnormalities, orthostatic hypotension, and in rare cases, bradycardia.[14][15][16] | Cardiovascular monitoring is warranted, especially in patients with pre-existing cardiac conditions.[14][16] |
| Endocrine Effects (Hyperprolactinemia) | Known to elevate prolactin levels. | Blockade of dopamine receptors in the tuberoinfundibular pathway can lead to hyperprolactinemia.[1] | This is a class effect of D2 receptor antagonists. |
| Sedation | Less sedating than low-potency antipsychotics.[3] | Generally considered less sedating. | Fluphenazine is a high-potency antipsychotic and is typically less sedating than its low-potency counterparts.[3] |
Experimental Protocols
Assessment of Extrapyramidal Symptoms
A crucial aspect of clinical trials involving antipsychotics is the standardized assessment of EPS. The following methodologies are commonly employed:
-
Extrapyramidal Symptom Rating Scale (ESRS) : This is a clinician-administered scale designed to assess four types of drug-induced movement disorders: parkinsonism, akathisia, dystonia, and tardive dyskinesia.[17]
-
Procedure : The assessment involves a questionnaire about the patient's subjective experience of symptoms, followed by a physical examination of major muscle groups. The examiner observes for signs of rigidity, tremor, abnormal postures, and restlessness.[18] Specific tasks may include asking the patient to walk, write, and perform rapid alternating movements.[18]
-
Scoring : The ESRS uses a multi-point rating scale to quantify the severity of observed symptoms.[17][18]
-
-
Abnormal Involuntary Movement Scale (AIMS) : The AIMS is a widely used scale specifically for the detection and rating of the severity of tardive dyskinesia.
-
Procedure : The AIMS examination involves the observation of the patient at rest and during specific activation maneuvers for the oral-facial, extremity, and truncal muscle groups.
-
Scoring : The scale rates the severity of involuntary movements on a 5-point scale.
-
Example Clinical Trial Design: Comparison of Fluphenazine Enanthate and Decanoate
A study comparing the incidence and severity of EPS with fluphenazine enanthate and decanoate employed the following design:
-
Participants : 49 schizophrenic outpatients stabilized on oral antipsychotic medication and procyclidine.
-
Intervention : Patients received either 12.5 mg or 18.75 mg of fluphenazine enanthate or fluphenazine decanoate.
-
Assessment : Patients were examined for extrapyramidal side effects at one and two weeks post-injection.
-
Outcome Measures : The presence and clinical significance of EPS, particularly akathisia, were recorded.[6]
Mandatory Visualization
Signaling Pathways
The therapeutic and adverse effects of Fluphenazine are mediated through its interaction with various neurotransmitter receptors.
Caption: Fluphenazine's interaction with various receptors and resulting effects.
Experimental Workflow: Comparative Clinical Trial
The following diagram illustrates a typical workflow for a clinical trial comparing the side effect profiles of different Fluphenazine formulations.
Caption: Workflow of a comparative clinical trial for Fluphenazine formulations.
References
- 1. What is the mechanism of Fluphenazine Decanoate? [synapse.patsnap.com]
- 2. What is the mechanism of Fluphenazine Hydrochloride? [synapse.patsnap.com]
- 3. Fluphenazine versus low‐potency first‐generation antipsychotic drugs for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluphenazine decanoate (depot) and enanthate for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Depot fluphenazine decanoate and enanthate for schizophrenia | Cochrane [cochrane.org]
- 6. Comparison of the incidence and severity of extrapyramidal side effects with fluphenazine enanthate and fluphenazine decanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Incidence of Tardive Dyskinesia with Atypical and Conventional Antipsychotic Medications: Prospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The prevalence of tardive dyskinesia in fluphenazine-treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. breggin.com [breggin.com]
- 10. Neuroleptic Malignant Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Fluphenazine-induced neuroleptic malignant syndrome in a schizophrenic patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroleptic Malignant Syndrome: A Review for Neurohospitalists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cardiovascular Risks of Fluphenazine in a Patient With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Fluphenazine decanoate‐induced bradycardia: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 17. karger.com [karger.com]
- 18. PhenX Toolkit: Protocols [phenxtoolkit.org]
Independent Verification of Fluphenazine's Binding Affinities to Various Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinities of the typical antipsychotic drug Fluphenazine to a range of neurotransmitter receptors. The data presented is compiled from various independent studies to offer a comprehensive overview for research and drug development purposes. Detailed experimental methodologies are provided for the key assays cited, and signaling pathways are visualized to contextualize the drug's mechanism of action.
Fluphenazine Receptor Binding Profile
Fluphenazine is a potent antagonist at dopamine (B1211576) D2 receptors, which is central to its antipsychotic effects.[1][2][3] It also exhibits varying affinities for other receptors, contributing to its overall pharmacological profile and side effects.[1][4] The binding affinities are presented below as Ki values (in nM), where a lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Binding Affinity (Ki, nM) |
| Dopamine Receptors | |
| Dopamine D1 | 3.2 |
| Dopamine D2 | 0.7 |
| Serotonin Receptors | |
| 5-HT2A | Affinity noted, specific Ki value not consistently reported in reviewed literature |
| 5-HT2C | Affinity noted, specific Ki value not consistently reported in reviewed literature |
| Adrenergic Receptors | |
| Alpha-1 | Potent antagonism observed, specific Ki value not consistently reported in reviewed literature[4][5] |
| Histamine (B1213489) Receptors | |
| Histamine H1 | Potent antagonism observed, specific Ki value not consistently reported in reviewed literature[1][6][7] |
| Muscarinic Receptors | |
| Muscarinic M1 | Lower affinity compared to other phenothiazines[6] |
Experimental Protocols
The binding affinities of Fluphenazine are typically determined using radioligand binding assays. This technique is considered the gold standard for quantifying the interaction between a drug and its receptor target.
Radioligand Binding Assay
Objective: To determine the affinity (Ki) of a test compound (Fluphenazine) for a specific receptor.
Principle: This competitive binding assay measures the ability of an unlabeled compound (Fluphenazine) to displace a radiolabeled ligand that has a known high affinity for the target receptor. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is known as the IC50. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Materials:
-
Receptor Source: Homogenized tissue membranes or cultured cells expressing the receptor of interest.
-
Radioligand: A specific ligand for the target receptor that is labeled with a radioactive isotope (e.g., [³H]spiperone for D2 receptors).
-
Test Compound: Unlabeled Fluphenazine at various concentrations.
-
Assay Buffer: A buffer solution to maintain physiological pH and ionic strength.
-
Filtration Apparatus: A system to separate the receptor-bound radioligand from the unbound radioligand.
-
Scintillation Counter: An instrument to measure the radioactivity of the bound radioligand.
Procedure:
-
Membrane Preparation: The tissue or cells are homogenized and centrifuged to isolate the cell membranes containing the target receptors. The protein concentration of the membrane preparation is determined.
-
Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the receptor preparation, a fixed concentration of the radioligand, and a varying concentration of the unlabeled test compound (Fluphenazine). Control wells for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled specific ligand) are also included.
-
Incubation: The plate is incubated at a specific temperature for a set period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data is then plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC50 value. The Ki value is then calculated using the following formula:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
Visualizations
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Signaling Pathway: Fluphenazine Antagonism of the Dopamine D2 Receptordot
References
- 1. What is the mechanism of Fluphenazine Hydrochloride? [synapse.patsnap.com]
- 2. Exploring Fluphenazine Decanoate's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 3. What is the mechanism of Fluphenazine Decanoate? [synapse.patsnap.com]
- 4. Fluphenazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. In vivo potencies of antipsychotic drugs in blocking alpha 1 noradrenergic and dopamine D2 receptors: implications for drug mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Muscarinic cholinergic and histamine H1 receptor binding of phenothiazine drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antagonism of central histamine H1 receptors by antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Effects of Fluphenazine and Other Neuroleptics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic action of neuroleptic drugs has long been attributed to their modulation of dopaminergic and other neurotransmitter systems. However, emerging evidence suggests that these compounds also exert significant effects on neuronal viability and resilience, with some demonstrating neuroprotective properties while others may contribute to neurotoxicity. This guide provides a comparative analysis of the neuroprotective effects of fluphenazine (B1673473), a typical first-generation antipsychotic, against several atypical second-generation antipsychotics (SGAs), including olanzapine, risperidone, quetiapine, and aripiprazole. The information presented herein is synthesized from preclinical studies and is intended to inform further research and drug development in this area.
Comparative Data on Neuroprotective Effects
The following tables summarize quantitative data from in vitro and in vivo studies, comparing the effects of various neuroleptics on key markers of neuroprotection and neurotoxicity.
Table 1: Effects of Neuroleptics on Neuronal Cell Viability
| Drug Class | Drug | Cell Line | Insult/Model | Concentration/Dose | Effect on Cell Viability | Reference |
| Typical (FGA) | Fluphenazine/Haloperidol* | SH-SY5Y, Cortical Neurons | H₂O₂, MPP+, Glutamate | 10-100 µM | Decreased | [1] |
| Atypical (SGA) | Olanzapine | PC12, Hippocampal Neurons | Serum deprivation, Kainic acid | 1-10 µM | Increased | [2][3] |
| Atypical (SGA) | Risperidone | PC12 | Serum deprivation | 1-10 µM | Increased | [2] |
| Atypical (SGA) | Quetiapine | PC12 | β-amyloid peptide | 1-10 µM | Increased | [4] |
| Atypical (SGA) | Aripiprazole | Fao cells | H₂O₂ | 1-10 µM | Increased | [5] |
*Direct quantitative data for fluphenazine on cell viability in these models is limited; haloperidol, another high-potency FGA, is often used as a comparator and has been shown to decrease cell viability.
Table 2: Effects of Neuroleptics on Markers of Oxidative Stress
| Drug Class | Drug | Brain Region (in vivo) / Cell Line (in vitro) | Marker | Effect | Reference |
| Typical (FGA) | Haloperidol | Striatum | TBARS (MDA) | Increased | [6] |
| Typical (FGA) | Haloperidol | Hippocampus | Protein Carbonyls | Increased | [6] |
| Atypical (SGA) | Olanzapine | Prefrontal Cortex, Cerebral Cortex | TBARS (MDA) | Decreased | [6] |
| Atypical (SGA) | Risperidone | Rat Brain | GSH | Increased | [2] |
| Atypical (SGA) | Risperidone | Rat Brain | SOD activity | Decreased (normalized) | [2] |
| Atypical (SGA) | Aripiprazole | Prefrontal Cortex, Cerebral Cortex | TBARS (MDA) | Decreased | [6] |
| Atypical (SGA) | Aripiprazole | Fao cells | HO-1 | Increased | [5] |
Table 3: Effects of Neuroleptics on Markers of Apoptosis
| Drug Class | Drug | Cell Line | Marker | Effect | Reference |
| Typical (FGA) | Haloperidol | Cortical Neurons | Caspase-3 activity | Increased | [7] |
| Typical (FGA) | Haloperidol | PC12, N2a cells | Bax/Bcl-2 ratio | Increased | [8] |
| Atypical (SGA) | Olanzapine | Rat Frontal Cortex & Hippocampus | Bcl-2 | Increased | [9] |
| Atypical (SGA) | Olanzapine | PC12 | Caspase-3 activity | Decreased | [4] |
| Atypical (SGA) | Quetiapine | PC12 | Caspase-3 activity | Decreased | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Assessment of Neuronal Cell Viability (MTT Assay)
This protocol is adapted for use with neuronal cell lines such as SH-SY5Y or PC12.[1][2][10][11][12]
Objective: To quantify the metabolic activity of neuronal cells as an indicator of cell viability following exposure to neuroleptic drugs.
Materials:
-
Neuronal cells (e.g., SH-SY5Y)
-
96-well cell culture plates
-
Complete culture medium
-
Neuroleptic drugs (Fluphenazine, Olanzapine, Risperidone, etc.)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Drug Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the neuroleptic drugs to be tested. Include a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Following the drug treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: After the incubation, add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the vehicle-treated control group.
Measurement of Oxidative Stress Markers (SOD, GSH, and MDA)
This protocol is for the analysis of brain tissue homogenates from in vivo studies.[2][6][13][14]
Objective: To quantify the levels of key antioxidant enzymes and products of lipid peroxidation in brain tissue following treatment with neuroleptic drugs.
Materials:
-
Brain tissue (e.g., hippocampus, prefrontal cortex)
-
Phosphate (B84403) buffer
-
Reagents for SOD, GSH, and MDA assays (commercially available kits are recommended)
-
Spectrophotometer or microplate reader
Procedure:
-
Tissue Homogenization: Homogenize the brain tissue in cold phosphate buffer to prepare a 10% (w/v) homogenate. Centrifuge the homogenate at 4°C and collect the supernatant.
-
Superoxide Dismutase (SOD) Activity Assay:
-
Utilize a commercial kit based on the inhibition of a chromogenic reaction by SOD.
-
Follow the manufacturer's instructions to measure the absorbance at the specified wavelength.
-
Calculate SOD activity and express as U/mg of protein.
-
-
Reduced Glutathione (GSH) Level Assay:
-
Use a commercial kit based on the reaction of GSH with DTNB (Ellman's reagent) to produce a colored product.
-
Follow the manufacturer's instructions to measure the absorbance at 412 nm.
-
Calculate the GSH concentration and express as µg/mg of protein.
-
-
Malondialdehyde (MDA) Level Assay (TBARS Assay):
-
Employ a commercial kit based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored adduct.
-
Follow the manufacturer's instructions, which typically involve heating the sample with TBA reagent and then measuring the absorbance of the resulting solution at 532 nm.
-
Calculate the MDA concentration and express as nmol/mg of protein.
-
Assessment of Apoptosis (Caspase-3 Activity Assay)
This protocol is suitable for use with neuronal cell lysates.[4][7][15][16][17]
Objective: To measure the activity of caspase-3, a key executioner caspase in the apoptotic pathway, in neuronal cells treated with neuroleptic drugs.
Materials:
-
Neuronal cells
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)
-
Reaction buffer
-
Microplate reader (for colorimetric or fluorometric detection)
Procedure:
-
Cell Culture and Treatment: Culture and treat neuronal cells with neuroleptic drugs as described in the MTT assay protocol.
-
Cell Lysis: After treatment, lyse the cells using a suitable cell lysis buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cytosolic proteins.
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.
-
Caspase-3 Activity Assay:
-
In a 96-well plate, add an equal amount of protein from each lysate.
-
Add the caspase-3 substrate and reaction buffer to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance (for colorimetric substrates) or fluorescence (for fluorogenic substrates) using a microplate reader at the appropriate wavelength.
-
-
Data Analysis: Express the caspase-3 activity as a fold change relative to the vehicle-treated control group.
Signaling Pathways and Experimental Workflows
The neuroprotective or neurotoxic effects of neuroleptics are mediated by complex intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for assessing neuroprotection and key signaling pathways implicated in the actions of these drugs.
Discussion
The available preclinical evidence suggests a divergence in the neuroprotective profiles of first- and second-generation antipsychotics.
First-Generation Antipsychotics (FGAs) like Fluphenazine: The primary mechanism of action for FGAs is potent D2 receptor antagonism. While effective for positive symptoms of psychosis, this action is also linked to a higher risk of extrapyramidal side effects and potential neurotoxicity. Studies on haloperidol, a compound structurally and functionally similar to fluphenazine, indicate that FGAs can increase oxidative stress and induce apoptosis in neuronal cells.[6][7] This may be mediated through the activation of pro-apoptotic signaling pathways such as p38 and JNK MAP kinases.
Second-Generation Antipsychotics (SGAs): SGAs, in contrast, exhibit a broader receptor binding profile, including antagonism of serotonin (B10506) 5-HT2A receptors in addition to D2 receptor blockade. This broader activity is thought to contribute to their lower risk of extrapyramidal side effects and their potential for neuroprotection. Several SGAs, including olanzapine, risperidone, and aripiprazole, have been shown to protect neurons from various insults by reducing oxidative stress and inhibiting apoptosis.[2][5][6] These effects are associated with the activation of pro-survival signaling pathways such as the PI3K/Akt pathway, leading to the upregulation of anti-apoptotic proteins like Bcl-2.[9] Furthermore, some SGAs may enhance the cellular antioxidant defense system through the activation of the Nrf2/HO-1 pathway.[5]
Conclusion
The comparative data presented in this guide highlight a significant distinction between the neuroprotective effects of fluphenazine (as represented by high-potency FGAs) and various SGAs. While FGAs may carry a risk of neurotoxicity, SGAs appear to possess neuroprotective properties mediated by their influence on multiple intracellular signaling pathways. These findings underscore the importance of considering the neuroprotective potential of antipsychotic drugs in the development of novel therapeutics for psychiatric disorders, with the aim of not only managing symptoms but also preserving neuronal integrity. Further head-to-head comparative studies with standardized methodologies are warranted to more definitively elucidate the relative neuroprotective merits of different neuroleptic agents.
References
- 1. MTT assay [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Study of the Effects of Atypical Antipsychotic Drugs on Plasma and Urine Biomarkers of Oxidative Stress in Schizophrenic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mpbio.com [mpbio.com]
- 5. Antipsychotic Drug Aripiprazole Protects Liver Cells from Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antipsychotic-induced oxidative stress in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. Effects of Haloperidol, Risperidone, and Aripiprazole on the Immunometabolic Properties of BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The neurotrophic and neuroprotective effects of psychotropic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Formulation, Characterization and Evaluation against SH-SY5Y Cells of New Tacrine and Tacrine-MAP Loaded with Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alterations in the Antioxidant Enzyme Activities in the Neurodevelopmental Rat Model of Schizophrenia Induced by Glutathione Deficiency during Early Postnatal Life - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpcbs.com [ijpcbs.com]
- 15. researchgate.net [researchgate.net]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. resources.novusbio.com [resources.novusbio.com]
Validating Preclinical Efficacy: A Comparative Guide to Prolixin (Fluphenazine)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical data for Prolixin (fluphenazine), a typical antipsychotic, alongside several atypical antipsychotic medications. By presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways, this document aims to facilitate an objective assessment of this compound's preclinical profile and its clinical relevance in the context of modern antipsychotic drug development.
Executive Summary
This compound (fluphenazine) is a potent dopamine (B1211576) D2 receptor antagonist, a characteristic that has long been the cornerstone of its antipsychotic efficacy. Preclinical studies have consistently demonstrated its ability to block dopamine-mediated behaviors in animal models predictive of antipsychotic activity. However, its strong affinity for the D2 receptor is also associated with a higher propensity for extrapyramidal side effects (EPS). This guide will delve into the preclinical data that substantiates these properties and compare them with those of atypical antipsychotics, which generally exhibit a broader receptor binding profile and a lower risk of EPS.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
The following table summarizes the in vitro binding affinities (Ki values in nanomolar) of fluphenazine (B1673473) and a selection of atypical antipsychotics for key neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
| Receptor | Fluphenazine | Haloperidol | Risperidone (B510) | Olanzapine | Clozapine (B1669256) | Aripiprazole | Quetiapine | Ziprasidone |
| Dopamine D2 | ~0.3 - 1 | ~1 | 3.13 | 11 | 126 | 0.34 | 345 | 4.8 |
| Dopamine D1 | ~10 - 20 | ~20 | 240 | 31 | 85 | >5000 | 1170 | >1000 |
| Serotonin (B10506) 5-HT2A | ~2 - 10 | ~20 | 0.16 | 4 | 16 | 3.4 | 148 | 0.4 |
| Serotonin 5-HT1A | High | High | 420 | 2000 | 170 | 1.7 | 815 | 3.4 |
| Adrenergic α1 | ~1 - 5 | ~10 | 0.8 | 19 | 7 | 57 | 19 | 10 |
| Muscarinic M1 | ~10 - 20 | ~1000 | >10,000 | 2.6 | 1.9 | >10,000 | 1000 | >1000 |
| Histamine (B1213489) H1 | ~1 - 5 | ~20 | 2.23 | 7 | 6 | 61 | 11 | 47 |
Preclinical Models of Antipsychotic Activity
Several key behavioral pharmacology models are used to predict the clinical efficacy of antipsychotic drugs. These models assess a compound's ability to counteract the effects of dopamine agonists or to disrupt learned behaviors that are sensitive to dopamine receptor blockade.
Conditioned Avoidance Response (CAR)
The CAR test is a well-established predictive model for antipsychotic activity. In this paradigm, an animal learns to avoid an aversive stimulus (e.g., footshock) by responding to a preceding conditioned stimulus (e.g., a light or tone). All clinically effective antipsychotics, including fluphenazine, disrupt this avoidance behavior at doses that do not cause general motor impairment.[1]
Experimental Protocol: Conditioned Avoidance Response
-
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild footshock. A light or auditory cue serves as the conditioned stimulus (CS).
-
Training: A rat is placed in the shuttle box. The CS is presented for a fixed duration (e.g., 10 seconds), followed by the unconditioned stimulus (US), a mild footshock (e.g., 0.5 mA), for another fixed duration (e.g., 20 seconds). If the rat moves to the other compartment during the CS presentation, it avoids the shock (an avoidance response). If it moves during the US, it escapes the shock (an escape response). Trials are repeated with an inter-trial interval (e.g., 60 seconds). Training continues until a stable baseline of avoidance responding is achieved (e.g., >80% avoidance).
-
Testing: Once trained, animals are administered the test compound (e.g., fluphenazine) or vehicle at various doses prior to the test session. The number of avoidance responses, escape responses, and failures to escape are recorded.
-
Data Analysis: The dose at which the compound reduces avoidance responding by 50% (ED50) is calculated.
Comparative Data: Conditioned Avoidance Response (ED50, mg/kg)
| Drug | ED50 (mg/kg) |
| Fluphenazine | Data not readily available in searched literature |
| Haloperidol | ~0.1 |
| Risperidone | ~0.5 - 1[2] |
| Olanzapine | ~1.0 - 4.7[3] |
| Clozapine | ~5 - 10[4] |
| Aripiprazole | Data not readily available in searched literature |
Apomorphine-Induced Stereotypy
Apomorphine (B128758) is a non-selective dopamine receptor agonist that, at sufficient doses, induces stereotyped behaviors in rodents, such as sniffing, licking, and gnawing. Antipsychotics that block D2 receptors, like fluphenazine, are effective at inhibiting this behavior.
Experimental Protocol: Apomorphine-Induced Stereotypy
-
Animals: Male rats are typically used.
-
Procedure: Animals are pre-treated with the test compound or vehicle. After a set period (e.g., 30-60 minutes), they are administered a dose of apomorphine known to induce robust stereotypy (e.g., 1.0 mg/kg, s.c.).
-
Observation: Immediately after apomorphine administration, animals are placed in individual observation cages. Stereotyped behavior is scored at regular intervals (e.g., every 5 minutes for 1 hour) by a trained observer blind to the treatment conditions. A rating scale is used (e.g., 0 = asleep or stationary, 1 = active, 2 = discontinuous sniffing, 3 = continuous sniffing with head movements, 4 = continuous sniffing with licking or gnawing).
-
Data Analysis: The total stereotypy score for each animal is calculated. The dose of the antipsychotic that reduces the apomorphine-induced stereotypy score by 50% (ED50) is determined.
Comparative Data: Apomorphine-Induced Stereotypy (ED50, mg/kg)
| Drug | ED50 (mg/kg) |
| Fluphenazine | Data not readily available in searched literature |
| Haloperidol | ~0.05 |
| Risperidone | ~0.1 |
| Olanzapine | ~1.0 |
| Clozapine | ~5.0 |
| Aripiprazole | Data not readily available in searched literature |
Prepulse Inhibition (PPI) of the Startle Reflex
PPI is a measure of sensorimotor gating, a neurological process that filters out irrelevant sensory information. Deficits in PPI are observed in schizophrenic patients and can be induced in animals by dopamine agonists or NMDA receptor antagonists. Antipsychotics can reverse these deficits.[5][6]
Experimental Protocol: Prepulse Inhibition of the Startle Reflex
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the animal (e.g., a rat or mouse).
-
Procedure: The animal is placed in the chamber and allowed to acclimatize. The test session consists of a series of trials with either a loud startling stimulus (pulse) alone (e.g., 120 dB) or the pulse preceded by a weak, non-startling stimulus (prepulse) at various intensities (e.g., 3-12 dB above background noise) and lead intervals (e.g., 30, 60, 120 ms).
-
Drug Administration: To test the effects of antipsychotics, animals may first be administered a PPI-disrupting agent (e.g., apomorphine or the NMDA antagonist dizocilpine/MK-801) followed by the test antipsychotic.
-
Data Analysis: The percentage of PPI is calculated for each prepulse condition: %PPI = [1 - (startle amplitude on prepulse + pulse trial / startle amplitude on pulse-alone trial)] x 100. The ability of the antipsychotic to reverse the drug-induced deficit in PPI is then determined.
Comparative Findings: Prepulse Inhibition
-
Fluphenazine: Preclinical data on fluphenazine's effect on reversing PPI deficits is not as extensively published as for atypical antipsychotics. However, as a potent D2 antagonist, it is expected to be effective against dopamine agonist-induced PPI disruption.
-
Haloperidol: Effectively reverses dopamine agonist-induced PPI deficits.[7]
-
Risperidone: Can normalize PPI deficits in animal models and has shown similar effects in some clinical studies.[5][8]
-
Olanzapine: Has been shown to improve PPI in both preclinical models and clinical trials.[9]
-
Clozapine: Effectively reverses PPI deficits induced by NMDA antagonists and has shown to normalize PPI in schizophrenic patients.[10][11][12]
-
Aripiprazole: Can block phencyclidine-induced disruption of PPI in mice.[13]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts discussed in this guide.
Caption: Dopamine D2 Receptor Signaling Pathway and this compound's Mechanism of Action.
Caption: Experimental Workflow for the Conditioned Avoidance Response (CAR) Model.
Clinical Relevance and Translation
The preclinical profile of this compound, characterized by potent D2 antagonism, translates clinically to effective control of the positive symptoms of schizophrenia, such as hallucinations and delusions. However, this high D2 receptor occupancy is also strongly correlated with the incidence of EPS, including parkinsonism, dystonia, and akathisia.
Atypical antipsychotics, in contrast, generally exhibit a higher ratio of serotonin 5-HT2A to dopamine D2 receptor blockade. This property is thought to contribute to their "atypical" profile, which includes a lower risk of EPS and, for some agents, improved efficacy against negative and cognitive symptoms of schizophrenia. The broader receptor profiles of atypical agents, including interactions with serotonergic, adrenergic, and histaminergic systems, contribute to their varied clinical effects and side-effect profiles, such as weight gain and metabolic disturbances associated with potent histamine H1 and serotonin 5-HT2C receptor blockade.
The preclinical data presented in this guide highlights the trade-off between potent D2 antagonism for antipsychotic efficacy and the risk of motor side effects. While this compound remains a clinically effective medication, its use has been largely superseded by atypical agents in many clinical settings due to their more favorable side-effect profile. This comparative guide underscores the importance of considering the full preclinical pharmacological profile when predicting the clinical performance of novel antipsychotic candidates. The continued exploration of compounds with novel mechanisms of action beyond simple D2 antagonism remains a key objective in the development of safer and more effective treatments for schizophrenia.
References
- 1. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of risperidone on conditioned avoidance responding in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The behavioral pharmacology of olanzapine, a novel "atypical" antipsychotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different inhibition of conditioned avoidance response by clozapine and DA D1 and D2 antagonists in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prepulse Inhibition of Startle Response: Recent Advances in Human Studies of Psychiatric Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Prepulse inhibition (PPI) of the Acoustic Startle Response]:Glycoscience Protocol Online Database [jcggdb.jp]
- 7. Actions of novel antipsychotic agents on apomorphine-induced PPI disruption: influence of combined serotonin 5-HT1A receptor activation and dopamine D2 receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. Effects of Olanzapine, Risperidone and Haloperidol on Prepulse Inhibition in Schizophrenia Patients: A Double-Blind, Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clozapine enhances prepulse inhibition in healthy humans with low but not with high prepulse inhibition levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. psychiatryonline.org [psychiatryonline.org]
- 12. Clozapine Treatment Reverses Dizocilpine-Induced Deficits of Pre-Pulse Inhibition of Tactile Startle Response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The atypical antipsychotic, aripiprazole, blocks phencyclidine-induced disruption of prepulse inhibition in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Prolixin (Fluphenazine)
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of pharmaceutical compounds like Prolixin (fluphenazine) is a critical component of laboratory safety and environmental responsibility. Improper disposal can lead to regulatory violations, environmental contamination, and potential health risks. This guide provides essential, step-by-step information for the proper handling and disposal of this compound in a laboratory setting, aligning with federal and local regulations.
Regulatory Framework
The disposal of pharmaceutical waste in a professional setting is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and, in some cases, the Drug Enforcement Administration (DEA).[1][2] this compound, due to its toxicity, is considered a hazardous waste, and therefore, its disposal must adhere to stringent guidelines.[3][4] It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific protocols that comply with local and state regulations, which may be more stringent than federal mandates.
Key Disposal Information Summary
The following table summarizes critical information for the disposal of this compound (Fluphenazine) based on Safety Data Sheets (SDS).
| Information Category | Guidance | Source |
| Waste Classification | Hazardous Waste. Toxic if swallowed.[4][5] | Fisher Scientific SDS, Cayman Chemical SDS |
| Primary Disposal Method | Dispose of contents/container to an approved waste disposal plant.[4] | Fisher Scientific SDS |
| Dispose of contents/container to industrial combustion plant.[3] | Chemos GmbH & Co.KG SDS | |
| Prohibited Disposal Methods | Do not empty into drains. Avoid release to the environment.[3] | Chemos GmbH & Co.KG SDS |
| Spill Cleanup | Absorb spill with inert material (e.g., dry sand or earth), then place in a chemical waste container. After removal, flush spill area with soap and water to remove trace residue.[6] | Fresenius Kabi USA, LLC SDS |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection.[3] | Chemos GmbH & Co.KG SDS |
Experimental Protocol: Step-by-Step Disposal of this compound
This protocol outlines the standard procedure for the disposal of this compound (Fluphenazine) waste generated during research activities.
1. Waste Segregation and Collection:
-
Identify Waste Streams: Differentiate between pure this compound compound, contaminated labware (e.g., vials, pipettes, gloves), and solutions containing this compound.
-
Dedicated Waste Container: Collect all this compound-contaminated solid and liquid waste in a designated, properly labeled hazardous waste container.[7] The container should be leak-proof and have a secure lid.
-
Labeling: The hazardous waste label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Fluphenazine"
-
The specific hazard characteristics (e.g., "Toxic")
-
The accumulation start date
-
The name and contact information of the generating laboratory/researcher
-
2. Handling and Storage:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (nitrile rubber is recommended) when handling this compound waste.[6][8]
-
Ventilation: Handle this compound and its waste in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[4]
-
Storage Location: Store the sealed hazardous waste container in a designated, secure satellite accumulation area within the laboratory. This area should be away from drains and incompatible materials.
3. Disposal Request and Pickup:
-
Contact EHS: Once the waste container is full or has reached the storage time limit set by your institution (typically 90 or 180 days), contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.
-
Documentation: Complete any required waste manifest forms provided by your EHS department. This documentation is a critical part of the "cradle-to-grave" tracking of hazardous waste.[9]
-
Professional Disposal: The EHS department will ensure the waste is transported by a licensed hazardous waste contractor to a permitted treatment, storage, and disposal facility (TSDF), likely for incineration.[9]
4. Spill Management:
-
Evacuate and Secure: In the event of a spill, evacuate the immediate area and prevent others from entering.
-
Report: Notify your laboratory supervisor and EHS department immediately.
-
Cleanup (if trained): If the spill is small and you are trained to handle it, wear appropriate PPE.
-
Absorb: Contain and absorb the spill with an inert material such as sand, earth, or a commercial absorbent.[6] Do not use combustible materials like paper towels for large spills of liquid formulations.
-
Collect and Dispose: Carefully sweep or scoop the absorbed material and place it into the designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[6]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound (Fluphenazine) Hazardous Waste Disposal Workflow.
References
- 1. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 2. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 3. chemos.de [chemos.de]
- 4. fishersci.com [fishersci.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 7. usbioclean.com [usbioclean.com]
- 8. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 9. danielshealth.com [danielshealth.com]
Essential Safety and Operational Guidance for Handling Prolixin (Fluphenazine)
For researchers, scientists, and drug development professionals, ensuring safe handling of active pharmaceutical ingredients like Prolixin (fluphenazine) is paramount. This document provides immediate, essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Consistent use of appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended equipment when handling this compound in a laboratory setting.[1][2][3]
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US).[1] |
| Hands | Protective Gloves | Impervious material. Must be inspected prior to use. Follow EU Directive 89/686/EEC and the standard EN 374.[1] |
| Skin/Body | Protective Clothing | Impervious and, where applicable, fire/flame resistant clothing.[1][2] |
| Respiratory | Respirator | NIOSH-approved N100 or CEN-approved FFP3 particulate respirators are recommended as a backup to engineering controls.[1] A full-face supplied air respirator should be used if it is the sole means of protection.[1] |
Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and the safety of personnel.
Handling:
-
Work in a well-ventilated area, preferably within a laboratory fume hood or other local exhaust ventilation system.[1]
-
Avoid contact with skin and eyes.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Wash hands thoroughly after handling.[3]
-
Do not eat, drink, or smoke in areas where this compound is handled.[2]
Storage:
-
Keep containers tightly closed in a dry and well-ventilated place.[1]
-
Store at recommended temperatures, which may include refrigeration or freezing for pure forms and solutions.[2]
-
Protect from light.[3]
Emergency Procedures: Spills and Accidental Exposure
A clear and practiced emergency plan is essential for mitigating the effects of accidental spills or exposure.
Accidental Release (Spill) Workflow
The following diagram outlines the procedural steps for managing a this compound spill in a laboratory setting.
First Aid Measures for Accidental Exposure
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention if symptoms persist.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Unused Medication: Do not flush down the toilet or pour into a drain unless specifically instructed to do so.[4][5] Unused or expired medication should ideally be disposed of through a drug take-back program.[6]
-
Alternative Disposal: If a take-back program is not available, mix the medication with an undesirable substance such as used coffee grounds or cat litter, place it in a sealed plastic bag, and dispose of it in the household trash.[6][7]
-
Contaminated Materials: All materials used to clean up spills (absorbents, PPE, etc.) should be collected in a suitable, sealed container and disposed of as chemical waste in an approved facility, following local regulations.[1][8]
-
Sharps: Needles and syringes should be disposed of in a designated sharps container.[4]
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 4. medmind.com [medmind.com]
- 5. assets.medimpact.com [assets.medimpact.com]
- 6. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 7. dea.gov [dea.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
